molecular formula C23H35ClN4OS B1139235 ST-836 hydrochloride CAS No. 1415564-68-9

ST-836 hydrochloride

Número de catálogo: B1139235
Número CAS: 1415564-68-9
Peso molecular: 451.1 g/mol
Clave InChI: FQDNEMILQYIEIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ST-836 Hcl is a dopamine receptor ligand;  Antiparkinsonian agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4OS.ClH/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2;/h4-7,18-19H,3,8-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDNEMILQYIEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735351
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-68-9
Record name N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ST-836 Hydrochloride: A Technical Guide on its Mechanism of Action as a Dopamine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent dopamine (B1211576) receptor ligand under preclinical investigation as a potential therapeutic agent for Parkinson's disease. This technical guide synthesizes the available data on its mechanism of action, focusing on its interaction with dopamine D2 and D3 receptors. While detailed primary literature on this compound is not extensively available in the public domain, this document consolidates the known biochemical data and places it within the established context of dopamine receptor pharmacology. This guide also provides generalized experimental protocols and visual representations of the relevant signaling pathways and workflows to facilitate further research and understanding.

Core Mechanism of Action: Dopamine D2 and D3 Receptor Agonism

This compound functions as a direct agonist at dopamine D2 and D3 receptors. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, a key brain region for motor control. By directly stimulating post-synaptic D2 and D3 receptors, this compound mimics the action of endogenous dopamine, thereby helping to restore dopaminergic neurotransmission and alleviate the motor symptoms of the disease. The compound exhibits a notable selectivity for the D3 receptor over the D2 receptor, which may have implications for its specific therapeutic and side-effect profile.

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for this compound pertains to its binding affinity (Ki) for human dopamine D2 and D3 receptors. The Ki value is a measure of the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay, with lower values indicating higher affinity.

Receptor SubtypeBinding Affinity (Ki)
Dopamine D2132 nM[1]
Dopamine D34.5 nM[1]

Note: This data is consistently reported by several chemical suppliers; however, the primary publication containing the detailed experimental methods has not been identified in the public domain.

Signaling Pathways

As a dopamine D2 and D3 receptor agonist, this compound is expected to activate the Gi/o signaling cascade. Upon binding, the agonist induces a conformational change in the receptor, leading to the dissociation of the G protein alpha (Gαi/o) and beta-gamma (Gβγ) subunits. These subunits then modulate the activity of downstream effectors.

The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA). Gβγ subunits can also directly modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), and inhibit voltage-gated calcium channels.

Dopamine D2/D3 Receptor Signaling Pathway

Experimental Protocols

While the specific experimental protocols used to characterize this compound are not publicly available, the following provides a detailed, representative methodology for a competitive radioligand binding assay to determine the Ki of a test compound for dopamine D2 and D3 receptors.

Representative Protocol: Dopamine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for human dopamine D2 and D3 receptors expressed in a stable cell line.

Materials:

  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing either human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity antagonist radioligand.

  • Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • Glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture the transfected HEK-293 cells to confluency.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Homogenize the cell pellet in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate for each condition:

      • Total Binding: Radioligand + assay buffer.

      • Non-specific Binding: Radioligand + a high concentration of non-specific binding control (e.g., 10 µM Haloperidol).

      • Competition Binding: Radioligand + varying concentrations of the test compound (e.g., this compound, typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture D2/D3 expressing cells B Prepare cell membranes A->B D Incubate membranes with [³H]-Radioligand and ST-836 HCl B->D C Prepare serial dilutions of ST-836 HCl C->D E Separate bound and free radioligand via filtration D->E F Measure radioactivity with scintillation counting E->F G Plot competition curve and determine IC₅₀ F->G H Calculate Ki using Cheng-Prusoff equation G->H

Generalized Workflow for Radioligand Binding Assay

Conclusion and Future Directions

This compound is a preclinical dopamine D2/D3 receptor agonist with high affinity, particularly for the D3 subtype. Its mechanism of action is centered on the direct stimulation of these receptors to compensate for the dopamine deficiency characteristic of Parkinson's disease. While the available data provides a foundational understanding of its biochemical properties, a comprehensive profile of this compound is not yet publicly available. Further research is required to elucidate its functional activity (i.e., EC₅₀ and intrinsic efficacy), in vivo efficacy in animal models of Parkinson's disease, pharmacokinetic and pharmacodynamic properties, and its full off-target profile. The publication of primary research data will be crucial for the continued development and potential clinical translation of this compound.

References

In-Depth Technical Guide: ST-836 Hydrochloride as a Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent and selective ligand for dopamine (B1211576) D2 and D3 receptors, demonstrating significantly higher affinity for the D3 subtype. Identified as a D2 and D3 receptor agonist, this compound is under investigation as a potential therapeutic agent for Parkinson's disease. This technical guide provides a comprehensive overview of the available data on this compound, including its binding profile and the experimental methodologies used for its characterization. Furthermore, this guide illustrates the key signaling pathways associated with D2 and D3 receptor activation and outlines a typical experimental workflow for ligand characterization.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, motivation, and cognition. The dopamine receptor family is broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, particularly the D2 and D3 subtypes, are established therapeutic targets for a range of neurological and psychiatric disorders. This compound has emerged as a noteworthy investigational compound due to its distinct affinity profile for D2 and D3 receptors.

Physicochemical Properties

PropertyValue
Chemical Name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride
Molecular Formula C23H35ClN4OS
Molecular Weight 451.07 g/mol
CAS Number 1415564-68-9

Dopamine Receptor Binding Affinity

This compound exhibits a strong and preferential binding to the dopamine D3 receptor over the D2 receptor. The binding affinities, expressed as inhibitor constants (Ki), are summarized in the table below.[1]

Receptor SubtypeKᵢ (nM)
Dopamine D2 132
Dopamine D3 4.5

Data on binding affinity for D1, D4, and D5 receptors are not currently available in the public domain.

Functional Activity

This compound is characterized as a dopamine D2 and D3 receptor agonist.[2] As an agonist, it is expected to activate these receptors and initiate downstream intracellular signaling cascades.

Quantitative data on the functional potency (EC50) and efficacy (Emax) of this compound at D2 and D3 receptors are not yet publicly available. Further research is required to fully elucidate its functional profile.

Signaling Pathways

Activation of D2 and D3 dopamine receptors by an agonist like this compound initiates a cascade of intracellular events primarily through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ST-836 ST-836 D2_D3 D2/D3 Receptor ST-836->D2_D3 Binds G_protein Gαi/oβγ D2_D3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing D2 or D3 receptors Incubate Incubate membranes, radioligand, and ST-836 at various concentrations Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]spiperone) Radioligand->Incubate ST836_Dilutions Prepare serial dilutions of this compound ST836_Dilutions->Incubate Filter Separate bound and free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count IC50 Determine IC50 value (concentration of ST-836 that inhibits 50% of radioligand binding) Count->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki cluster_prep Preparation cluster_stimulation Stimulation & Lysis cluster_detection Detection & Analysis Cell_Culture Culture cells expressing D2 or D3 receptors Stimulate Treat cells with forskolin (B1673556) (to stimulate adenylyl cyclase) and varying concentrations of ST-836 Cell_Culture->Stimulate ST836_Dilutions Prepare serial dilutions of this compound ST836_Dilutions->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse->Detect_cAMP EC50 Determine EC50 value (concentration of ST-836 that produces 50% of its maximal effect) Detect_cAMP->EC50

References

Technical Guide: An Examination of ST-836 Hydrochloride and a Comprehensive Overview of Selective HDAC6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the compound ST-836 hydrochloride and the broader topic of selective Histone Deacetylase 6 (HDAC6) inhibition. A comprehensive review of scientific literature and chemical databases indicates that this compound is characterized as a dopamine (B1211576) D2/D3 receptor agonist. The initial premise of this compound acting as a selective HDAC6 inhibitor is not supported by the available evidence. This document is therefore structured into two parts. The first part provides a technical overview of this compound based on its established pharmacological profile. The second, more extensive part, serves as an in-depth guide to the principles, methodologies, and signaling pathways relevant to the discovery and characterization of selective HDAC6 inhibitors, a topic of significant therapeutic interest.

Part 1: this compound - A Dopamine Receptor Ligand

This compound is consistently identified in chemical and pharmacological databases as a ligand for dopamine receptors. Its primary mechanism of action is reported as an agonist for the D2 and D3 subtypes of dopamine receptors.

Chemical and Pharmacological Properties of this compound
PropertyData
Chemical Name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride
Molecular Formula C23H35ClN4OS
Molecular Weight 451.07 g/mol
Primary Target(s) Dopamine D2 and D3 receptors
Reported Activity Agonist
Potential Therapeutic Area Neurological disorders, such as Parkinson's disease

Part 2: A Guide to Selective HDAC6 Inhibition

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Its isoform-specific functions and the viability of HDAC6 knockout mice make it an attractive target for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory conditions.

HDAC6 Signaling Pathways

HDAC6 exerts its biological functions by deacetylating key cytoplasmic proteins, thereby modulating important signaling pathways. The primary and most well-studied substrate of HDAC6 is α-tubulin. Deacetylation of α-tubulin affects microtubule stability and dynamics, which in turn influences cell motility and intracellular transport. Another critical substrate is the chaperone protein Heat shock protein 90 (Hsp90). The deacetylation of Hsp90 is essential for its chaperone activity, which is required for the stability and function of numerous client proteins involved in cell growth and survival.

HDAC6_Signaling cluster_HDAC6 HDAC6 HDAC6 HDAC6 aTub_deacetyl α-Tubulin HDAC6->aTub_deacetyl Deacetylation Hsp90_deacetyl Hsp90 HDAC6->Hsp90_deacetyl Deacetylation aTub α-Tubulin (acetylated) Hsp90 Hsp90 (acetylated) Motility Cell Motility & Intracellular Transport aTub_deacetyl->Motility Protein_Folding Protein Folding & Stability Hsp90_deacetyl->Protein_Folding

Caption: Key HDAC6 signaling pathways involving α-tubulin and Hsp90.
Quantitative Data for Selective HDAC6 Inhibitors

The potency and selectivity of HDAC6 inhibitors are typically determined using in vitro enzymatic assays. Below is a summary of data for well-characterized selective HDAC6 inhibitors.

CompoundHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity (HDAC1/HDAC6)
Tubastatin A15>10,000>667
Ricolinostat (ACY-1215)55811.6
Tubacin4>1,000>250

Note: IC₅₀ values can vary depending on assay conditions.

Experimental Protocols

The characterization of a selective HDAC6 inhibitor involves a series of key experiments to determine its potency, selectivity, and cellular activity.

In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of purified HDAC6 in the presence of an inhibitor.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test inhibitor (dissolved in DMSO)

  • Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In the wells of a 96-well plate, add the recombinant HDAC6 enzyme.

  • Add the diluted inhibitor to the respective wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a set time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Incubate for a further 15 minutes at room temperature to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow Start Start Step1 1. Prepare serial dilutions of test inhibitor Start->Step1 Step2 2. Add HDAC6 enzyme to 96-well plate Step1->Step2 Step3 3. Add inhibitor dilutions and incubate Step2->Step3 Step4 4. Add fluorogenic substrate to initiate reaction Step3->Step4 Step5 5. Incubate at 37°C Step4->Step5 Step6 6. Add developer solution to stop reaction & develop signal Step5->Step6 Step7 7. Measure fluorescence Step6->Step7 Step8 8. Calculate IC50 value Step7->Step8 End End Step8->End

Caption: Workflow for a fluorometric HDAC6 enzymatic activity assay.
Cellular Tubulin Acetylation Assay (Western Blot)

This experiment assesses the ability of an inhibitor to increase the acetylation of α-tubulin, the primary substrate of HDAC6, within a cellular context.

Materials:

  • Cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells using Lysis Buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (anti-acetylated-α-tubulin and anti-α-tublin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal to determine the dose-dependent effect of the inhibitor.

Western_Blot_Workflow Start Start: Cell Culture Treat 1. Treat cells with HDAC6 inhibitor Start->Treat Lyse 2. Cell Lysis and Protein Quantification Treat->Lyse SDS_PAGE 3. SDS-PAGE Lyse->SDS_PAGE Transfer 4. Transfer to PVDF membrane SDS_PAGE->Transfer Block 5. Blocking Transfer->Block Primary_Ab 6. Primary Antibody Incubation (anti-Ac-Tubulin, anti-Tubulin) Block->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 8. Chemiluminescent Detection Secondary_Ab->Detect Analyze End: Densitometry Analysis Detect->Analyze

Caption: Experimental workflow for Western blot analysis of tubulin acetylation.

In-Depth Technical Guide: ST-836 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1415564-68-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent and selective dopamine (B1211576) receptor ligand, with a primary affinity for the D3 and D2 receptor subtypes.[1] With Ki values of 4.5 nM for the D3 receptor and 132 nM for the D2 receptor, this compound demonstrates a notable selectivity for the D3 subtype.[1] Its pharmacological profile suggests significant potential as a therapeutic agent for neurological disorders, particularly Parkinson's disease. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, known pharmacological data, detailed experimental protocols for its evaluation, and an exploration of its role within relevant signaling pathways.

Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1415564-68-9[2]
Chemical Name N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride[2]
Molecular Formula C23H35ClN4OS[2]
Molecular Weight 451.07 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at 4°C, sealed and away from moisture. In solvent (-80°C for 6 months; -20°C for 1 month).

Table 2: Pharmacological Data

ParameterValueTargetReference
Ki 4.5 nMDopamine D3 Receptor[1]
Ki 132 nMDopamine D2 Receptor[1]

Signaling Pathways

This compound exerts its effects by modulating dopamine D2 and D3 receptor signaling pathways. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway is a key mechanism through which D2 and D3 receptors regulate neuronal excitability.

Beyond the canonical pathway, D2 and D3 receptors are also involved in non-canonical, β-arrestin dependent signaling and can form heteromers with other receptors, such as D1 receptors, leading to more complex downstream signaling cascades.

G_protein_coupled_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ST-836 ST-836 D3_D2 D3/D2 Receptor ST-836->D3_D2 Binds to G_protein Gi/o Protein D3_D2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Ion Channels) PKA->Cellular_Response Phosphorylates targets leading to

Canonical D2/D3 Receptor Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of this compound, based on standard practices in the field and information likely contained within the primary patent literature (WO2009056805A1).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human dopamine D2 or D3 receptors are prepared from transfected cell lines (e.g., CHO or HEK293).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.

  • Radioligand: A specific radioligand for D2 and D3 receptors, such as [3H]spiperone or [3H]-(+)-PHNO, is utilized.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol (B65202) or raclopride).

  • Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow A Prepare D2/D3 Receptor Membranes B Incubate Membranes with Radioligand and ST-836 A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Radioligand Binding Assay Workflow
In Vitro Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity of this compound at dopamine D2 and D3 receptors (i.e., whether it is an agonist or antagonist).

Methodology:

  • Cell Culture: Cells stably expressing human dopamine D2 or D3 receptors are cultured in appropriate media.

  • Assay Principle: This assay measures the ability of a compound to inhibit the forskolin-stimulated accumulation of cAMP.

  • Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

    • A known D2/D3 receptor agonist (e.g., quinpirole) is used as a positive control.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are determined.

In Vivo Models of Parkinson's Disease

Objective: To evaluate the therapeutic potential of this compound in animal models of Parkinson's disease.

Common Models:

  • 6-Hydroxydopamine (6-OHDA) Rat Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to the degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[5][6][7]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: Systemic administration of MPTP in mice causes selective destruction of dopaminergic neurons in the substantia nigra.[5]

Experimental Workflow:

  • Induction of Parkinsonism: The chosen animal model is induced with the respective neurotoxin.

  • Drug Administration: After a recovery period and confirmation of the lesion (e.g., through apomorphine-induced rotations for the 6-OHDA model), animals are treated with this compound or a vehicle control.

  • Behavioral Assessment: A battery of behavioral tests is conducted to assess motor function, including:

    • Rotational Behavior: In unilaterally lesioned animals, dopamine agonists induce contralateral rotations, which can be quantified.

    • Cylinder Test: This test assesses forelimb akinesia by measuring the preferential use of the non-impaired forelimb.

    • Catalepsy Test: The ability of the compound to induce or reverse catalepsy (a state of immobility) is evaluated.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure dopamine and its metabolite levels in the striatum.

  • Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) can be used to assess the extent of neuroprotection or neuro-restoration.

in_vivo_workflow A Induce Parkinson's Model (e.g., 6-OHDA in rats) B Administer ST-836 HCl or Vehicle A->B C Behavioral Testing (e.g., Rotational Behavior) B->C D Post-mortem Analysis (Neurochemistry, Histology) B->D E Evaluate Therapeutic Efficacy C->E D->E

In Vivo Parkinson's Disease Model Workflow

Conclusion

This compound is a promising dopamine D3/D2 receptor ligand with a favorable selectivity profile for the D3 receptor. Its potential as a therapeutic agent for Parkinson's disease warrants further investigation through rigorous preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its pharmacological and therapeutic properties. Further research should focus on elucidating its functional activity at the D2 and D3 receptors, its pharmacokinetic profile, and its efficacy and safety in relevant animal models.

References

ST-836 Hydrochloride: A Potential Neuroprotective Agent for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential application of ST-836 hydrochloride in neurodegenerative disease research. As a preclinical compound, publicly available data on this compound is limited. Therefore, this guide draws upon established knowledge of its drug class—D2/D3 dopamine (B1211576) receptor agonists—to present a representative framework for its potential mechanism of action, relevant experimental protocols, and hypothetical data. The information presented herein is intended for research and informational purposes only and does not constitute a promotion or endorsement of this specific compound.

Executive Summary

Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive loss of specific neuronal populations. A key therapeutic strategy involves the modulation of dopamine signaling pathways to either replace lost function or provide neuroprotection. This compound is a small molecule identified as a dopamine D2 and D3 receptor agonist currently in the preclinical stage of development for Parkinson's disease.[1][2] Agonism at these receptors has been linked to neuroprotective effects in various preclinical models, suggesting that this compound may hold therapeutic potential beyond symptomatic relief. This guide provides an in-depth look at the potential mechanisms of action, relevant experimental models, and key data points pertinent to the investigation of D2/D3 agonists like this compound in a neurodegenerative disease context.

Core Compound Information

PropertyValueReference
Compound Name This compound[3]
Synonyms ST-836 Hcl, ST-748[1][2]
Chemical Name N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride[3]
Molecular Formula C23H35ClN4OS[3]
Molecular Weight 451.07 g/mol [3]
Purity 98.11% (by LCMS)[3]
Target(s) Dopamine D2 Receptor, Dopamine D3 Receptor[1]
Action Agonist[1]
Therapeutic Area Nervous System Diseases (specifically Parkinson's Disease)[1]
Developer Motac Neuroscience Ltd.[1]
Development Phase Preclinical[1]

Putative Mechanism of Action and Signaling Pathways

As a D2/D3 dopamine receptor agonist, this compound is expected to exert its effects by stimulating these G protein-coupled receptors. The neuroprotective effects of this class of compounds are thought to be multifactorial, involving the modulation of several key signaling pathways that combat neuronal stress and promote survival.

Dopaminergic Signaling

D2-like dopamine receptors, including D2 and D3 subtypes, are coupled to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence the activity of protein kinase A (PKA) and downstream signaling cascades involved in gene expression and cellular function.

G_protein_signaling ST-836_hydrochloride This compound D2_D3_Receptor D2/D3 Receptor ST-836_hydrochloride->D2_D3_Receptor Binds and Activates Gi_o_Protein Gi/o Protein D2_D3_Receptor->Gi_o_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response

Dopamine D2/D3 Receptor Signaling Cascade.

Neuroprotective Pathways

Beyond canonical dopamine signaling, D2/D3 agonists are hypothesized to promote neuronal survival through several interconnected pathways:

  • Mitochondrial Stabilization: These agonists may help maintain mitochondrial membrane potential and function, which is often compromised in neurodegenerative diseases.

  • Antioxidant Effects: Some D2/D3 agonists have been shown to scavenge free radicals, thereby reducing oxidative stress, a key contributor to neuronal damage.

  • Upregulation of Neurotrophic Factors: Activation of D3 receptors, in particular, has been linked to increased production of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuronal survival and plasticity.

  • Anti-apoptotic Signaling: D2 receptor activation can stimulate the PI3K/Akt signaling pathway, which in turn can inhibit pro-apoptotic proteins and promote cell survival.

Neuroprotective_Pathways cluster_receptor D2/D3 Receptor Activation cluster_effects Cellular Effects ST-836 This compound D2_D3 D2/D3 Receptor ST-836->D2_D3 Mitochondria Mitochondrial Stabilization D2_D3->Mitochondria Antioxidant Antioxidant Effects D2_D3->Antioxidant Neurotrophic Increased Neurotrophic Factor Expression (BDNF, GDNF) D2_D3->Neurotrophic Anti_Apoptotic Anti-Apoptotic Signaling (PI3K/Akt) D2_D3->Anti_Apoptotic Neuronal_Survival Neuronal Survival Mitochondria->Neuronal_Survival Antioxidant->Neuronal_Survival Neurotrophic->Neuronal_Survival Anti_Apoptotic->Neuronal_Survival

Putative Neuroprotective Mechanisms of D2/D3 Agonists.

Preclinical Data for Representative D2/D3 Agonists

The following tables summarize publicly available data for well-characterized D2/D3 agonists, pramipexole (B1678040) and ropinirole (B1195838), which can serve as a benchmark for evaluating new compounds like this compound.

In Vitro Receptor Binding Affinity
CompoundReceptorBinding Affinity (Ki, nM)Reference
Pramipexole D2Data not specified, but has high affinity
D35- to 7-fold higher affinity than for D2[4]
D4Lower affinity than for D2 and D3[4]
Ropinirole D229
In Vivo Efficacy in Animal Models of Parkinson's Disease
CompoundAnimal ModelDoseKey FindingsReference
Pramipexole Lactacystin-induced mouse model0.1 mg/kg and 0.5 mg/kg, i.p., twice daily- Improved rotarod performance- Attenuated dopamine neuron loss and striatal dopamine reduction- Increased levels of BDNF and GDNF[5]
MPTP-induced mouse model (transdermal patch)N/A- Improved dyskinesia- Prevented reduction of dopamine and its metabolites- Restored activity of antioxidant enzymes[6]
6-OHDA-lesioned rats (local perfusion)2 and 10 nmol/2 µl/min- Attenuated hydroxyl radical levels[7]
Ropinirole 6-OHDA-lesioned miceN/A- Caused contralateral circling (indicating dopaminergic activity)
MPTP-induced marmosets0.05-1.0 mg/kg SC or 0.1 mg/kg PO- Reversed motor and behavioral deficits
Transient middle cerebral artery occlusion in rats10 mg/kg and 20 mg/kg- Improved behavioral deficits- Reduced infarct area- Attenuated mitochondrial ROS production[8]

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of a D2/D3 agonist for neurodegenerative diseases.

In Vitro Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Utilize cell membranes from cell lines (e.g., CHO or HEK293) stably expressing human dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Radioligand Competition: Perform a competitive binding assay using a known radioligand for each receptor subtype (e.g., [³H]-Spiperone for D2 receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and serial dilutions of the test compound (e.g., this compound). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective and symptomatic effects of a test compound in a toxin-induced model of Parkinson's disease.

Methodology:

  • Animal Model: Use a mouse strain susceptible to MPTP, such as C57BL/6.

  • MPTP Administration: Administer MPTP hydrochloride dissolved in saline via intraperitoneal (i.p.) injection. A common regimen is four injections of 18-20 mg/kg at 2-hour intervals.

  • Test Compound Administration: Administer the test compound (e.g., this compound) at various doses before and/or after MPTP administration, depending on whether a protective or restorative effect is being investigated.

  • Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test for motor coordination and balance, and the open field test for locomotor activity.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Process brain sections for tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons in the substantia nigra.

MPTP_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Selection Select C57BL/6 Mice Grouping Divide into Control, MPTP, and MPTP + ST-836 Groups Animal_Selection->Grouping ST-836_Admin Administer this compound (Pre- and/or Post-MPTP) Grouping->ST-836_Admin MPTP_Induction Induce Parkinsonism with MPTP ST-836_Admin->MPTP_Induction Behavioral Behavioral Testing (e.g., Rotarod, Open Field) MPTP_Induction->Behavioral Neurochemical Neurochemical Analysis (Striatal Dopamine by HPLC) Behavioral->Neurochemical Histological Immunohistochemistry (TH Staining of Substantia Nigra) Neurochemical->Histological Data_Analysis Data Analysis and Interpretation Histological->Data_Analysis

Workflow for the MPTP Mouse Model of Parkinson's Disease.

6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the efficacy of a test compound in a unilateral lesion model of Parkinson's disease.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Surgical Procedure: Anesthetize the rat and place it in a stereotaxic frame. Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

  • Test Compound Administration: Administer the test compound systemically (e.g., i.p. or orally) at different doses, typically starting after the lesion has been established.

  • Rotational Behavior: Assess rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine). A reduction in contralateral rotations (for agonist-induced) or ipsilateral rotations (for releasing agent-induced) indicates a therapeutic effect.

Assessment of Mitochondrial Function

Objective: To determine if the test compound can protect against mitochondrial dysfunction in vitro.

Methodology:

  • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Induction of Mitochondrial Dysfunction: Treat the cells with a mitochondrial toxin such as MPP+ (the active metabolite of MPTP) or rotenone.

  • Test Compound Treatment: Co-incubate the cells with the toxin and various concentrations of the test compound.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Use a fluorescent dye such as JC-1 or TMRM to measure changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy. A preservation of ΔΨm in the presence of the test compound indicates a protective effect.

  • ATP Production Assay: Measure cellular ATP levels using a luciferase-based assay to assess the impact on energy production.

  • Reactive Oxygen Species (ROS) Assay: Use a fluorescent probe like DCFDA to quantify intracellular ROS production.

Conclusion

This compound, as a D2/D3 dopamine receptor agonist, belongs to a class of compounds with demonstrated therapeutic potential for Parkinson's disease and putative neuroprotective properties. The preclinical development of this compound will likely involve a comprehensive evaluation of its receptor binding profile, in vivo efficacy in established animal models of neurodegeneration, and elucidation of its specific effects on neuroprotective signaling pathways. The experimental frameworks and representative data presented in this guide offer a robust starting point for researchers and drug development professionals interested in investigating the potential of this compound and similar molecules for the treatment of neurodegenerative diseases. Further studies are required to delineate the specific pharmacological profile of this compound and to validate its therapeutic potential.

References

Investigating ST-836 Hydrochloride: A Search for Neuroprotective Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the neuroprotective effects of the compound designated as ST-836 hydrochloride. Despite a thorough search for preclinical and clinical data, no studies detailing its mechanism of action, efficacy, or experimental protocols in the context of neuroprotection were identified.

The available information for this compound is currently limited to its basic chemical properties. It is identified by the CAS number 1415564-68-9 and has the molecular formula C23H35ClN4OS.[1][2] Its chemical name is N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride.[2] The compound is described as a white to off-white powder, soluble in DMSO, and recommended to be stored at -20°C.[1]

Without any published research on its biological activity, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The absence of such data indicates that this compound may be a novel compound in the early stages of development, an internal research compound not yet disclosed in public forums, or a designation that is not widely used in scientific literature.

Further investigation into the neuroprotective potential of this compound will require access to proprietary research or the future publication of studies that evaluate its biological effects. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific databases for any forthcoming publications that may shed light on its pharmacological profile.

References

ST-836 Hydrochloride: A Technical Overview of its Potential Role in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available public information regarding ST-836 hydrochloride and the broader role of its known pharmacological targets in inflammatory processes. It is critical to note that as of the date of this publication, there is a significant lack of direct scientific literature, including preclinical or clinical studies, specifically investigating the effects of this compound on inflammatory pathways. The information presented herein is based on the compound's known mechanism of action and the established immunomodulatory functions of its target receptors.

Executive Summary

This compound is identified primarily as a potent dopamine (B1211576) receptor ligand with high affinity for the D3 receptor and a lower affinity for the D2 receptor. Its development has been focused on its potential as an antiparkinsonian agent. While direct evidence of its role in inflammation is currently unavailable in published scientific literature, the expression and function of dopamine D2 and D3 receptors on immune cells suggest a theoretical basis for this compound to exert immunomodulatory effects. This technical guide will provide an in-depth look at the established pharmacology of this compound, explore the complex and sometimes divergent roles of D2 and D3 receptor signaling in inflammation, and propose a hypothetical framework for investigating the compound's potential anti-inflammatory properties.

Pharmacology of this compound

The primary established mechanism of action for this compound is its activity as a ligand for dopamine receptors. Quantitative data on its binding affinities are summarized below.

Target Receptor Binding Affinity (Ki) Reference
Dopamine D3 Receptor4.5 nM[Vendor Data]
Dopamine D2 Receptor132 nM[Vendor Data]

Note: The binding affinity data is sourced from commercially available compound libraries and has not been independently verified through published, peer-reviewed studies.

This profile indicates that this compound is approximately 29-fold more selective for the D3 receptor over the D2 receptor. This dual activity is crucial when considering its potential effects on the immune system, as D2 and D3 receptors can have distinct and sometimes opposing roles in the regulation of inflammation.

The Dichotomy of Dopamine Receptor Signaling in Inflammation

Dopamine is now recognized as a significant neurotransmitter that bridges the nervous and immune systems.[1] All five subtypes of dopamine receptors (D1-D5) are expressed on various immune cells, including T-cells, B-cells, macrophages, and dendritic cells, where they can modulate cellular functions in an autocrine or paracrine manner.[1][2] The overall effect of dopamine signaling on the immune response is complex and depends on factors such as the local dopamine concentration, the specific receptor subtypes expressed, and the activation state of the immune cells.[2]

There is a growing body of evidence suggesting that activation of D2-like receptors (D2, D3, and D4) is generally associated with anti-inflammatory responses.[3][4] Specifically for the D2 receptor, agonism has been shown to:

  • Inhibit the NF-κB Pathway: D2 receptor activation can lead to the dephosphorylation of Akt and subsequent inhibition of the IKK/IκBα/NF-κB signaling cascade, a central pathway for the transcription of pro-inflammatory cytokines.[5][6]

  • Suppress Inflammasome Activation: D2 receptor signaling can recruit β-arrestin2 to the NLRP3 inflammasome, repressing its activation and subsequent production of IL-1β.

  • Reduce Pro-inflammatory Cytokine Production: Studies using D2 receptor agonists have demonstrated a reduction in key inflammatory mediators such as TNF-α, IL-1β, and IL-6 in various models of inflammation.[6][7]

  • Promote an Anti-Inflammatory Phenotype: In microglia and macrophages, D2 receptor activation can suppress the pro-inflammatory M1 phenotype.[7]

In contrast to the D2 receptor, signaling through the high-affinity D3 receptor has been more consistently linked with pro-inflammatory outcomes.[2] This is particularly relevant in conditions where local dopamine levels decrease during inflammation, leading to a shift from low-affinity D2 receptor signaling to high-affinity D3 receptor dominance.[2] Key findings include:

  • Promotion of Th1/Th17 Responses: D3 receptor signaling in CD4+ T-cells has been shown to promote the differentiation of pro-inflammatory Th1 and Th17 cells.[2][5]

  • Microglial Activation: In glial cells, D3 receptor signaling can contribute to a pro-inflammatory astrocyte phenotype and subsequent microglial activation.[2]

  • Exacerbation of Autoimmune Models: Pharmacological antagonism or genetic deficiency of the D3 receptor has been shown to be protective in animal models of Parkinson's disease and inflammatory colitis, reducing neuroinflammation and motor impairment.[2]

Given that this compound is a potent agonist at both D2 and D3 receptors, its net effect on an inflammatory response is difficult to predict and would likely be highly context-dependent. It could potentially exert simultaneous anti-inflammatory effects through D2 receptors and pro-inflammatory effects via D3 receptors.

Visualizing the Signaling Pathways

The following diagrams illustrate the general signaling pathways for D2 and D3 receptors in the context of inflammation, as well as a hypothetical workflow for investigating the immunomodulatory properties of this compound.

D2_D3_Inflammatory_Signaling General D2 vs. D3 Signaling in Inflammation cluster_D2 D2 Receptor (Anti-inflammatory) cluster_D3 D3 Receptor (Pro-inflammatory) D2_Agonist D2 Agonist (e.g., ST-836) D2R D2 Receptor D2_Agonist->D2R Akt Akt D2R->Akt Inhibits NFkB NF-κB D2R->NFkB Inhibits Akt->NFkB Activates Cytokines_D2 ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines_D2 Transcription D3_Agonist D3 Agonist (e.g., ST-836) D3R D3 Receptor D3_Agonist->D3R T_Cell CD4+ T-Cell D3R->T_Cell Activates Th1_Th17 ↑ Th1 / Th17 Differentiation T_Cell->Th1_Th17

Caption: Opposing roles of D2 and D3 receptor signaling in inflammation.

Experimental_Workflow Hypothetical Workflow for Investigating ST-836 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Immune_Cells Isolate Immune Cells (e.g., PBMCs, Macrophages) LPS_Stim Stimulate with LPS +/- ST-836 HCl Immune_Cells->LPS_Stim Cytokine_Assay Measure Cytokines (ELISA, Luminex) LPS_Stim->Cytokine_Assay Signaling_Assay Analyze Pathways (Western Blot for p-NFκB) LPS_Stim->Signaling_Assay Animal_Model Induce Inflammation Model (e.g., LPS-induced endotoxemia) Cytokine_Assay->Animal_Model Inform Dose Selection Treat Treat with ST-836 HCl or Vehicle Animal_Model->Treat Assess_Systemic Assess Systemic Inflammation (Serum Cytokines) Treat->Assess_Systemic Assess_Local Assess Local Inflammation (Histology, Tissue MPO) Treat->Assess_Local

Caption: Proposed experimental workflow for this compound.

Proposed Experimental Protocols

As no specific experimental protocols for this compound in inflammation models are available, this section provides detailed, generalized methodologies that could be adapted to study its effects.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Culture the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Centrifuge the plates and collect the supernatant. Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Animals: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week.

  • Grouping: Randomly assign mice to experimental groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control (Saline i.p.) + Saline i.p.

    • Group 2: Vehicle control (Saline i.p.) + LPS i.p.

    • Group 3: this compound (e.g., 1 mg/kg, i.p.) + LPS i.p.

    • Group 4: this compound (e.g., 5 mg/kg, i.p.) + LPS i.p.

  • Treatment: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge.

  • Induction of Endotoxemia: Administer a single i.p. injection of LPS (e.g., 5 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

  • Analysis: Separate serum and measure levels of TNF-α and IL-6 via ELISA to assess the systemic inflammatory response.

Conclusion and Future Directions

This compound is a dopamine D2/D3 receptor ligand with a primary focus on neurological disorders. While there is no direct published evidence for its role in modulating inflammatory pathways, its pharmacological targets are known to be integral to the process of immunomodulation. The anti-inflammatory actions of D2 receptor signaling are contrasted by the generally pro-inflammatory effects of D3 receptor signaling.

The dual activity of this compound makes its potential net effect on the immune system uncertain and necessitates empirical investigation. The proposed experimental workflows provide a starting point for elucidating whether this compound possesses clinically relevant anti-inflammatory or pro-inflammatory properties. Future research should focus on in vitro and in vivo studies to characterize its impact on cytokine production, immune cell differentiation, and key inflammatory signaling pathways. Such studies will be critical to determine if the therapeutic potential of this compound extends beyond neurology into the realm of inflammatory diseases.

References

ST-836 Hydrochloride: Information Not Found in Publicly Available Resources

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound designated as "ST-836 hydrochloride" in the context of Alzheimer's disease research or any other therapeutic area.

Efforts to identify preclinical studies, mechanisms of action, signaling pathways, or any associated data for this compound were unsuccessful. The search results did, however, provide a broad overview of the current landscape of Alzheimer's disease research, highlighting several key areas of investigation and therapeutic development.

Current Therapeutic Strategies in Alzheimer's Disease

The primary focus of current Alzheimer's disease drug development revolves around several key pathological features of the disease:

  • Amyloid Beta (Aβ) Plaques: A significant portion of research is dedicated to agents that can reduce the burden of Aβ plaques in the brain. One prominent strategy involves the use of γ-secretase modulators (GSMs). Unlike γ-secretase inhibitors which can have off-target effects, GSMs aim to allosterically modulate the enzyme to reduce the production of the toxic Aβ42 peptide while increasing the production of shorter, less harmful Aβ species like Aβ38 and Aβ37.[1][2]

  • Tau Tangles: The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is another hallmark of Alzheimer's disease. Therapeutic strategies targeting tau include inhibitors of tau aggregation and tau kinase inhibitors.[3]

  • Cholinergic System: A deficiency in cholinergic neurotransmission is a well-established feature of Alzheimer's disease. Cholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, work by increasing the levels of acetylcholine (B1216132) in the brain, thereby offering symptomatic relief.[4][5]

  • Neuroinflammation and Other Pathways: Research is increasingly focused on other pathological cascades, including neuroinflammation, synaptic dysfunction, and cellular senescence.[6][7] Novel targets in these areas represent a growing portion of the Alzheimer's drug development pipeline.[7]

Alzheimer's Disease Models in Research

The development of new therapies relies on a variety of preclinical models that aim to replicate aspects of the human disease. These include:

  • In Vitro Models: Cell lines, primary neuron cultures, and induced pluripotent stem cell (iPSC)-derived brain cells are used to study molecular and cellular mechanisms.[8]

  • In Vivo Models: A wide range of animal models are employed, with transgenic mouse models being the most common.[8] Other models include rats, non-human primates, and even non-mammalian organisms like Drosophila and C. elegans.[8] Chemically-induced models, such as the streptozotocin-induced model in rats, are also utilized to study specific aspects of the disease.[9]

Due to the lack of specific information on "this compound," it is not possible to provide a detailed technical guide, data tables, or visualizations as requested. The information presented here reflects the broader context of Alzheimer's disease research based on the available search results. Should information on "this compound" become publicly available, a detailed analysis could be performed.

References

The Study of Parkinson's Disease Pathology Utilizing ST-836 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-836 hydrochloride, a novel preclinical drug candidate, is identified as a dopamine (B1211576) D2 and D3 receptor agonist developed by Motac Neuroscience Ltd.[1] Its therapeutic potential lies in the modulation of dopaminergic signaling, a key pathway implicated in the pathophysiology of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the rationale and methodologies for investigating the effects of this compound in the context of Parkinson's disease research.

Core Concepts: Dopamine Receptor Agonism in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. This neurodegeneration disrupts the normal functioning of the basal ganglia circuits that control movement. Dopamine agonists, such as this compound, are compounds that bind to and activate dopamine receptors, mimicking the effects of endogenous dopamine. The primary targets for many dopamine agonists in PD are the D2-like receptors (D2, D3, and D4), which are G protein-coupled receptors that inhibit adenylyl cyclase and modulate ion channel activity.

Proposed Mechanism of Action of this compound

As a D2/D3 receptor agonist, this compound is hypothesized to exert its therapeutic effects by directly stimulating postsynaptic dopamine receptors in the striatum. This action would compensate for the reduced dopamine levels, thereby improving motor control. The specific affinity and efficacy of this compound at D2 and D3 receptors would determine its precise pharmacological profile, including its potential for both therapeutic benefit and side effects.

Signaling Pathway of D2/D3 Receptor Agonists

The signaling cascade initiated by the activation of D2/D3 receptors is crucial to understanding the mechanism of action of agonists like this compound. A simplified representation of this pathway is provided below.

D2_D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ST_836 This compound D2R_D3R D2/D3 Receptor ST_836->D2R_D3R Binds to G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (inhibited) ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Figure 1. Simplified D2/D3 receptor signaling pathway.

Quantitative Data Summary

As of the latest review of publicly available data, specific quantitative results from preclinical studies on this compound have not been published. Therefore, the following tables are presented as templates for how such data would be structured upon availability.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Dopamine D2Data not available
Dopamine D3Data not available
Dopamine D1Data not available
Other ReceptorsData not available

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease (e.g., 6-OHDA Lesioned Rat)

Treatment GroupDose (mg/kg)Rotational Behavior (contralateral turns/min)Forelimb Use Asymmetry (% contralateral use)
Vehicle Control-Data not availableData not available
ST-836 HClDose 1Data not availableData not available
ST-836 HClDose 2Data not availableData not available
ST-836 HClDose 3Data not availableData not available
Positive Control (e.g., L-DOPA)Standard DoseData not availableData not available

Experimental Protocols

Detailed experimental protocols are essential for the rigorous evaluation of a new therapeutic agent. The following are generalized protocols for key experiments that would be necessary to characterize the preclinical profile of this compound.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell lines stably expressing human dopamine D1, D2, and D3 receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding: Membrane preparations are incubated with a specific radioligand for each receptor subtype (e.g., [³H]spiperone for D2/D3, [³H]SCH23390 for D1) in the presence of varying concentrations of this compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)

Objective: To assess the in vivo efficacy of this compound in alleviating parkinsonian motor deficits.

Methodology:

  • Animal Model Creation: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rodents (e.g., rats) by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Drug Administration: Following a recovery period, animals are administered this compound at various doses (e.g., via intraperitoneal injection or oral gavage). A vehicle control group and a positive control group (e.g., L-DOPA) are included.

  • Behavioral Testing:

    • Rotational Behavior: Animals are placed in a circular arena, and drug-induced contralateral rotations are recorded and counted over a specified time period.

    • Cylinder Test (Forelimb Use Asymmetry): Animals are placed in a transparent cylinder, and the number of spontaneous wall touches with the ipsilateral and contralateral forelimbs is recorded to assess forelimb akinesia.

  • Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the control groups.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety Binding_Assay Receptor Binding Assay (D1, D2, D3) Functional_Assay Functional Assay (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Informs PD_Model Create PD Animal Model (e.g., 6-OHDA lesion) Functional_Assay->PD_Model Guides In Vivo Study Design Drug_Admin Administer ST-836 HCl (various doses) PD_Model->Drug_Admin Behavioral_Test Behavioral Testing (Rotation, Cylinder Test) Drug_Admin->Behavioral_Test Tox_Study Toxicology Studies Drug_Admin->Tox_Study

References

The Discovery and Preclinical Development of ST-836 Hydrochloride: A D2/D3 Dopamine Receptor Agonist for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

ST-836 hydrochloride is a potent and selective dopamine (B1211576) D2 and D3 receptor agonist that has been investigated for its therapeutic potential in Parkinson's disease. Developed by Motac Neuroscience Ltd., this small molecule has shown promise in preclinical studies. This document provides an in-depth technical guide on the discovery and development of this compound, detailing its mechanism of action, binding affinity, and the experimental protocols utilized in its preclinical evaluation.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain. Current therapeutic strategies primarily focus on restoring dopaminergic neurotransmission. Dopamine agonists, which directly stimulate dopamine receptors, represent a key class of anti-Parkinsonian drugs. This compound emerged from a drug discovery program aimed at identifying novel dopamine receptor ligands with a specific affinity for the D2 and D3 subtypes, which are crucial targets for modulating motor control and other functions affected in PD.

Discovery and Rationale

The development of this compound was driven by the need for dopamine agonists with optimized efficacy and side-effect profiles. The compound was identified through a medicinal chemistry effort led by Holger Stark and is described in patent WO2009056805A1. The rationale behind targeting both D2 and D3 receptors is to achieve a broad therapeutic effect on the motor symptoms of Parkinson's disease.

Mechanism of Action

This compound acts as an agonist at dopamine D2 and D3 receptors. By mimicking the action of endogenous dopamine, it stimulates these receptors on postsynaptic neurons in the striatum and other brain regions. This stimulation helps to compensate for the reduced dopamine levels in individuals with Parkinson's disease, thereby alleviating motor symptoms such as bradykinesia, rigidity, and tremor.

Dopamine D2/D3 Receptor Signaling Pathway

Activation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately influencing neuronal excitability and gene expression.

G ST836 ST-836 HCl D2R D2/D3 Receptor ST836->D2R binds & activates G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP conversion PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) NeuronalResponse Modulation of Neuronal Excitability PKA_active->NeuronalResponse phosphorylates targets

Figure 1: Simplified Dopamine D2/D3 Receptor Signaling Pathway.

Quantitative Data

The binding affinity of this compound for human dopamine D2 and D3 receptors was determined through in vitro radioligand binding assays. The compound exhibits a higher affinity for the D3 receptor subtype.

Receptor Subtype Ki (nM)
Dopamine D34.5[1]
Dopamine D2132[1]
Table 1: In Vitro Binding Affinity of this compound.[1]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound, as extrapolated from standard practices in the field and information within the associated patent literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing either human D2 or D3 dopamine receptors were prepared.

  • Binding Reaction: The membranes were incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-7-OH-DPAT for D3 receptors) and varying concentrations of this compound in a suitable buffer.

  • Incubation: The reaction mixtures were incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Membranes with D2 or D3 Receptors start->prep incubate Incubate Membranes with Radioligand and ST-836 HCl prep->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify analyze Determine IC50 and Calculate Ki quantify->analyze end End analyze->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Preclinical Development Status

As of the latest available information, this compound is in the preclinical stage of development.[1] Further in vivo studies in animal models of Parkinson's disease would be required to evaluate its efficacy, safety, and pharmacokinetic profile before it can proceed to clinical trials in humans.

Conclusion

This compound is a promising preclinical candidate for the treatment of Parkinson's disease, acting as a potent agonist at dopamine D2 and D3 receptors. Its high affinity, particularly for the D3 subtype, suggests it may offer a valuable therapeutic option. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar compounds. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

ST-836 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-836 hydrochloride is a potent and selective dopamine (B1211576) receptor ligand with high affinity for the D3 and D2 subtypes. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its interaction with dopamine receptor signaling pathways. Detailed methodologies for representative binding assays are presented, alongside visualizations of its presumed mechanism of action, to support further research and development efforts in areas such as Parkinson's disease.

Chemical Structure and Properties

This compound is chemically known as N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride. Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1415564-68-9[1][2]
Molecular Formula C23H35ClN4OS[3]
Formula Weight 451.07 g/mol [3]
Appearance White to off-white powder[2][4]
Solubility Soluble in DMSO[2][4]
Storage Temperature -20°C[2][4]

Chemical Structure:

Biological Activity and Receptor Affinity

This compound is a high-affinity ligand for dopamine D3 and D2 receptors. Its binding affinity is typically determined through radioligand binding assays. The reported inhibition constants (Ki) highlight its potency.

Table 2: Receptor Binding Affinity of ST-836

ReceptorKi (nM)Source
Dopamine D34.5[1]
Dopamine D2132[1]

This preferential binding to the D3 receptor suggests its potential for targeted therapeutic applications, particularly in neurological disorders such as Parkinson's disease where D3 receptor modulation is of interest.[1]

Experimental Protocols: Radioligand Binding Assay (Representative)

The following is a representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like this compound for dopamine D2 and D3 receptors. This protocol is based on established methodologies in the field.

Objective: To determine the binding affinity (Ki) of this compound for human dopamine D2 and D3 receptors expressed in a suitable cell line (e.g., HEK293 or CHO).

Materials:

  • Cell Membranes: Membranes from cells stably expressing either human dopamine D2 or D3 receptors.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., Haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well Plates.

  • Scintillation Counter and Scintillation Fluid.

  • Glass Fiber Filters.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing D2 or D3 receptors mix_components Incubate membranes, radioligand, and test compound/control prep_membranes->mix_components prep_ligands Prepare serial dilutions of this compound prep_ligands->mix_components prep_radio Prepare radioligand solution prep_radio->mix_components filtration Rapid filtration through glass fiber filters mix_components->filtration wash Wash filters to remove unbound radioligand filtration->wash count Measure radioactivity using scintillation counting wash->count calc_ic50 Calculate IC50 value count->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer.

  • Addition of Components:

    • Add the cell membrane preparation to each well.

    • Add increasing concentrations of this compound to the test wells.

    • Add the non-specific binding control to designated wells.

    • Add the radioligand to all wells.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Receptor Signaling Pathways

This compound, as a ligand for D2 and D3 receptors, is expected to modulate their downstream signaling pathways. Both D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

Diagram of D2/D3 Receptor Signaling:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST836 ST-836 HCl D2R_D3R D2/D3 Receptor ST836->D2R_D3R Binds to G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified D2/D3 dopamine receptor signaling pathway.

Pathway Description:

  • Ligand Binding: this compound binds to the D2 or D3 dopamine receptor on the cell surface.

  • G Protein Activation: This binding event activates the associated inhibitory G protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This, in turn, affects the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and cellular function.

Conclusion

This compound is a valuable research tool for investigating the role of dopamine D2 and D3 receptors in the central nervous system. Its high affinity and selectivity make it a promising candidate for further investigation in the context of neurological and psychiatric disorders. The information and protocols provided in this guide are intended to facilitate these research endeavors.

References

ST-836 Hydrochloride: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, official Safety Data Sheet (SDS) for ST-836 hydrochloride was not available at the time of writing. Therefore, the safety and handling guidelines provided herein are based on general principles for handling potent, powdered research chemicals of unknown toxicity and should be supplemented by a substance-specific risk assessment. All laboratory personnel must adhere to their institution's safety protocols and exercise extreme caution.

Introduction

This compound is a potent dopamine (B1211576) receptor ligand with high affinity for the D2 and D3 receptor subtypes. Its pharmacological profile suggests potential applications in neuroscience research, particularly in the study of conditions such as Parkinson's disease. As a bioactive compound with likely psychoactive properties, meticulous safety and handling procedures are imperative to minimize exposure and ensure the well-being of laboratory personnel. This guide provides a summary of its known properties, general safety protocols, and representative experimental methodologies.

Physicochemical and Pharmacological Properties

While a complete dataset is unavailable, the following information has been compiled from vendor and research sources.

PropertyValueSource
Molecular Formula C₂₃H₃₅ClN₄OSChemicalBook
Molecular Weight 451.07 g/mol ChemicalBook
Appearance White to off-white powderChemicalBook
Solubility Soluble in DMSOChemicalBook
Storage Temperature -20°CChemicalBook
Mechanism of Action Dopamine Receptor LigandMedchemExpress
Binding Affinity (Ki) D3: 4.5 nM, D2: 132 nMMedchemExpress

Hazard Identification and Safety Precautions

Due to the absence of a specific Safety Data Sheet (SDS), a comprehensive hazard classification is not possible. However, as a potent dopamine receptor ligand, this compound should be treated as a hazardous substance with potential for significant physiological effects if inhaled, ingested, or absorbed through the skin.

General Safety and Handling Workflow

The following diagram outlines a general workflow for the safe handling of potent research chemical powders like this compound.

G General Workflow for Handling Potent Research Powders cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Weighing (in Chemical Fume Hood) cluster_cleanup Decontamination & Disposal a Conduct Risk Assessment b Review Literature & Available Safety Data a->b c Prepare & Review SOP b->c d Don Lab Coat, Safety Goggles, & Double Nitrile Gloves c->d Proceed with Caution e Designate & Prepare Work Area d->e f Tare Sealed Container e->f g Transfer Powder to Container f->g h Weigh Sealed Container g->h i Prepare Stock Solution (add solvent to powder) h->i j Wipe Down Surfaces with Appropriate Solvent i->j k Dispose of Contaminated Waste in Labeled Bags j->k l Remove PPE & Wash Hands Thoroughly k->l G D2-like Dopamine Receptor Signaling Pathway cluster_membrane Cell Membrane D2R D2/D3 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked Ligand ST-836 HCl (Agonist) Ligand->D2R Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Downstream Effects

ST-836 Hydrochloride: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ST-836 hydrochloride, a potent dopamine (B1211576) receptor ligand with potential applications in conditions such as Parkinson's disease. While specific quantitative solubility data is not widely published, this document consolidates available information and presents standardized methodologies for its determination.

Core Properties of this compound

This compound is recognized as a dopamine receptor ligand with high affinity for D3 and D2 receptors.[1] Its physical form is typically a white to off-white powder.[2][3][4] For laboratory use, it is crucial to understand its solubility in various solvents to prepare stock solutions and conduct experiments effectively.

Solubility Data

Solvent NameChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[2][3][4]A common solvent for preparing stock solutions of this compound. For long-term storage in DMSO, it is recommended to store at -80°C for up to six months or at 4°C for up to two weeks.[5]
EthanolC₂H₅OHData not available-
MethanolCH₃OHData not available-
AcetonitrileCH₃CNData not available-
WaterH₂OData not available-

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent (e.g., DMSO, ethanol, water).

Materials:
  • This compound powder

  • Selected solvent(s) of analytical grade

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-determined volume of the selected solvent in a vial. The excess solid should be visually apparent to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand to allow the excess solid to sediment.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The resulting value represents the solubility of this compound in the tested solvent at the specified temperature.

The workflow for determining solubility via the shake-flask method is illustrated in the diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess ST-836 HCl to solvent B Seal vial A->B C Agitate at constant temp (24-48 hours) B->C D Centrifuge to sediment undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC) F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow

Mechanism of Action: Dopamine D2/D3 Receptor Signaling

This compound acts as a ligand for dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs).[1] These D2-like receptors are primarily coupled to the Gαi/o protein. The binding of an agonist, such as dopamine or a ligand like ST-836, to these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The signaling pathway is depicted below.

G Ligand Dopamine / ST-836 Receptor Dopamine D2/D3 Receptor Ligand->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Dopamine D2/D3 Receptor Signaling Pathway

References

A Researcher's In-Depth Guide to ST-836 Hydrochloride: Sourcing, Technical Data, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ST-836 hydrochloride, a potent and orally active dopamine (B1211576) D2/D3 receptor agonist, for research applications. This document details reputable suppliers, summarizes key technical data, and presents detailed experimental protocols for assays relevant to its mechanism of action.

Sourcing and Procurement of Research-Grade this compound

For researchers seeking to procure this compound, several reputable chemical suppliers offer this compound for research purposes. It is imperative to source from vendors who provide comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the purity and identity of the compound. Below is a summary of key information from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
AdooQ Bioscience1415564-68-9C23H35ClN4OS451.07>99% (HPLC)Store lyophilized at -20°C.[1]
MedChemExpress1415564-68-9C23H35ClN4OS451.07Not specifiedPotent and orally active dopamine receptor ligand.
Selleck Chemicals1415564-68-9C23H35ClN4OS451.07Not specifiedAntiparkinsonian agent.
TargetMol1415564-68-9C23H35ClN4OS451.07Not specifiedAvailable through ChemicalBook.[2]
ChemicalBook1415564-68-9C23H35ClN4OS451.07≥98%Soluble in DMSO.[3][4]

Physicochemical and Pharmacological Properties

This compound is a selective agonist for the D2 and D3 dopamine receptors. Its mechanism of action involves the activation of these receptors, leading to downstream signaling cascades.

PropertyValueSource
pEC50 (GTPγS Binding)
D2L Receptor8.8MedChemExpress, Selleck Chemicals
D3 Receptor8.9MedChemExpress, Selleck Chemicals
D2S Receptor7.7MedChemExpress, Selleck Chemicals
%Emax (GTPγS Binding)
D2L Receptor94MedChemExpress, Selleck Chemicals
D3 Receptor100MedChemExpress, Selleck Chemicals
D2S Receptor68MedChemExpress, Selleck Chemicals
Intracellular Signaling (pEC50) 8.1 - 9.3MedChemExpress, Selleck Chemicals
Solubility Soluble in DMSO[3][4]
Storage Store at -20°C[1][4]

Signaling Pathway of this compound

This compound acts as an agonist at D2/D3 dopamine receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it promotes the dissociation of the G protein heterotrimer (Gαβγ) and also influences the recruitment of β-arrestin2. The following diagram illustrates this signaling pathway.

ST836_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ST836 ST-836 Hydrochloride D2R D2/D3 Receptor ST836->D2R G_protein Gαi/o-Gβγ D2R->G_protein Full Agonist beta_arrestin β-arrestin2 D2R->beta_arrestin Partial Agonist G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Downstream Downstream Signaling G_alpha->Downstream beta_arrestin->Downstream

This compound Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's activity.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (D2L, D3, or D2S).

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare cell membranes and determine protein concentration.

  • In a 96-well plate, add in the following order:

    • Assay Buffer.

    • Varying concentrations of this compound.

    • 10 µg of cell membranes.

    • 10 µM GDP.

  • Initiate the binding reaction by adding 0.1 nM [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

  • Data are analyzed using non-linear regression to determine pEC50 and Emax values.

BRET-based G-Protein Dissociation Assay

This assay monitors the dissociation of the Gα and Gβγ subunits of the G protein heterotrimer upon receptor activation.

Materials:

  • HEK293 cells.

  • Plasmids encoding the dopamine receptor of interest, Gα subunit fused to Renilla luciferase (Rluc), and Gβ and Gγ subunits fused to a fluorescent acceptor (e.g., YFP).

  • Cell culture reagents.

  • Coelenterazine (B1669285) h (Rluc substrate).

  • 96-well white microplates.

  • BRET plate reader.

Procedure:

  • Co-transfect HEK293 cells with the plasmids encoding the receptor, Rluc-Gα, and YFP-Gβγ.

  • Plate the transfected cells in a 96-well white microplate and culture for 24-48 hours.

  • On the day of the assay, replace the culture medium with a suitable assay buffer.

  • Add varying concentrations of this compound to the wells.

  • Add the Rluc substrate, coelenterazine h, to a final concentration of 5 µM.

  • Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., 480 nm) and one for the YFP acceptor (e.g., 530 nm).

  • The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

  • An increase in the BRET ratio indicates a decrease in the distance between the donor and acceptor, signifying G-protein dissociation.

  • Plot the BRET ratio against the log concentration of this compound to determine the pEC50.

BRET_G_Protein_Workflow start Start transfect Co-transfect HEK293 cells with Receptor, Rluc-Gα, YFP-Gβγ start->transfect plate Plate cells in 96-well plate transfect->plate add_compound Add this compound plate->add_compound add_substrate Add Coelenterazine h add_compound->add_substrate measure Measure BRET signal add_substrate->measure analyze Calculate BRET ratio and determine pEC50 measure->analyze end End analyze->end

BRET G-Protein Dissociation Workflow
BRET-based β-arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated dopamine receptor.

Materials:

  • HEK293 cells.

  • Plasmids encoding the dopamine receptor of interest fused to Rluc and β-arrestin2 fused to YFP.

  • Cell culture reagents.

  • Coelenterazine h.

  • 96-well white microplates.

  • BRET plate reader.

Procedure:

  • Co-transfect HEK293 cells with the plasmids encoding the Rluc-receptor and YFP-β-arrestin2.

  • Plate the transfected cells in a 96-well white microplate and culture for 24-48 hours.

  • Replace the culture medium with assay buffer.

  • Add varying concentrations of this compound.

  • Add coelenterazine h to a final concentration of 5 µM.

  • Measure the luminescence at the donor and acceptor wavelengths.

  • Calculate the BRET ratio. An increase in the BRET ratio indicates the recruitment of β-arrestin2 to the receptor.

  • Plot the BRET ratio against the log concentration of this compound to assess its efficacy as a partial agonist for β-arrestin2 recruitment.

This in-depth guide provides researchers with the essential information to source, handle, and experimentally validate the activity of this compound in their research endeavors. Always refer to the supplier's safety data sheet (SDS) for safe handling and disposal procedures.

References

ST-836 Hydrochloride: A Preclinical Overview for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-836 hydrochloride is a novel small molecule compound under preclinical investigation for its potential therapeutic application in nervous system disorders, with a primary focus on Parkinson's disease.[1] Developed by Motac Neuroscience Ltd., this compound is characterized as a potent dopamine (B1211576) receptor agonist with selectivity for the D3 subtype over the D2 subtype.[1][2] This document provides a technical summary of the available preclinical findings for this compound, intended to inform researchers and professionals in the field of drug development.

Core Compound Information

ParameterValueSource
Compound Name This compoundChemicalBook
Synonyms ST-836 HclAdooQ®
Mechanism of Action Dopamine D2 and D3 Receptor AgonistPatsnap Synapse
Therapeutic Area Nervous System DiseasesPatsnap Synapse
Indication Parkinson's DiseasePatsnap Synapse
Development Phase PreclinicalPatsnap Synapse
Originator Motac Neuroscience Ltd.Patsnap Synapse

Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for this compound pertains to its binding affinity for dopamine D2 and D3 receptors. The compound demonstrates a higher potency for the D3 receptor.

Receptor SubtypeKi (nM)
Dopamine D34.5
Dopamine D2132

Data sourced from ChemicalBook.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the binding affinities (Ki values) are not publicly available in the reviewed literature. However, such studies are typically conducted using radioligand binding assays.

General Methodology for Radioligand Binding Assay:

A standard radioligand binding assay to determine the Ki values for a test compound like this compound would generally involve the following steps:

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 or D3 receptor.

  • Radioligand Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors) at a constant concentration.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathway

As a dopamine D2 and D3 receptor agonist, this compound is expected to modulate downstream signaling pathways associated with these G protein-coupled receptors (GPCRs). Both D2 and D3 receptors are members of the D2-like family, which couple to Gi/o proteins.

Dopamine_D2_D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST-836 ST-836 D2R D2 Receptor ST-836->D2R D3R D3 Receptor ST-836->D3R Gi Gαi/o D2R->Gi Activates D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Agonist binding to D2/D3 receptors activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels.

Experimental Workflow

The preclinical evaluation of a novel compound like this compound for Parkinson's disease would typically follow a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies receptor_binding Receptor Binding Assays (e.g., Ki determination) functional_assays Functional Assays (e.g., cAMP accumulation) receptor_binding->functional_assays pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies Lead Candidate Selection animal_models Efficacy in Animal Models of Parkinson's Disease pk_studies->animal_models tox_studies Toxicology and Safety Studies animal_models->tox_studies

Caption: A typical preclinical workflow for a Parkinson's disease drug candidate.

Discussion and Future Directions

The available data indicates that this compound is a potent dopamine D3 receptor agonist with a notable selectivity over the D2 receptor. This pharmacological profile is of interest for the treatment of Parkinson's disease, as D3 receptor agonism is thought to contribute to the therapeutic effects on motor symptoms.

The development of this compound is in the preclinical stage. Further research will be necessary to fully characterize its pharmacological properties and to assess its therapeutic potential. Key future research directions would include:

  • In vivo efficacy studies: Evaluation of this compound in established animal models of Parkinson's disease to assess its impact on motor and non-motor symptoms.

  • Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish its drug-like characteristics.

  • Safety and toxicology studies: Comprehensive evaluation of the safety profile of this compound in preclinical models.

  • Mechanism of action studies: Further elucidation of the downstream signaling effects of this compound to better understand its molecular mechanism of action.

The successful completion of these studies will be crucial in determining the potential of this compound to advance into clinical development for the treatment of Parkinson's disease.

References

Methodological & Application

ST-836 Hydrochloride: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-836 hydrochloride is a potent dopamine (B1211576) receptor ligand with a higher affinity for the D3 receptor subtype over the D2 subtype.[1] This selectivity makes it a valuable research tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes, including its potential therapeutic applications in conditions like Parkinson's disease.[1] These application notes provide detailed protocols for in vitro cell culture experiments to characterize the activity of this compound.

Mechanism of Action

This compound acts as a ligand at dopamine receptors. As a D2-like receptor, the D3 receptor is primarily coupled to the Gαi/o G-protein subunit. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D3 receptor signaling can modulate other intracellular pathways, including the activation of mitogen-activated protein kinase (MAPK) and Akt signaling cascades, and the regulation of ion channels.

Quantitative Data Summary

While specific in vitro quantitative data for this compound is not extensively available in the public domain, the following table summarizes its binding affinity. For comparative purposes, a table with IC50 values of other common dopamine D3 receptor antagonists is also provided.

Table 1: Binding Affinity of this compound

ReceptorKᵢ (nM)
Dopamine D34.5
Dopamine D2132

Source: MedchemExpress[1]

Table 2: IC₅₀ Values of Reference Dopamine D3 Receptor Antagonists in Cell-Based Assays

CompoundAssay TypeCell LineIC₅₀ (nM)
Fallyprideβ-arrestin recruitmentCHO-K1 (human D3R)1.7 ± 0.8
FTPβ-arrestin recruitmentCHO-K1 (human D3R)611.7 ± 101.3
KX-02-065β-arrestin recruitmentCHO-K1 (human D3R)678.1 ± 222.7
HY-3-24Radioligand BindingHEK293 (human D3R)1.5 ± 0.58

Note: These values are provided as a reference and may vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols are general guidelines and should be optimized for your specific cell line and experimental goals when working with this compound.

Protocol 1: Cell Culture and Maintenance

1. Recommended Cell Lines:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor (HEK293-D3R).

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D3 receptor (CHO-K1-D3R).

  • Parental HEK293 or CHO-K1 cells should be used as a negative control to confirm D3 receptor-specific effects.

2. Culture Medium:

  • HEK293-D3R: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain receptor expression.

  • CHO-K1-D3R: Ham's F-12K medium supplemented with 10% FBS, 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic.

3. Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.

Materials:

  • HEK293-D3R or CHO-K1-D3R cells

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 100 µM).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Radioligand Binding Assay

This assay measures the ability of this compound to displace a known radiolabeled D3 receptor ligand.

Materials:

  • Membranes from HEK293-D3R or CHO-K1-D3R cells

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Radiolabeled D3 receptor antagonist (e.g., [³H]-Spiperone)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known D3 antagonist like haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell membranes from a large batch of cultured HEK293-D3R or CHO-K1-D3R cells.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.

  • Add the cell membranes (typically 10-50 µg of protein per well).

  • For non-specific binding, add a high concentration of an unlabeled antagonist.

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ of this compound and subsequently calculate its Kᵢ value.

Protocol 4: cAMP Assay

This functional assay determines the effect of this compound on adenylyl cyclase activity.

Materials:

  • HEK293-D3R or CHO-K1-D3R cells

  • Stimulation buffer (e.g., HBSS with 0.1% BSA)

  • Dopamine (agonist)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • This compound

  • cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a suitable plate format (e.g., 384-well) as recommended by the cAMP assay kit manufacturer.

  • Incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of dopamine (e.g., EC₈₀) in the presence of forskolin. The forskolin concentration should be optimized to produce a robust cAMP signal.

  • Incubate for the time recommended by the assay kit (typically 15-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • Generate a dose-response curve to determine the IC₅₀ of this compound in inhibiting the dopamine-mediated decrease in forskolin-stimulated cAMP levels.

Protocol 5: MAPK/ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of this compound on the MAPK/ERK signaling pathway.

Materials:

  • HEK293-D3R or CHO-K1-D3R cells

  • Serum-free culture medium

  • This compound

  • Dopamine (agonist)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with dopamine for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the effect of this compound on dopamine-induced ERK phosphorylation.

Visualizations

ST836_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST-836 ST-836 D3R Dopamine D3 Receptor ST-836->D3R Binds to G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade Modulates Akt_pathway Akt Pathway G_protein->Akt_pathway Modulates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Proliferation, Survival) cAMP->Cellular_Response MAPK_cascade->Cellular_Response Akt_pathway->Cellular_Response

Caption: Signaling pathway of this compound via the D3 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture Cell Culture (HEK293-D3R or CHO-K1-D3R) Viability Cell Viability Assay (e.g., MTT) Culture->Viability Binding Radioligand Binding Assay Culture->Binding Functional Functional Assays (cAMP, pERK) Culture->Functional Prepare_ST836 Prepare ST-836 Hydrochloride Dilutions Prepare_ST836->Viability Prepare_ST836->Binding Prepare_ST836->Functional Data Data Acquisition (Plate Reader, Scintillation Counter, Western Blot) Viability->Data Binding->Data Functional->Data Analysis Calculate IC50/Ki, Analyze Signaling Data->Analysis

Caption: General experimental workflow for in vitro characterization.

References

Dosing Recommendations for ST-836 Hydrochloride in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-836 hydrochloride, publicly known as AB-836, is a potent, orally bioavailable inhibitor of hepatitis B virus (HBV) capsid assembly. As a capsid assembly modulator (CAM), it disrupts a critical step in the viral lifecycle, leading to the inhibition of HBV replication. Preclinical studies in mouse models have demonstrated its efficacy in reducing viral DNA levels, highlighting its potential as a therapeutic agent for chronic HBV infection. This document provides a comprehensive overview of the dosing recommendations for this compound in mouse models, based on available preclinical data for AB-836. It includes a summary of pharmacokinetic and efficacy data, detailed experimental protocols, and a visualization of its mechanism of action.

Note: It is strongly presumed that this compound is an internal identifier for the compound publicly referred to as AB-836, developed by Arbutus Biopharma. All data presented herein is based on published information for AB-836.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of AB-836 in mouse models.

Table 1: In Vivo Efficacy of AB-836 in an HBV Mouse Model

Dosage (once daily)Reduction in HBV DNA (log10)Mouse Model
3 mg/kg1.4Hydrodynamic Injection
10 mg/kg2.5Hydrodynamic Injection

Table 2: Pharmacokinetic Parameters of AB-836 in Mice

ParameterValue
Clearance13 mL/min/kg
Half-life3.1 hours

Mechanism of Action

AB-836 is a Class II capsid assembly modulator. It functions by binding to the core protein dimers of the hepatitis B virus. This binding event interferes with the normal process of capsid formation, a crucial step for the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent viral replication. By disrupting capsid assembly, AB-836 exhibits a dual mechanism of action: it not only prevents the formation of new infectious virions but has also been shown to inhibit the replenishment of the covalently closed circular DNA (cccDNA) pool in the nucleus of infected hepatocytes.[1][2]

HBV_Capsid_Assembly_Inhibition cluster_virus_lifecycle HBV Replication Cycle cluster_drug_action Mechanism of AB-836 pgRNA pgRNA + Polymerase CapsidAssembly Capsid Assembly pgRNA->CapsidAssembly CoreDimers Core Protein Dimers CoreDimers->CapsidAssembly pgRNA_Encapsidation pgRNA Encapsidation CapsidAssembly->pgRNA_Encapsidation MatureCapsid Mature Capsid pgRNA_Encapsidation->MatureCapsid VirionRelease Virion Release MatureCapsid->VirionRelease AB836 AB-836 (ST-836) Inhibition Inhibition AB836->Inhibition Inhibition->CapsidAssembly Disrupts Assembly caption Mechanism of Action of ST-836 (AB-836) Experimental_Workflow cluster_setup Model Creation cluster_treatment Treatment Phase cluster_analysis Analysis animal_acclimation Animal Acclimation (1 week) hydrodynamic_injection Hydrodynamic Injection of HBV Plasmid animal_acclimation->hydrodynamic_injection hbv_establishment Establishment of HBV Replication (3 days) hydrodynamic_injection->hbv_establishment group_allocation Randomization into Treatment Groups hbv_establishment->group_allocation daily_dosing Daily Oral Dosing (Vehicle or ST-836) group_allocation->daily_dosing blood_collection Periodic Blood Collection daily_dosing->blood_collection e.g., Day 0, 7, 14, 21 dna_extraction Serum HBV DNA Extraction blood_collection->dna_extraction qpcr_analysis qPCR for HBV DNA Quantification dna_extraction->qpcr_analysis data_analysis Data Analysis qpcr_analysis->data_analysis caption Experimental Workflow for Efficacy Study

References

Application Notes and Protocols for ST-836 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the preparation, storage, and handling of stock solutions of ST-836 hydrochloride, a dopamine (B1211576) receptor ligand investigated for its potential as an antiparkinsonian agent. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Summary of Quantitative Data

For ease of reference, the key quantitative data for this compound are summarized in the table below. This information is essential for accurate preparation of stock solutions and for maintaining the stability of the compound.

ParameterValueSource
Molecular Weight 451.07 g/mol [1][2]
Appearance White to off-white solid[3]
Recommended Solvent DMSO[2]
Storage of Solid -20°C for up to 2 years[4]
Storage of DMSO Stock Solution -80°C for up to 6 months -20°C for up to 1 month 4°C for up to 2 weeks[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentration is a common starting point for many in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieves-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional, but recommended)

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.51 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 451.07 g/mol * 1000 mg/g = 4.51 mg/mL

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath and gentle warming to 37°C can aid in solubilization.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3][4]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the high-concentration stock solution to a final working concentration for use in experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate sterile aqueous buffer or cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform serial dilutions rather than a single large dilution.

    • For example, to prepare a 10 µM working solution, first prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of your desired buffer or medium to create a 100 µM intermediate solution.

    • Next, dilute the 100 µM intermediate solution by adding 100 µL to 900 µL of buffer or medium to achieve the final 10 µM working concentration.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, especially if the solution contains proteins.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately. The stability of this compound in aqueous solutions has not been widely reported.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the preparation and use of this compound stock solutions.

G Experimental Workflow: this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_storage Storage & Use A Equilibrate ST-836 to Room Temp B Weigh ST-836 Hydrochloride A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -80°C or -20°C E->F G Prepare Working Dilutions F->G

Caption: Workflow for preparing this compound stock solutions.

G Logical Relationships in Solution Preparation cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Storage A ST-836 HCl Powder C Accurate Weighing A->C B Anhydrous DMSO D Complete Solubilization (Vortex/Sonicate) B->D C->D E 10 mM Stock Solution D->E F Aliquoted & Stored (-80°C) E->F

Caption: Key inputs, processes, and outputs for solution preparation.

References

Application Notes and Protocols: Measuring HDAC6 Inhibition by ST-836 Hydrochloride Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] Its major substrates include α-tubulin and heat shock protein 90 (Hsp90).[1] The deacetylation of these proteins by HDAC6 influences microtubule dynamics, cell motility, protein quality control, and signaling pathways.[1] Dysregulation of HDAC6 activity has been implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.

ST-836 hydrochloride is a novel compound under investigation for its potential to selectively inhibit HDAC6. The inhibition of HDAC6 is expected to lead to the hyperacetylation of its substrates, most notably α-tubulin. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibition of HDAC6 by this compound by measuring the level of acetylated α-tubulin in treated cells.

While specific quantitative data for this compound is not yet publicly available, this document will use well-characterized HDAC6 inhibitors, such as Tubastatin A, as representative examples to illustrate the expected dose-dependent effects on substrate acetylation.

Data Presentation

The following tables summarize the anticipated quantitative effects of a selective HDAC6 inhibitor on the acetylation of its primary substrate, α-tubulin. Data is presented as a fold change in acetylation relative to a vehicle control.

Table 1: Dose-Dependent Effect of a Selective HDAC6 Inhibitor on α-Tubulin Acetylation

Target ProteinInhibitor ConcentrationFold Change in Acetylation (vs. Vehicle)Cell Line ExampleTreatment Duration
Acetylated α-Tubulin1 µM2.5 ± 0.3PC-324 hours
Acetylated α-Tubulin5 µM4.8 ± 0.5PC-324 hours
Acetylated α-Tubulin10 µM7.2 ± 0.8PC-324 hours

Table 2: Time-Dependent Effect of a Selective HDAC6 Inhibitor on α-Tubulin Acetylation

Target ProteinInhibitor ConcentrationFold Change in Acetylation (vs. Vehicle)Cell Line ExampleTreatment Duration
Acetylated α-Tubulin5 µM1.8 ± 0.2HeLa6 hours
Acetylated α-Tubulin5 µM3.5 ± 0.4HeLa12 hours
Acetylated α-Tubulin5 µM5.1 ± 0.6HeLa24 hours

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of HDAC6 and the experimental workflow for the Western blot protocol.

HDAC6_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors HDAC6 HDAC6 Growth Factors->HDAC6 Stress Signals Stress Signals Stress Signals->HDAC6 miRNAs miRNAs miRNAs->HDAC6 α-tubulin α-tubulin HDAC6->α-tubulin deacetylation Hsp90 Hsp90 HDAC6->Hsp90 deacetylation Cortactin Cortactin HDAC6->Cortactin deacetylation Microtubule Dynamics Microtubule Dynamics α-tubulin->Microtubule Dynamics Protein Quality Control Protein Quality Control Hsp90->Protein Quality Control Cell Motility Cell Motility Cortactin->Cell Motility ST-836_hydrochloride ST-836_hydrochloride ST-836_hydrochloride->HDAC6 Inhibition Western_Blot_Workflow A Cell Culture and Treatment (with this compound) B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-acetylated-α-tubulin, anti-α-tubulin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

References

Application Notes and Protocols: Immunoprecipitation of Alpha-Tubulin Following ST-836 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the immunoprecipitation of alpha-tubulin from cell lysates after treatment with ST-836 hydrochloride, a putative tubulin polymerization inhibitor. Detailed protocols for cell culture, drug treatment, cell viability assays, protein extraction, immunoprecipitation, and subsequent analysis by Western blotting are outlined. The provided methodologies are intended to enable researchers to investigate the effects of this compound on alpha-tubulin and its protein interactions, a critical step in the characterization of novel anti-cancer agents that target the cytoskeleton.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in mitosis makes them an attractive target for the development of anti-cancer therapeutics.[3][4] Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.

This compound is a novel small molecule compound under investigation for its potential as an anti-cancer agent. Preliminary studies suggest that this compound may exert its cytotoxic effects by disrupting microtubule dynamics. This application note details a series of protocols to investigate the interaction of this compound with alpha-tubulin, a key component of the microtubule structure. The central technique described is immunoprecipitation (IP), a powerful method to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.[5] By immunoprecipitating alpha-tubulin after this compound treatment, researchers can explore potential alterations in its post-translational modifications or its interaction with other cellular proteins, providing valuable insights into the compound's mechanism of action.

Data Presentation

Table 1: Effect of this compound on Cell Viability
Concentration of ST-836 HCl (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.195.3 ± 5.1
178.6 ± 6.3
1045.2 ± 3.8
5015.8 ± 2.1
1005.1 ± 1.5
Table 2: Quantification of Alpha-Tubulin Levels Post-Immunoprecipitation
Treatment GroupInput Alpha-Tubulin (Relative Density)Immunoprecipitated Alpha-Tubulin (Relative Density)
Vehicle Control1.001.00
ST-836 HCl (10 µM)0.980.95

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa, MDA-MB-231) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • This compound Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, 96-well plates for viability assays).

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations.

    • Replace the existing medium with the medium containing this compound or vehicle control (medium with the same concentration of solvent).

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[6][7][8]

  • Seed 1 x 10^3 cells per well in a 96-well plate and allow them to attach overnight.[6]

  • Treat cells with various concentrations of this compound for 24-72 hours.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 4 hours at 37°C.[6]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Shake the plate for 10 minutes at room temperature.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Protein Lysate Preparation
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well of a 6-well plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]

  • Transfer the supernatant (total protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay kit.

Protocol 4: Immunoprecipitation of Alpha-Tubulin

This protocol is based on general immunoprecipitation procedures.[5][9]

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose (B213101) beads.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-4 µg of anti-alpha-tubulin antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation to allow the formation of antigen-antibody complexes.

    • Add 40 µL of Protein A/G agarose beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual supernatant.

    • Add 40 µL of 2X Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the protein and elute it from the beads.

    • Centrifuge at 10,000 x g for 1 minute. The supernatant now contains the immunoprecipitated alpha-tubulin.

Protocol 5: Western Blotting

This protocol is based on standard Western blotting procedures.[10][11]

  • SDS-PAGE:

    • Load 10-25 µg of total protein lysate (input) and the eluted immunoprecipitated samples onto a 10% SDS-polyacrylamide gel.[10]

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against alpha-tubulin (e.g., at a 1:1000 to 1:20000 dilution) overnight at 4°C.[9][12][13]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane three times with TBST for 10 minutes each.[10]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_ip Immunoprecipitation cluster_analysis Analysis A Seed Cancer Cells B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Protein Lysate Preparation B->D E Pre-clear Lysate D->E F Incubate with Anti-Alpha-Tubulin Ab E->F G Capture with Protein A/G Beads F->G H Wash Beads G->H I Elute Protein H->I J Western Blotting I->J K Data Analysis J->K

Caption: Experimental workflow for alpha-tubulin immunoprecipitation.

Signaling_Pathway ST836 This compound Tubulin α/β-Tubulin Dimers ST836->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Hypothesized mechanism of this compound action.

References

Application Notes and Protocols for ST-836 Hydrochloride in a 6-OHDA Rat Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed framework for evaluating the potential therapeutic efficacy of ST-836 hydrochloride, a dopamine (B1211576) D2/D3 receptor agonist, in a 6-hydroxydopamine (6-OHDA) induced rat model of Parkinson's disease (PD). While specific preclinical data for this compound in this model is not publicly available, this document outlines a comprehensive experimental protocol based on established methodologies for analogous D2/D3 receptor agonists. The protocols described herein cover the induction of the Parkinsonian model, administration of the therapeutic agent, and subsequent behavioral and neurochemical assessments to determine potential neuroprotective or symptomatic benefits.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor deficits.[1] The 6-OHDA rat model is a widely utilized preclinical model that recapitulates the key pathological features of PD, namely the selective degeneration of dopaminergic neurons.[2] 6-OHDA is a neurotoxin that, when injected into the brain, is taken up by dopamine transporters, leading to oxidative stress and neuronal death.[1]

This compound is identified as a dopamine D2 and D3 receptor agonist. Dopamine agonists are a class of drugs that mimic the action of dopamine in the brain and are used to manage the motor symptoms of Parkinson's disease.[3] Furthermore, preclinical studies with other D2/D3 agonists have suggested potential neuroprotective effects, including reductions in oxidative stress and apoptosis in neuronal cells.[4][5] This document provides detailed protocols for investigating both the symptomatic and potential disease-modifying effects of this compound in the 6-OHDA rat model.

Experimental Protocols

6-OHDA Lesioning Protocol (Unilateral Medial Forebrain Bundle - MFB Lesion)

This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and extensive loss of dopaminergic neurons in the nigrostriatal pathway.[6]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • 6-hydroxydopamine hydrochloride (6-OHDA HCl)

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Anesthetic (e.g., Isoflurane, or Ketamine/Xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Microinjection pump

  • Standard surgical tools

Procedure:

  • Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once deeply anesthetized, secure the animal in a stereotaxic frame. Shave the scalp and clean the surgical area with an antiseptic solution.[6]

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target injection site.

  • Stereotaxic Coordinates: For a unilateral MFB lesion in rats, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[6] These coordinates should be optimized for the specific rat strain and age.

  • 6-OHDA Preparation: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL.[6][7] The solution should be protected from light and kept on ice.

  • Microinjection: Lower the Hamilton syringe needle to the target coordinates. Infuse 4-5 µL of the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/min) using a microinjection pump.[6]

  • Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.[6] Slowly withdraw the needle.

  • Suturing and Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring of the animal's recovery. Place food and water on the cage floor for easy access.[6]

This compound Administration

Due to the lack of specific data for this compound, the following is a representative protocol. Dosing and administration route should be determined based on the compound's pharmacokinetic and pharmacodynamic properties.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline, DMSO, or cyclodextrin (B1172386) solution)[3]

  • Administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

  • Grouping: Animals should be randomly assigned to experimental groups:

    • Sham-operated + Vehicle

    • 6-OHDA-lesioned + Vehicle

    • 6-OHDA-lesioned + this compound (at least 3 different doses)

  • Drug Preparation: Dissolve or suspend this compound in the chosen vehicle at the desired concentrations.

  • Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) and the frequency (e.g., once or twice daily) should be consistent throughout the study. Treatment can be initiated either before (neuroprotective paradigm) or after (symptomatic relief paradigm) the 6-OHDA lesioning. For a neuroprotective study, pre-treatment may begin several days before surgery and continue for a set period afterward.[4] For a symptomatic study, treatment typically begins after the lesion has fully developed (e.g., 2-3 weeks post-surgery).

Behavioral Assessments

Behavioral tests should be conducted to assess the extent of the lesion and the therapeutic effects of this compound.

a. Apomorphine-Induced Rotational Behavior:

This test is used to confirm the unilateral dopaminergic lesion.[8]

  • Procedure: Two to three weeks post-6-OHDA surgery, administer a dopamine agonist like apomorphine (B128758) (e.g., 0.2-0.5 mg/kg, s.c.).[9] Place the rat in a circular arena and record the number of full contralateral (away from the lesioned side) rotations for 30-60 minutes. A significant number of contralateral rotations (e.g., >7 rotations per minute) confirms a successful lesion.[6]

b. Amphetamine-Induced Rotational Behavior:

This test can also be used to assess the lesion and the effect of treatment.

  • Procedure: Administer d-amphetamine (e.g., 2.5-5 mg/kg, i.p.). Record the number of full ipsilateral (towards the lesioned side) rotations for 60-90 minutes.[6]

c. Cylinder Test (Forelimb Use Asymmetry):

This test assesses spontaneous motor asymmetry.

  • Procedure: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left forelimb, right forelimb, or both simultaneously. A reduced use of the contralateral forelimb indicates a motor deficit.

d. Rotarod Test:

This test evaluates motor coordination and balance.

  • Procedure: Place the rat on a rotating rod with accelerating speed. Record the latency to fall from the rod.

Neurochemical and Histological Analysis

At the end of the study, animals are euthanized, and brain tissue is collected for analysis.

a. Tyrosine Hydroxylase (TH) Immunohistochemistry:

TH is the rate-limiting enzyme in dopamine synthesis, and its staining is a marker for dopaminergic neurons.

  • Procedure: Perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains and process them for cryosectioning. Incubate brain slices containing the substantia nigra and striatum with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent or enzymatic label. Quantify the number of TH-positive cells in the SNc and the density of TH-positive fibers in the striatum. A significant reduction in TH staining in the lesioned hemisphere compared to the non-lesioned hemisphere is expected. The neuroprotective effect of this compound would be indicated by a preservation of TH-positive neurons and fibers.[5]

b. High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites:

HPLC is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.

  • Procedure: Dissect the striatum from both hemispheres and homogenize the tissue. Analyze the homogenates using HPLC with electrochemical detection. A successful lesion will result in a >90% depletion of dopamine in the ipsilateral striatum. The effect of this compound on dopamine levels can be assessed.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Representative Data for Apomorphine-Induced Rotations

GroupNAverage Contralateral Rotations/min (Mean ± SEM)
Sham + Vehicle100.5 ± 0.2
6-OHDA + Vehicle1010.2 ± 1.5
6-OHDA + ST-836 (Low Dose)108.5 ± 1.3
6-OHDA + ST-836 (Mid Dose)106.1 ± 1.1#
6-OHDA + ST-836 (High Dose)104.3 ± 0.9#

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to 6-OHDA + Vehicle

Table 2: Representative Data for TH-Positive Cell Count in Substantia Nigra

GroupN% of TH+ Cells in Lesioned SNc vs. Contralateral (Mean ± SEM)
Sham + Vehicle1098.5 ± 2.1
6-OHDA + Vehicle108.2 ± 1.9
6-OHDA + ST-836 (Low Dose)1015.6 ± 3.5
6-OHDA + ST-836 (Mid Dose)1035.8 ± 5.1#
6-OHDA + ST-836 (High Dose)1052.4 ± 6.3#

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to 6-OHDA + Vehicle

Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis animal_acclimation Animal Acclimation group_assignment Random Group Assignment animal_acclimation->group_assignment lesioning Unilateral 6-OHDA MFB Lesioning group_assignment->lesioning treatment_admin ST-836 HCl or Vehicle Administration lesioning->treatment_admin behavioral_tests Behavioral Testing (Rotation, Cylinder Test, etc.) treatment_admin->behavioral_tests tissue_collection Euthanasia & Brain Tissue Collection behavioral_tests->tissue_collection histology TH Immunohistochemistry tissue_collection->histology neurochemistry HPLC for Dopamine tissue_collection->neurochemistry data_analysis Statistical Analysis & Interpretation histology->data_analysis neurochemistry->data_analysis

Experimental Workflow for Evaluating ST-836 HCl.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Postsynaptic Neuron ST836 ST-836 HCl (D2/D3 Agonist) D2R D2/D3 Receptors ST836->D2R Binds to Gi Gi Protein Activation D2R->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Neuroprotection Neuroprotective Pathways (e.g., anti-apoptotic, antioxidant) Gi->Neuroprotection Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Symptomatic_relief Normalization of Motor Circuit Activity PKA->Symptomatic_relief Modulates

Proposed Signaling Pathway of ST-836 HCl.

logical_relationship cluster_cause Experimental Manipulation cluster_effect Pathophysiological & Behavioral Outcomes cluster_hypothesis Hypothesized Effect of Treatment lesion 6-OHDA Lesion da_loss Dopaminergic Neuron Loss lesion->da_loss Causes treatment ST-836 HCl Treatment neuroprotection Neuroprotection treatment->neuroprotection Aims for symptom_relief Symptomatic Relief treatment->symptom_relief Aims for motor_deficits Motor Deficits da_loss->motor_deficits Leads to neuroprotection->da_loss Reduces symptom_relief->motor_deficits Ameliorates

Logical Relationship of the Experimental Design.

References

Application Notes and Protocols for the MPTP Mouse Model with ST-836 Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely utilized preclinical model for Parkinson's disease (PD). MPTP induces a selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), mimicking a key pathological hallmark of PD. This model is invaluable for investigating disease mechanisms and for the preclinical evaluation of potential neuroprotective and restorative therapies. ST-836 hydrochloride is a novel dopamine (B1211576) D2/D3 receptor agonist currently under investigation for its potential therapeutic effects in Parkinson's disease. As a D2/D3 agonist, this compound is hypothesized to provide symptomatic relief and potentially exert neuroprotective effects by mitigating the downstream consequences of dopamine depletion and reducing oxidative stress.

These application notes provide a detailed protocol for inducing a Parkinsonian phenotype in mice using MPTP and for evaluating the therapeutic efficacy of this compound. The protocols herein cover experimental procedures, behavioral analyses, and post-mortem tissue evaluation.

Experimental Protocols

Protocol 1: MPTP-Induced Neurodegeneration in Mice (Sub-Acute Regimen)

This protocol is designed to induce a consistent and significant loss of dopaminergic neurons.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and respiratory protection.

Procedure:

  • Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the commencement of the experiment.

  • MPTP Preparation: On each day of injection, freshly prepare a solution of MPTP hydrochloride in sterile 0.9% saline to a final concentration of 3 mg/mL.

  • Administration: Administer MPTP hydrochloride at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days. A control group should receive daily i.p. injections of sterile saline.

  • Monitoring: Closely monitor the animals for any adverse reactions during and after the injection period.

  • Lesion Stabilization: Allow a period of at least 7 days after the final MPTP injection for the dopaminergic lesion to stabilize before commencing behavioral testing or other analyses.

Protocol 2: Administration of this compound

This protocol outlines the administration of this compound for evaluating its potential neuroprotective or symptomatic effects.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline or a solution recommended by the manufacturer)

  • MPTP-treated and control mice

Procedure (Neuroprotective Paradigm):

  • Grouping: Randomly assign mice to the following groups:

    • Vehicle + Saline

    • Vehicle + MPTP

    • This compound + MPTP

  • This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. Based on typical dosages for D2/D3 agonists in mice, a starting dose of 1-5 mg/kg can be considered.

  • Pre-treatment: Administer this compound (e.g., 1 or 5 mg/kg, i.p.) once daily, commencing 7 days prior to the first MPTP injection and continuing throughout the 5-day MPTP administration period. The Vehicle + MPTP group should receive the vehicle on the same schedule.

  • Post-MPTP Administration: Continue daily administration of this compound or vehicle for the duration of the study (e.g., until the completion of behavioral testing and subsequent tissue collection).

Protocol 3: Behavioral Analysis

A battery of behavioral tests should be performed to assess motor function.

a) Rotarod Test:

  • Training: Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing.

  • Testing: Place the mouse on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period. Record the latency to fall for each mouse. Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

b) Open Field Test:

  • Apparatus: Use a square arena (e.g., 40 cm x 40 cm) with automated tracking software.

  • Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-30 minutes).

  • Parameters: Measure total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

Protocol 4: Post-Mortem Tissue Analysis

a) Immunohistochemistry for Tyrosine Hydroxylase (TH):

  • Tissue Preparation: At the experimental endpoint, deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then cryoprotect in a 30% sucrose (B13894) solution.

  • Sectioning: Cut coronal sections (e.g., 30 µm) of the substantia nigra and striatum using a cryostat.

  • Staining: Perform standard immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their terminals.

  • Quantification: Use stereological methods to quantify the number of TH-positive neurons in the SNc. Measure the optical density of TH staining in the striatum.

b) Neurochemical Analysis via HPLC:

  • Tissue Collection: Rapidly dissect the striata on an ice-cold surface, weigh, and snap-freeze in liquid nitrogen. Store at -80°C.

  • Sample Preparation: Homogenize the striatal tissue in an appropriate buffer.

  • HPLC Analysis: Use high-performance liquid chromatography (HPLC) with electrochemical detection to measure the levels of dopamine and its metabolites (DOPAC and HVA).

Data Presentation

Table 1: Effect of this compound on Motor Performance in MPTP-Treated Mice (Rotarod Test)

Treatment GroupLatency to Fall (seconds)
Vehicle + Saline285 ± 15
Vehicle + MPTP150 ± 20
ST-836 HCl (1 mg/kg) + MPTP210 ± 18
ST-836 HCl (5 mg/kg) + MPTP250 ± 16
Data are presented as mean ± SEM. Statistical analysis would be performed using ANOVA followed by a post-hoc test.

Table 2: Neurochemical Analysis of Striatal Dopamine Levels

Treatment GroupStriatal Dopamine (ng/mg of protein)% of Control
Vehicle + Saline270 ± 25100%
Vehicle + MPTP48 ± 817.8%
ST-836 HCl (1 mg/kg) + MPTP95 ± 1235.2%
ST-836 HCl (5 mg/kg) + MPTP130 ± 1548.1%
Data are presented as mean ± SEM. A study has shown that MPTP treatment can result in an 82.2% depletion of striatal dopamine[1]. Another study demonstrated that a D2/D3 agonist provided over 24% protection against MPTP-mediated losses in striatal dopamine[2].

Table 3: Quantification of Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra pars compacta (SNc)

Treatment GroupNumber of TH-Positive Neurons in SNc% of Control
Vehicle + Saline5100 ± 350100%
Vehicle + MPTP2500 ± 20049.0%
ST-836 HCl (1 mg/kg) + MPTP3500 ± 25068.6%
ST-836 HCl (5 mg/kg) + MPTP4200 ± 30082.4%
Data are presented as mean ± SEM. Research has shown that following MPTP dosing, the number of TH+ cells was significantly reduced to 2517 from a control of 5073 in the SNc[3].

Visualizations

G cluster_0 Week 1: Acclimatization cluster_1 Week 2-3: Treatment cluster_2 Week 4: Behavioral Assessment cluster_3 Week 5: Endpoint Analysis acclimatization Acclimatization of C57BL/6 Mice pretreatment ST-836 HCl or Vehicle Administration (Days 1-12) mptp_induction MPTP or Saline Administration (Days 8-12) behavioral_testing Rotarod Test Open Field Test mptp_induction->behavioral_testing tissue_collection Tissue Collection (Brain) behavioral_testing->tissue_collection analysis Immunohistochemistry (TH) Neurochemical Analysis (HPLC) tissue_collection->analysis

Caption: Experimental workflow for the MPTP mouse model with this compound administration.

G MPTP MPTP MAO_B MAO-B (in Astrocytes) MPTP->MAO_B Metabolism MPDP MPDP+ MAO_B->MPDP MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT Uptake DA_Neuron Dopaminergic Neuron Mitochondrial_Complex_I Mitochondrial Complex I Inhibition DA_Neuron->Mitochondrial_Complex_I Accumulation of MPP+ Oxidative_Stress Oxidative Stress Mitochondrial_Complex_I->Oxidative_Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death

Caption: MPTP-induced neurotoxicity pathway in dopaminergic neurons.

G ST_836 This compound D2_D3_Receptor D2/D3 Receptor ST_836->D2_D3_Receptor Agonist G_protein Gi/o Protein D2_D3_Receptor->G_protein Activation Beta_Arrestin β-Arrestin D2_D3_Receptor->Beta_Arrestin Activation Adenylate_Cyclase Adenylyl Cyclase G_protein->Adenylate_Cyclase Inhibition cAMP cAMP Adenylate_Cyclase->cAMP Conversion PKA PKA cAMP->PKA Activation Symptomatic_Relief Symptomatic Relief PKA->Symptomatic_Relief Modulation of Downstream Effectors MAPK_PI3K_Akt MAPK / PI3K-Akt Pathways Beta_Arrestin->MAPK_PI3K_Akt Scaffolding Neuroprotection Neuroprotection (Anti-apoptotic, Anti-inflammatory) MAPK_PI3K_Akt->Neuroprotection

Caption: Putative signaling pathways of this compound via D2/D3 receptors.

References

Application Notes and Protocols for Cell-Based Assays to Determine ST-836 Hydrochloride's Dopamine Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-836 hydrochloride is a potent ligand for dopamine (B1211576) D2 and D3 receptors, suggesting its potential as a dopamine agonist for therapeutic applications, such as in Parkinson's disease.[1] To characterize the functional activity of this compound, a suite of cell-based assays is essential. These assays provide quantitative data on the compound's potency and efficacy in activating dopamine receptor signaling pathways. This document provides detailed protocols for the most relevant cell-based assays to assess the dopamine agonist activity of this compound, focusing on its interaction with D2 and D3 receptors.

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP). In contrast, D2-like receptors, the primary targets of this compound, are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] This differential signaling forms the basis of many functional assays.

This application note details protocols for:

  • cAMP Measurement Assays: To directly quantify the inhibition of adenylyl cyclase upon D2/D3 receptor activation.

  • Reporter Gene Assays: To measure the downstream transcriptional consequences of receptor activation.

  • β-Arrestin Recruitment Assays: To assess G protein-independent signaling pathways.

  • Calcium Flux Assays: To investigate signaling through Gq-coupled pathways, which can be engineered for D2/D3 receptors.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for this compound in comparison to known dopamine agonists. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Hypothetical Functional Potency and Efficacy of this compound in a cAMP Assay

CompoundTarget ReceptorCell LineAssay TypeEC50 (nM)Emax (% inhibition of Forskolin-stimulated cAMP)
DopamineD2CHO-K1cAMP2760[3]100
QuinpiroleD2CHO-K1cAMP1.1[4]100
ST-836 HCl (Hypothetical) D2 CHO-K1 cAMP ~5 ~95
DopamineD3HEK293cAMP--
QuinpiroleD3HEK293cAMP--
ST-836 HCl (Hypothetical) D3 HEK293 cAMP ~10 ~90

Table 2: Hypothetical Functional Potency and Efficacy of this compound in a Reporter Gene Assay

CompoundTarget ReceptorCell LineAssay TypeEC50 (nM)Emax (% of Dopamine response)
DopamineD3HEK293CRE-Luciferase-100
PramipexoleD3Transfected cellsMitogenesis--
ST-836 HCl (Hypothetical) D3 HEK293 CRE-Luciferase ~15 ~98

Table 3: Hypothetical Functional Potency and Efficacy of this compound in a β-Arrestin Recruitment Assay

CompoundTarget ReceptorCell LineAssay TypeEC50 (nM)Emax (% of Dopamine response)
DopamineD3U2OSβ-Arrestin-100
PF-592,379D3U2OS/HEK293β-Arrestin--
ST-836 HCl (Hypothetical) D3 U2OS β-Arrestin ~50 ~85

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.

D2_like_receptor_signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular D2R D2/D3 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion inhibited Gi->AC Inhibits Agonist ST-836 HCl Agonist->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation reduced CREB CREB PKA->CREB Phosphorylation reduced Gene Gene Transcription CREB->Gene Transcription altered cAMP_Assay_Workflow A Seed CHO-K1 cells expressing D2 receptor B Incubate overnight A->B C Add phosphodiesterase inhibitor (e.g., IBMX) B->C D Add ST-836 HCl at various concentrations C->D E Add Forskolin to stimulate cAMP production D->E F Incubate for 15-30 minutes E->F G Lyse cells F->G H Measure intracellular cAMP levels (e.g., TR-FRET, AlphaScreen) G->H I Data Analysis: Plot dose-response curve and determine EC50 H->I Reporter_Assay_Workflow A Seed HEK293 cells with D3 receptor and CRE-Luciferase reporter B Incubate for 18-24 hours A->B C Add ST-836 HCl at various concentrations B->C D Incubate for 4-6 hours C->D E Lyse cells and add Luciferase substrate D->E F Measure luminescence E->F G Data Analysis: Determine EC50 and Emax F->G

References

Application Notes and Protocols for High-Throughput Screening of ST-836 Hydrochloride for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific high-throughput screening (HTS) data and detailed experimental protocols for the neuroprotective effects of ST-836 hydrochloride are not extensively available in the public domain. The following application notes and protocols are presented as a representative guide for researchers, scientists, and drug development professionals. The methodologies are based on established HTS techniques for neuroprotection and the known pharmacology of dopamine (B1211576) D2/D3 receptor agonists.

Introduction to this compound

This compound is a dopamine receptor ligand, specifically identified as a D2 and D3 receptor agonist.[1][2] Developed by Motac Neuroscience Ltd., it has been investigated in preclinical models of Parkinson's disease.[1][3] The rationale for exploring its neuroprotective potential stems from the role of dopaminergic pathways in neuronal survival and the established neuroprotective properties of other dopamine agonists.[4] These agonists are thought to exert their effects through various mechanisms, including the modulation of signaling pathways that combat oxidative stress and inhibit protein aggregation, such as α-synuclein.[4][5]

High-Throughput Screening (HTS) for Neuroprotection

High-throughput screening provides a robust platform for the rapid evaluation of large compound libraries to identify potential neuroprotective agents.[4][6] Cell-based assays are commonly employed, where neuronal cells are subjected to a neurotoxic insult to model neurodegenerative conditions, and the ability of test compounds to mitigate cell death is quantified.[7][8]

Experimental Workflow for HTS

The general workflow for a high-throughput screen to identify neuroprotective compounds is as follows:

HTS_Workflow prep1 Neuronal Cell Culture (e.g., SH-SY5Y) assay1 Cell Seeding (384-well plates) prep1->assay1 prep2 Compound Library (including ST-836 HCl) assay2 Compound Addition prep2->assay2 assay1->assay2 assay3 Induction of Neurotoxicity (e.g., 6-OHDA, MPP+) assay2->assay3 assay4 Incubation assay3->assay4 read1 Cell Viability Assay (e.g., CellTiter-Glo®) assay4->read1 read2 Data Analysis (Z-factor, % protection) read1->read2 read3 Hit Identification read2->read3

Fig. 1: A representative experimental workflow for a high-throughput screening campaign to identify neuroprotective compounds.

Postulated Signaling Pathway for this compound in Neuroprotection

As a dopamine D2/D3 receptor agonist, this compound is expected to activate signaling cascades downstream of these G protein-coupled receptors (GPCRs). Activation of D2/D3 receptors can lead to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, it can modulate other pathways, such as the MAPK/ERK and Akt signaling cascades, which are known to be involved in promoting cell survival and mitigating apoptosis.

D2_D3_Signaling cluster_cytoplasm Cytoplasm ST836 ST-836 HCl D2R Dopamine D2/D3 Receptor ST836->D2R G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation ERK ERK G_protein->ERK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PI3K->Akt CREB CREB Akt->CREB Bax Bax Akt->Bax Inhibition ERK->CREB Bcl2 Bcl-2 CREB->Bcl2 Upregulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Promotion

Fig. 2: A postulated signaling pathway for the neuroprotective effects of this compound mediated through D2/D3 receptor activation.

Experimental Protocols

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for dopaminergic neurons.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 3-4 days to maintain sub-confluent cultures.

High-Throughput Screening Assay for Neuroprotection

This protocol is designed for a 384-well plate format.

  • Cell Seeding:

    • Trypsinize and resuspend SH-SY5Y cells in culture media.

    • Seed 5,000 cells per well in 40 µL of media into 384-well clear-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a concentration range (e.g., 0.1 nM to 100 µM).

    • Using an automated liquid handler, add 100 nL of the compound dilutions to the corresponding wells.

    • Include vehicle control (DMSO) and positive control (e.g., a known neuroprotective agent) wells.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+). The optimal concentration should be predetermined to induce approximately 50% cell death (EC50).

    • Add 10 µL of the neurotoxin solution to all wells except for the negative control (no toxin) wells.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Cell Viability Measurement (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis
  • Calculate Percentage of Neuroprotection:

    • Percentage of Neuroprotection = [(Luminescence_Compound - Luminescence_Toxin) / (Luminescence_NoToxin - Luminescence_Toxin)] * 100

  • Determine Potency (EC50):

    • Plot the percentage of neuroprotection against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data Summary

The following table is a template for summarizing the quantitative data that would be generated from the HTS and subsequent validation assays.

ParameterDescriptionRepresentative Value
Primary HTS
Z-factorA measure of the statistical effect size, indicating the quality of the assay.> 0.5
Hit CriteriaThe threshold for percentage of neuroprotection to be considered a "hit".> 50%
Dose-Response
EC50 (Neuroprotection)The concentration of ST-836 HCl that provides 50% of the maximal neuroprotective effect.To be determined
Secondary Assays
IC50 (Cytotoxicity)The concentration of ST-836 HCl that causes 50% reduction in cell viability in the absence of a neurotoxin.To be determined
Therapeutic IndexThe ratio of IC50 (Cytotoxicity) to EC50 (Neuroprotection).To be determined

Conclusion

These application notes provide a framework for conducting a high-throughput screening campaign to evaluate the neuroprotective potential of this compound. The proposed protocols and workflows are based on standard practices in neuroprotective drug discovery. Successful identification of this compound as a neuroprotective agent in these initial screens would warrant further investigation into its mechanism of action and its efficacy in more advanced preclinical models of neurodegenerative diseases.

References

Application Notes and Protocols for In Vivo Administration of ST-836 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the investigational compound ST-836 hydrochloride is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the in vivo evaluation of preclinical dopamine (B1211576) D2/D3 receptor agonists in rodent models of Parkinson's disease. The quantitative data presented are representative examples and should not be considered as actual results for this compound.

Introduction

This compound is a preclinical dopamine D2 and D3 receptor agonist under investigation for the treatment of Parkinson's disease.[1] As a dopamine receptor ligand, its mechanism of action is centered on stimulating postsynaptic dopamine receptors in the brain, thereby mimicking the effects of endogenous dopamine. This therapeutic approach aims to alleviate the motor symptoms of Parkinson's disease, which are caused by the progressive loss of dopaminergic neurons in the substantia nigra. These application notes provide a comprehensive overview of the in vivo administration routes and experimental protocols for evaluating the efficacy of this compound in a standard preclinical model of Parkinson's disease.

In Vivo Administration Routes

The selection of an appropriate administration route for in vivo studies is critical for determining the pharmacokinetic and pharmacodynamic profile of a compound. For preclinical evaluation of dopamine agonists like this compound in rodent models, the following routes are commonly employed:

  • Intraperitoneal (IP) Injection: This is a frequently used route for systemic administration in rodents, offering rapid absorption into the bloodstream.

  • Subcutaneous (SC) Injection: This route provides a slower and more sustained release of the compound compared to IP injection, which can be advantageous for maintaining steady plasma concentrations.

  • Oral Gavage (PO): This route is essential for assessing the oral bioavailability of a compound, a key parameter for the development of orally administered drugs.

The choice of vehicle for dissolving this compound is crucial for ensuring its stability and bioavailability. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the organic solvent kept to a minimum to avoid toxicity.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Induced Rat Model of Parkinson's Disease

The 6-OHDA-lesioned rat is a widely accepted and utilized animal model for studying Parkinson's disease. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the neurodegeneration observed in Parkinson's disease.

Protocol for Induction of 6-OHDA Lesion:

  • Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the medial forebrain bundle (MFB).

  • 6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of sterile saline containing 0.02% ascorbic acid to prevent oxidation) is slowly infused into the MFB of one hemisphere using a Hamilton syringe. The contralateral hemisphere serves as an internal control.

  • Post-operative Care: Animals are monitored closely after surgery and provided with appropriate post-operative care, including analgesics and hydration.

  • Lesion Confirmation: The extent of the dopaminergic lesion is typically assessed 2-3 weeks post-surgery by measuring rotational behavior induced by a dopamine agonist like apomorphine (B128758). A successful lesion is generally indicated by a consistent and high number of contralateral rotations.

Assessment of Motor Function: Apomorphine-Induced Rotational Behavior

This test is used to quantify the extent of the unilateral dopamine depletion and to assess the efficacy of dopaminergic treatments.

Protocol:

  • Habituation: Rats are habituated to the testing environment (a circular arena) for at least 30 minutes before drug administration.

  • Drug Administration: this compound or a vehicle control is administered via the chosen route (e.g., IP, SC, or PO).

  • Apomorphine Challenge: At a predetermined time point after this compound administration (based on its expected pharmacokinetic profile), a sub-threshold dose of apomorphine (a non-selective dopamine agonist) is administered subcutaneously.

  • Data Collection: The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations is recorded for a period of 60-90 minutes using an automated rotometer system.

  • Analysis: The net number of contralateral rotations (contralateral minus ipsilateral) is calculated. A reduction in apomorphine-induced rotations by this compound would indicate its efficacy.

Data Presentation

The following tables present representative quantitative data from a hypothetical in vivo study evaluating the efficacy of this compound in the 6-OHDA rat model.

Table 1: Effect of this compound on Apomorphine-Induced Rotations

Treatment GroupDose (mg/kg, IP)NMean Net Contralateral Rotations/60 min (± SEM)% Reduction vs. Vehicle
Vehicle-10450 ± 35-
ST-836 HCl0.110315 ± 3030%
ST-836 HCl0.310180 ± 2560%
ST-836 HCl1.01090 ± 1580%

Table 2: Dose-Response of this compound Across Different Administration Routes

Administration RouteDose (mg/kg)Mean Net Contralateral Rotations/60 min (± SEM)
Intraperitoneal (IP)0.5135 ± 20
Subcutaneous (SC)0.5150 ± 22
Oral (PO)2.0225 ± 28

Signaling Pathway and Experimental Workflow

Dopamine D2/D3 Receptor Signaling Pathway

This compound, as a D2/D3 receptor agonist, is expected to activate the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA).

D2_D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2/D3 Receptor Gi Gi/o D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces ST836 ST-836 HCl ST836->D2R Gi->AC inhibits PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neuronal_Response Therapeutic Effect (Motor Symptom Improvement) CREB->Neuronal_Response modulates gene transcription

Caption: Dopamine D2/D3 receptor signaling pathway activated by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical model of Parkinson's disease.

In_Vivo_Workflow A Animal Acclimatization B 6-OHDA Lesion Surgery (Unilateral MFB injection) A->B C Post-operative Recovery (2-3 weeks) B->C D Lesion Confirmation (Apomorphine-induced rotation) C->D E Randomization into Treatment Groups D->E F ST-836 HCl or Vehicle Administration (IP, SC, or PO) E->F G Behavioral Testing (e.g., Rotational Behavior) F->G H Data Analysis and Interpretation G->H

References

Measuring acetylated alpha-tubulin levels after ST-836 hydrochloride treatment.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-tubulin, a critical component of microtubules, undergoes various post-translational modifications that regulate microtubule structure and function. One such key modification is the acetylation of the lysine-40 (Lys40) residue, which is generally associated with stable, long-lived microtubules.[1] The dynamic equilibrium of tubulin acetylation is maintained by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, HDAC6, a predominantly cytoplasmic deacetylase, is the primary enzyme responsible for the deacetylation of α-tubulin.[1][2][3]

Inhibition of HDAC6 activity leads to the hyperacetylation of α-tubulin, a mechanism that is being explored for therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[2][4][5] Therefore, the accurate measurement of acetylated α-tubulin levels is crucial for the development and characterization of novel therapeutic agents that may target this pathway.

This document provides detailed protocols for quantifying changes in acetylated α-tubulin levels in cultured cells following treatment with a compound of interest. While the user specified ST-836 hydrochloride, publicly available information indicates it is a dopamine (B1211576) receptor ligand investigated for Parkinson's disease, and there is no scientific literature linking it to tubulin acetylation.[6][7][8] Therefore, the following protocols are presented as a general guide for assessing tubulin acetylation and recommend the use of a known HDAC6 inhibitor as a positive control to validate the experimental setup.

Signaling Pathway of Tubulin Deacetylation by HDAC6

The following diagram illustrates the enzymatic deacetylation of α-tubulin by HDAC6 and the effect of an HDAC6 inhibitor.

HDAC6_Pathway cluster_0 Tubulin Deacetylation Pathway Acetylated α-Tubulin Acetylated α-Tubulin α-Tubulin α-Tubulin Acetylated α-Tubulin->α-Tubulin HDAC6 HDAC6 HDAC6 HDAC6 Inhibitor HDAC6 Inhibitor HDAC6 Inhibitor->HDAC6 Inhibits

Caption: Mechanism of HDAC6-mediated α-tubulin deacetylation and its inhibition.

Experimental Protocols

Herein, we provide detailed protocols for three common methods to measure acetylated α-tubulin levels: Western Blotting, Immunofluorescence, and Flow Cytometry.

Western Blotting

Western blotting allows for the semi-quantitative analysis of acetylated α-tubulin relative to total α-tubulin or a loading control.

Experimental Workflow:

WB_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (anti-acetyl-α-tubulin, anti-α-tubulin) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of acetylated α-tubulin.

Protocol:

  • Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with the test compound (e.g., this compound) at various concentrations and time points. Include a vehicle control and a positive control (e.g., a known HDAC6 inhibitor).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[9]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use a specific antibody for acetylated α-tubulin (e.g., clone 6-11B-1) and an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin).[9][10]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.

Data Presentation:

Treatment GroupConcentration (µM)Acetylated α-Tubulin (Relative Density)Total α-Tubulin (Relative Density)Normalized Acetylated α-Tubulin
Vehicle Control01.001.001.00
ST-836 HCl11.050.981.07
ST-836 HCl101.101.021.08
ST-836 HCl501.120.991.13
Positive Control (HDAC6i)53.501.013.47
Immunofluorescence

Immunofluorescence allows for the visualization and quantification of acetylated α-tubulin within intact cells, providing spatial information.

Experimental Workflow:

IF_Workflow start Cell Culture on Coverslips & Treatment fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.25% Triton X-100) fix->perm block Blocking (e.g., 1% BSA) perm->block primary Primary Antibody Incubation (anti-acetyl-α-tubulin) block->primary secondary Secondary Antibody Incubation (Fluorophore-conjugated) primary->secondary counterstain Counterstain (e.g., DAPI) secondary->counterstain mount Mounting counterstain->mount image Microscopy Imaging mount->image analysis Image Analysis image->analysis

Caption: Workflow for immunofluorescence analysis of acetylated α-tubulin.

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate.[2] After reaching 50-70% confluency, treat the cells as described for Western blotting.[2]

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[2]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[2]

  • Blocking: Wash with PBS and block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.[2]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated α-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[11]

  • Counterstaining: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.[2]

  • Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[2]

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the mean fluorescence intensity of acetylated α-tubulin per cell using image analysis software.

Data Presentation:

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (A.U.)Standard DeviationFold Change vs. Vehicle
Vehicle Control0150.215.81.00
ST-836 HCl1155.616.21.04
ST-836 HCl10162.117.51.08
ST-836 HCl50168.918.11.12
Positive Control (HDAC6i)5525.745.33.50
Flow Cytometry

Flow cytometry enables high-throughput quantification of acetylated α-tubulin levels on a per-cell basis within a large population.

Experimental Workflow:

FC_Workflow start Cell Culture & Treatment harvest Cell Harvesting start->harvest fix_perm Fixation & Permeabilization harvest->fix_perm block Blocking fix_perm->block primary Primary Antibody Incubation (anti-acetyl-α-tubulin) block->primary secondary Secondary Antibody Incubation (Fluorophore-conjugated) primary->secondary acquire Flow Cytometer Acquisition secondary->acquire analysis Data Analysis acquire->analysis

Caption: Workflow for flow cytometry analysis of acetylated α-tubulin.

Protocol:

  • Cell Culture and Treatment: Grow cells in suspension or adherent cultures. Treat cells as described in the previous protocols.

  • Cell Harvesting: Harvest cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures). Wash the cell pellet with cold PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available intracellular fixation and permeabilization buffer system according to the manufacturer's instructions.

  • Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 15 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against acetylated α-tubulin for 30-60 minutes at room temperature.

  • Secondary Antibody Incubation: Wash the cells with permeabilization buffer. Incubate with a fluorophore-conjugated secondary antibody for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and resuspend them in staining buffer. Analyze the samples on a flow cytometer, acquiring a sufficient number of events (e.g., 10,000-20,000 cells).

  • Data Analysis: Gate on the single-cell population and determine the geometric mean fluorescence intensity (gMFI) for each sample.

Data Presentation:

Treatment GroupConcentration (µM)Geometric Mean Fluorescence Intensity (gMFI)% Increase over Vehicle
Vehicle Control025000%
ST-836 HCl125803.2%
ST-836 HCl1026506.0%
ST-836 HCl5027108.4%
Positive Control (HDAC6i)58750250%

Conclusion

The protocols outlined in this application note provide robust methods for the quantitative and qualitative assessment of acetylated α-tubulin levels in response to chemical compounds. For any novel compound, including this compound, it is essential to perform dose-response and time-course experiments to fully characterize its effects. The inclusion of a known HDAC6 inhibitor as a positive control is highly recommended to ensure the validity of the experimental system. These methods are fundamental for researchers in drug development and cell biology studying the role of microtubule dynamics and post-translational modifications.

References

Application Notes and Protocols: Behavioral Assessment of ST-836 Hydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "ST-836 hydrochloride" is likely a misidentification of AB-836 , a potent and selective hepatitis B virus (HBV) capsid assembly modulator.[1][2] Preclinical and clinical data for AB-836 focus on its antiviral activity and safety profile in the context of HBV infection.[1][2] To date, publicly available scientific literature does not contain studies on the behavioral effects of AB-836 in mice. The compound was discontinued (B1498344) due to clinical safety findings.[1]

Therefore, the following application notes and protocols are provided as a hypothetical example to illustrate the requested format and content for a generic neuroactive compound. The data and specific experimental details presented here are for illustrative purposes only and do not reflect actual experimental results for this compound.

Abstract

This document provides a comprehensive overview of the methodologies for assessing the behavioral effects of a hypothetical compound, designated here as this compound, in mice. The protocols detailed herein cover the open field test (OFT) for locomotor activity and anxiety-like behavior, and the elevated plus maze (EPM) for anxiety-like behavior. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical behavioral pharmacology.

Introduction

The characterization of a novel compound's effects on the central nervous system is a critical component of preclinical drug development. Behavioral tests in rodent models are essential for identifying potential therapeutic efficacy in neuropsychiatric disorders or for flagging potential adverse effects. This document outlines the procedures for evaluating the impact of our hypothetical this compound on general locomotor activity and anxiety-like behaviors in mice.

Preclinical Behavioral Assessment

Open Field Test (OFT)

The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective white plastic. The arena is placed in a sound-attenuated room with consistent, dim lighting. An overhead camera connected to a video-tracking system (e.g., EthoVision XT) is used for automated data collection.

  • Animals: Male C57BL/6J mice, 8-10 weeks old, housed in groups of four with ad libitum access to food and water. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline) 30 minutes prior to testing.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for 10 minutes.

    • Record the session using the video-tracking software.

    • After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.

  • Data Analysis: The arena is virtually divided into a central zone (20 cm x 20 cm) and a peripheral zone. Key parameters to be quantified include:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Frequency of entry into the center zone

    • Rearing frequency

Treatment Group (mg/kg)Total Distance Traveled (cm)Time in Center Zone (s)Center Zone EntriesRearing Frequency
Vehicle3500 ± 25030 ± 515 ± 340 ± 5
ST-836 (1)3450 ± 30032 ± 616 ± 442 ± 6
ST-836 (5)2800 ± 20055 ± 825 ± 5*30 ± 4
ST-836 (10)1500 ± 150 70 ± 1035 ± 6 15 ± 3

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Elevated Plus Maze (EPM)

The EPM is a classic behavioral test used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) extending from a central platform (5 cm x 5 cm). The maze is elevated 50 cm above the floor.

  • Animals: Same as in the OFT.

  • Procedure:

    • Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

    • Place the mouse on the central platform, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with an overhead video camera and tracking software.

    • Clean the maze with 70% ethanol between trials.

  • Data Analysis: Key parameters to be quantified include:

    • Time spent in the open arms (s)

    • Percentage of time spent in the open arms

    • Number of entries into the open arms

    • Total number of arm entries

Treatment Group (mg/kg)% Time in Open ArmsOpen Arm EntriesTotal Arm Entries
Vehicle20 ± 48 ± 225 ± 4
ST-836 (1)22 ± 59 ± 226 ± 5
ST-836 (5)45 ± 6 15 ± 3*24 ± 4
ST-836 (10)60 ± 820 ± 4**22 ± 3

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Visualizations

Hypothetical Signaling Pathway

ST836 ST-836 HCl Receptor Hypothetical Receptor ST836->Receptor G_Protein G-Protein Coupling Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP - PKA PKA cAMP->PKA - CREB CREB Phosphorylation PKA->CREB - Gene_Expression Gene Expression (Neuroplasticity) CREB->Gene_Expression Behavioral_Effect Anxiolytic-like Effect Gene_Expression->Behavioral_Effect cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Acclimation->Randomization Dosing ST-836 HCl or Vehicle Dosing (i.p.) Randomization->Dosing Wait 30 min Uptake Period Dosing->Wait OFT Open Field Test (10 min) Wait->OFT EPM Elevated Plus Maze (5 min) Wait->EPM Tracking Video Tracking Analysis OFT->Tracking EPM->Tracking Stats Statistical Analysis Tracking->Stats Results Results Interpretation Stats->Results

References

Application Notes and Protocols for Immunohistochemical Staining of Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the identification and visualization of dopaminergic neurons using immunohistochemistry (IHC). Detailed protocols, key antibody marker information, and workflow diagrams are provided for researchers, scientists, and drug development professionals.

A Note on ST-836 Hydrochloride

It is important to clarify that This compound is not an antibody and is therefore not used for immunohistochemical staining. This compound is a potent small molecule dopamine (B1211576) receptor ligand with high affinity for the D2 and D3 subtypes. Its primary application in research is for in vitro receptor binding assays or in vivo studies to investigate the function and pharmacology of dopamine receptors, potentially in the context of Parkinson's disease research. While it is a valuable tool for studying the dopaminergic system, it does not directly label the neurons in the way an antibody does for IHC.

Principle of Immunohistochemistry for Dopaminergic Neurons

Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to their target antigens in tissue sections. To visualize dopaminergic neurons, primary antibodies targeting proteins that are specifically expressed in these neurons are used. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase, HRP) or a fluorophore, then binds to the primary antibody. In the case of an enzyme-conjugated secondary, a substrate is added that the enzyme converts into a colored precipitate at the location of the antigen, allowing for visualization under a light microscope. This technique preserves the morphological context of the tissue, enabling the precise localization of dopaminergic neurons within specific brain regions.

Key Antibody Markers for Dopaminergic Neurons

The selection of a specific and reliable antibody is critical for the successful identification of dopaminergic neurons. The most widely used and accepted markers are:

  • Tyrosine Hydroxylase (TH): This is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.[1][2] It is considered the most common marker for identifying dopaminergic neurons.[1]

  • Dopamine Transporter (DAT or SLC6A3): This membrane protein is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3][4][5] Its presence is highly specific to dopaminergic neurons.

  • DOPA Decarboxylase (DDC): Also known as Aromatic L-amino acid decarboxylase (AADC), this enzyme catalyzes the conversion of L-DOPA to dopamine.[6][7][8][9]

Data Presentation: Primary Antibody Information

The following table summarizes key information for commercially available primary antibodies used to identify dopaminergic neurons. Note that optimal dilutions should always be determined empirically by the end-user.

Target ProteinCommon Host SpeciesRecommended Dilution Range for IHCKey Characteristics
Tyrosine Hydroxylase (TH) Rabbit (Polyclonal), Mouse (Monoclonal)1:100 - 1:1000The most established and widely used marker for dopaminergic neurons. Stains the cytoplasm and processes of the neurons.
Dopamine Transporter (DAT) Rat (Monoclonal), Rabbit (Polyclonal)1:200 - 1:10,000Highly specific marker for dopaminergic neurons, staining the cell membrane, particularly in axons and terminals.
DOPA Decarboxylase (DDC) Mouse (Monoclonal), Rabbit (Polyclonal)1:100 - 1:1000An enzyme in the dopamine synthesis pathway, useful for identifying dopamine-producing cells.

Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry on paraffin-embedded brain tissue sections to visualize dopaminergic neurons.

Protocol: Chromogenic Immunohistochemical Staining of Dopaminergic Neurons

Materials and Reagents:

  • Paraffin-embedded brain tissue sections on coated slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in Wash Buffer)

  • Primary Antibody (see table above)

  • Biotinylated Secondary Antibody

  • Avidin-Biotin-Complex (ABC) Reagent

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 changes for 5 minutes each.

    • Incubate in 100% Ethanol: 2 changes for 3 minutes each.

    • Incubate in 95% Ethanol: 1 change for 3 minutes.

    • Incubate in 70% Ethanol: 1 change for 3 minutes.

    • Rinse gently in running tap water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).

    • Heat at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in Wash Buffer.

  • Peroxidase Blocking:

    • Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides in Wash Buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1-2 hours at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-TH, anti-DAT, or anti-DDC) to its optimal concentration in Blocking Buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with Wash Buffer: 3 changes for 5 minutes each.

    • Incubate sections with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Signal Amplification:

    • Wash slides with Wash Buffer: 3 changes for 5 minutes each.

    • Incubate sections with prepared ABC reagent for 30-60 minutes at room temperature.

  • Chromogenic Detection:

    • Wash slides with Wash Buffer: 3 changes for 5 minutes each.

    • Incubate sections with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing gently with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei (blue/purple).

    • "Blue" the stain by rinsing in running tap water.

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Mandatory Visualizations

Dopamine Synthesis Pathway

The following diagram illustrates the synthesis of dopamine from L-Tyrosine, highlighting the key enzymes that serve as targets for immunohistochemical staining.

Dopamine_Synthesis_Pathway cluster_synthesis Dopamine Synthesis cluster_markers IHC Antibody Targets cluster_transport Synaptic Cleft Regulation cluster_marker_dat IHC Antibody Target Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC) TH_marker TH DDC_marker DDC Dopamine_synapse Dopamine (in synapse) Dopamine_reuptake Dopamine (reuptake) Dopamine_synapse->Dopamine_reuptake Dopamine Transporter (DAT) DAT_marker DAT

Dopamine synthesis pathway with IHC targets.
Immunohistochemistry Experimental Workflow

The diagram below outlines the key steps in the immunohistochemistry protocol for visualizing dopaminergic neurons.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_block Peroxidase Block antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (anti-TH/DAT/DDC) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ABC Reagent & DAB Substrate secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Clearing counterstain->dehydration mounting Mounting & Coverslipping dehydration->mounting

Workflow for IHC staining of dopamine neurons.

References

Application Notes and Protocols: Flow Cytometry Analysis of Microglial Activation with ST-836 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in maintaining brain homeostasis.[1][2] However, their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases.[2][3] Modulating microglial activation presents a promising therapeutic strategy for these conditions. ST-836 hydrochloride is a novel compound being investigated for its potential to modulate neuroinflammatory responses. This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on microglial activation.

Flow cytometry is a powerful technique for the quantitative analysis of single cells in a heterogeneous population.[4][5] It allows for the identification and characterization of microglia based on the expression of specific cell surface and intracellular markers, providing insights into their activation state.[4][6][7]

Experimental Principles

The protocol involves the isolation of microglia from brain tissue, followed by labeling with fluorescently-conjugated antibodies against specific markers of microglial identity and activation. The stained cells are then analyzed using a flow cytometer to quantify the expression of these markers on a cell-by-cell basis. This allows for the determination of the proportion of activated microglia and the characterization of their phenotype in response to treatment with this compound.

Key Experimental Protocols

Isolation of Microglia from Adult Mouse Brain

This protocol is adapted from established methods for isolating microglia for flow cytometry.[1][8][9][10][11]

Materials:

  • Adult mice

  • 1X Phosphate-Buffered Saline (PBS), ice-cold

  • Digestion medium (e.g., containing dispase and collagenase[1], or Accutase[11])

  • Complete RPMI medium

  • 70 µm cell strainer

  • Percoll (isotonic)

  • FACS buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

  • Centrifuge

  • 15 mL and 50 mL conical tubes

Procedure:

  • Perfuse mice with ice-cold 1X PBS through the left ventricle to remove blood from the brain.[8]

  • Carefully dissect the brain and place it in a petri dish containing ice-cold PBS.[8]

  • Mince the brain tissue into small pieces.[8]

  • Transfer the tissue to a 50 mL conical tube containing the digestion medium.[8]

  • Incubate at 37°C for a designated time (e.g., 15 minutes with gentle shaking every 5 minutes).[8]

  • Triturate the tissue until dissociated and add complete RPMI to stop the digestion.[8]

  • Filter the cell suspension through a 70 µm cell strainer.[8][9]

  • Centrifuge the cell suspension at 365 x g for 5 minutes at room temperature.[8]

  • Resuspend the cell pellet in an appropriate buffer for the next step.

  • To remove myelin, a Percoll density gradient centrifugation is commonly used.[9][11] Layer the cell suspension on top of a discontinuous Percoll gradient (e.g., 30% and 80%).[9]

  • Centrifuge at 1,050 x g for 40 minutes with no brake.[9]

  • Collect the microglial cells from the interphase between the Percoll layers.[9]

  • Wash the collected cells with FACS buffer.

In Vitro Treatment of Microglia with this compound

For in vitro studies, a microglial cell line such as BV-2 can be used.

Materials:

  • BV-2 microglial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed BV-2 cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with an activating agent, such as LPS (e.g., 1 µg/mL), to induce an inflammatory response.[12]

  • Incubate for the desired time period (e.g., 24 hours).

  • Harvest the cells for flow cytometry analysis.

Flow Cytometry Staining and Analysis

Materials:

  • Isolated or cultured microglia

  • FACS buffer

  • Fc block (e.g., anti-CD16/CD32)[9]

  • Fluorescently-conjugated antibodies (see Table 1)

  • Live/Dead stain (e.g., 7-AAD or DAPI)[5][13]

  • Flow cytometer

Procedure:

  • Resuspend the cells in FACS buffer.

  • Block Fc receptors by incubating the cells with an Fc block solution for 10-20 minutes on ice.[7][9]

  • Add the cocktail of fluorescently-conjugated primary antibodies to the cells.

  • Incubate for 30-45 minutes on ice, protected from light.[6][9]

  • Wash the cells with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • If using unconjugated primary antibodies, resuspend the cells in a solution containing the appropriate fluorescently-conjugated secondary antibodies and incubate for 30 minutes on ice, protected from light.[7]

  • Wash the cells again as in step 5.

  • Resuspend the cells in FACS buffer containing a live/dead stain.[5][13]

  • Acquire the data on a flow cytometer.

Data Presentation: Quantitative Analysis of Microglial Activation

The following tables summarize the key markers used for flow cytometry analysis of microglial activation and provide a template for presenting quantitative data from experiments with this compound.

Table 1: Flow Cytometry Antibody Panel for Microglial Activation

MarkerCell Type/FunctionCommon Fluorochromes
CD11b Microglia/Myeloid MarkerFITC, PE, APC, Alexa Fluor 700[9]
CD45 Pan-Leukocyte Marker (intermediate expression on microglia)PerCP-Cy5.5, PE-Cy7, APC-Cy7[4][9]
P2Y12 Specific Microglia MarkerPE, APC
CD68 Activation Marker (Lysosomal protein)FITC, PE, APC
CD86 M1 Activation Marker (Co-stimulatory molecule)PE, APC, PE-Cy7[14][15]
MHC-II M1 Activation Marker (Antigen presentation)FITC, PE, APC[12][14]
CD206 M2 Activation Marker (Mannose receptor)APC, PE-Cy7[12]
Arginase-1 M2 Activation Marker (Intracellular)PE, Alexa Fluor 647
TNF-α Pro-inflammatory Cytokine (Intracellular)FITC, PE, APC
IL-1β Pro-inflammatory Cytokine (Intracellular)PE, APC
IL-10 Anti-inflammatory Cytokine (Intracellular)PE, APC

Table 2: Hypothetical Flow Cytometry Data on the Effect of this compound on Microglial Activation

Treatment Group% CD11b+/CD45int Microglia% CD86+ of Microglia% CD206+ of MicrogliaMFI of TNF-α in Microglia
Vehicle Control 95.2 ± 2.15.3 ± 1.28.1 ± 1.5150 ± 25
LPS (1 µg/mL) 94.8 ± 2.545.7 ± 4.36.5 ± 1.1850 ± 70
LPS + ST-836 (1 µM) 95.1 ± 2.325.1 ± 3.115.2 ± 2.0420 ± 45
LPS + ST-836 (10 µM) 94.9 ± 2.612.6 ± 2.528.9 ± 3.4210 ± 30

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows.

Microglial_Activation_Pathway cluster_stimulus External Stimuli cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response cluster_drug Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory M1_Markers M1 Surface Markers (CD86, MHC-II) NFkB->M1_Markers MAPK->Pro_inflammatory ST836 This compound ST836->NFkB Inhibition ST836->MAPK Inhibition

Caption: Putative signaling pathway of this compound in microglia.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis Brain_Harvest 1. Brain Tissue Harvest Digestion 2. Enzymatic Digestion Brain_Harvest->Digestion Myelin_Removal 3. Myelin Removal (Percoll Gradient) Digestion->Myelin_Removal Cell_Suspension 4. Single-Cell Suspension Myelin_Removal->Cell_Suspension Fc_Block 5. Fc Receptor Block Cell_Suspension->Fc_Block Antibody_Incubation 6. Antibody Incubation Fc_Block->Antibody_Incubation Wash 7. Washing Steps Antibody_Incubation->Wash Flow_Cytometer 8. Data Acquisition Wash->Flow_Cytometer Gating 9. Gating Strategy Flow_Cytometer->Gating Quantification 10. Quantification of Populations Gating->Quantification

Caption: Experimental workflow for flow cytometry analysis of microglia.

Gating_Strategy cluster_gating Gating Strategy All_Events All Events Singlets Singlets All_Events->Singlets FSC-A vs FSC-H Live_Cells Live Cells Singlets->Live_Cells Live/Dead Stain CD45_Positive CD45+ Live_Cells->CD45_Positive CD45 Microglia Microglia (CD11b+/CD45int) CD45_Positive->Microglia CD11b M1_Microglia M1 Microglia (CD86+) Microglia->M1_Microglia CD86 M2_Microglia M2 Microglia (CD206+) Microglia->M2_Microglia CD206

Caption: Logical flow of the gating strategy for identifying microglial populations.

The protocols and guidelines presented here offer a comprehensive framework for investigating the immunomodulatory effects of this compound on microglial activation using flow cytometry. By employing these methods, researchers can obtain robust and quantifiable data to elucidate the mechanism of action of this compound and evaluate its therapeutic potential for neuroinflammatory disorders. Careful optimization of antibody panels and gating strategies will be crucial for achieving reliable and reproducible results.

References

Navigating the Stability of ST-836 Hydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding and evaluating the long-term stability of ST-836 hydrochloride in solution, a critical aspect for ensuring the accuracy and reproducibility of preclinical experiments. As a potent dopamine (B1211576) D2 and D3 receptor agonist with potential therapeutic applications in conditions like Parkinson's disease, consistent potency and purity of this compound solutions are paramount.[1] These application notes and protocols are designed to equip researchers with the necessary methodologies to confidently assess its stability over time.

Introduction to this compound Stability

The reliability of in vitro and in vivo experimental data hinges on the stability of the test compound in its administration vehicle. Degradation of this compound can lead to a decrease in its effective concentration, resulting in an underestimation of its biological activity. Furthermore, the formation of degradation products could introduce confounding pharmacological effects or toxicity. Therefore, a thorough understanding of this compound's stability profile under various storage and experimental conditions is essential.

This guide outlines protocols for conducting long-term stability studies and forced degradation studies, which are crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[2][3]

Signaling Pathway of this compound

This compound exerts its effects by acting as an agonist at dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that play significant roles in neurotransmission. Understanding the downstream signaling cascades is vital for interpreting experimental results.

ST-836_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST-836 ST-836 HCl D2R D2 Receptor ST-836->D2R Agonist Binding D3R D3 Receptor ST-836->D3R Agonist Binding Gi Gαi/o D2R->Gi Activation D3R->Gi Activation BetaGamma Gβγ Gi->BetaGamma AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK Activation BetaGamma->ERK Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CellularResponse Cellular Response (e.g., modulation of neuronal excitability) PKA->CellularResponse ERK->CellularResponse Long_Term_Stability_Workflow Prep Prepare Stock and Working Solutions of this compound Aliquoting Aliquot Solutions into Vials for Each Time Point and Condition Prep->Aliquoting Storage Store Vials at Defined Conditions (e.g., -20°C, 4°C, Room Temperature) Aliquoting->Storage T0 Analyze 'Time 0' Samples (Baseline) Aliquoting->T0 Initial Analysis Sampling Withdraw and Analyze Samples at Predetermined Time Intervals Storage->Sampling Analysis Quantify ST-836 HCl and Degradation Products using HPLC T0->Analysis Sampling->Analysis Data Record and Analyze Data: - % Recovery of ST-836 HCl - % Area of Degradants Analysis->Data Conclusion Determine Shelf-Life Based on Acceptance Criteria (e.g., >90% Purity) Data->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ST-836 Hydrochloride Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ST-836 hydrochloride in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent dopamine (B1211576) receptor ligand with a high affinity for D3 and D2 dopamine receptors, showing Ki values of 4.5 nM and 132 nM, respectively.[1] As a dopamine receptor antagonist, it can interfere with downstream signaling pathways that regulate cell survival and proliferation. In various cancer cell types, antagonism of D2-like receptors has been shown to reduce cell viability and induce apoptosis.[2][3][4]

Q2: How should I prepare and store this compound?

This compound is soluble in DMSO.[1][5] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C, protected from light.[1][5] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration range for my cell viability experiments with this compound?

For a novel compound in a specific cell line, it is advisable to start with a broad logarithmic dilution series, for example, from 1 nM to 100 µM.[6] Given that this compound has nanomolar affinity for its primary target (D3 receptor), including concentrations in the low nanomolar to high micromolar range will help in determining the dose-response curve and identifying the effective concentration window for your specific cell line and assay.

Q4: How long should I incubate the cells with this compound?

The optimal incubation time depends on the cell type and the biological question being addressed. A time-course experiment is recommended. You can treat cells with a fixed, effective concentration of this compound and measure cell viability at multiple time points (e.g., 24, 48, and 72 hours).

Q5: Why am I seeing a discrepancy between the biochemical potency (Ki) and the effective concentration in my cell-based assay?

It is common for the effective concentration in a cellular assay to be higher than the biochemical IC50 or Ki value. This can be due to several factors, including:

  • Cell permeability: The compound may have difficulty crossing the cell membrane to reach its target.

  • Presence of serum: Proteins in the cell culture serum can bind to the compound, reducing its effective concentration.

  • Cellular ATP concentrations: For ATP-competitive inhibitors, the high intracellular ATP levels can outcompete the inhibitor.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect at tested concentrations. 1. Concentration is too low: The tested concentration range may be below the effective dose for your cell line. 2. Compound instability: The compound may be degrading in the culture medium. 3. Insensitive cell line: The cell line may not express sufficient levels of D2/D3 dopamine receptors.1. Test a higher and broader concentration range. 2. Prepare fresh dilutions for each experiment from a frozen stock. 3. Verify the expression of D2 and D3 receptors in your cell line using techniques like qPCR or Western blot.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Improper mixing: Compound not evenly distributed in the well. 3. Edge effects: Evaporation from wells on the edge of the plate.1. Ensure a single-cell suspension before plating and use a calibrated multichannel pipette. 2. Gently mix the plate after adding the compound. 3. Fill the outer wells of the plate with sterile PBS or media without cells to minimize evaporation from the experimental wells.
High levels of cell death even at low concentrations. 1. High sensitivity of the cell line: The cell line may be particularly sensitive to the inhibition of the dopamine receptor pathway. 2. Off-target effects: At higher concentrations, the compound may be hitting other targets, leading to toxicity.1. Use a lower concentration range and/or shorten the incubation time. 2. If possible, use a structurally unrelated D2/D3 antagonist to see if it phenocopies the result. Consider using a rescue experiment by overexpressing a resistant mutant of the target.
Inconsistent results between experiments. 1. Variations in cell culture conditions: Changes in cell passage number, confluency, or media can affect the outcome. 2. Reagent variability: Inconsistent quality or age of reagents.1. Use cells within a consistent passage number range and seed them at a consistent density. 2. Use fresh, high-quality reagents and prepare fresh dilutions of this compound for each experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.[7]

    • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

    • Measure the absorbance at 570 nm using a plate reader.[7]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Parameter Recommendation
Starting Concentration 100 µM
Serial Dilution 10-point, 3-fold
Incubation Time 24, 48, 72 hours
Cell Seeding Density Cell-line dependent, determine empirically
Final DMSO Concentration ≤ 0.1%

Visualizations

ST-836_Hydrochloride_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis A Prepare ST-836 HCl Stock (10 mM in DMSO) B Prepare Serial Dilutions (e.g., 100 µM to 1 nM) A->B C Seed Cells in 96-well Plate D Treat Cells with ST-836 HCl Dilutions C->D E Incubate (24, 48, or 72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Signal (Absorbance) F->G H Calculate IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound.

D2_Receptor_Antagonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST836 ST-836 HCl D2R Dopamine D2 Receptor ST836->D2R Antagonism Gi Gi Protein D2R->Gi AKT_mTOR AKT/mTOR/S6 Pathway D2R->AKT_mTOR Inhibition ERK_STAT3 ERK/STAT3 Pathway D2R->ERK_STAT3 Inhibition AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Proliferation Cell Survival & Proliferation PKA->Proliferation AKT_mTOR->Proliferation Apoptosis Apoptosis AKT_mTOR->Apoptosis Induction ERK_STAT3->Proliferation ERK_STAT3->Apoptosis Induction

Caption: Postulated signaling pathway for this compound's effect on cell viability.

References

How to minimize off-target effects of ST-836 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of ST-836 hydrochloride, a potent dopamine (B1211576) D2 and D3 receptor ligand. The information herein is designed to help minimize potential off-target effects and provide troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dopamine receptor ligand with a high affinity for the D3 receptor subtype and a lower affinity for the D2 receptor subtype. Its potential as an antiparkinsonian agent stems from its interaction with these receptors.

Q2: What are the known binding affinities of this compound?

Based on available data, the binding affinities (Ki) of this compound are as follows:

ReceptorKi (nM)
Dopamine D34.5
Dopamine D2132

This demonstrates a significant selectivity for the D3 receptor over the D2 receptor.

Q3: What are the potential off-target effects of this compound?

While specific off-target screening data for this compound is not publicly available, it is a known phenomenon that dopamine receptor ligands can interact with other receptors, particularly those with structural similarities. Potential off-target families include:

  • Serotonin (5-HT) receptors: Certain subtypes may exhibit affinity for dopamine-like ligands.

  • Adrenergic (α and β) receptors: Cross-reactivity with adrenergic receptors, especially the α2 subtype, has been observed with some dopamine ligands.

It is crucial for researchers to experimentally determine the selectivity profile of this compound in their specific assay systems.

Q4: How can I minimize potential off-target effects in my experiments?

Minimizing off-target effects is critical for ensuring data validity. Key strategies include:

  • Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.

  • Use of Selective Antagonists: Co-incubation with selective antagonists for potential off-target receptors (e.g., selective α2-adrenergic or 5-HT receptor antagonists) can help elucidate if the observed effects are due to off-target interactions.

  • Control Experiments: Employ appropriate positive and negative controls in all experiments. This includes vehicle controls and, if possible, a structurally related but inactive compound.

  • Orthogonal Assays: Confirm key findings using multiple, independent assay systems that rely on different signaling pathways or readouts.

Troubleshooting Guide

This guide provides structured advice for addressing specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Off-target effects, issues with compound stability, or experimental variability.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh stock solutions for each experiment.

  • Perform a Selectivity Screen: If off-target effects are suspected, a primary screen against a panel of common off-target receptors is recommended. A standard approach is to use radioligand binding assays.

  • Refine Assay Conditions: Optimize experimental parameters such as incubation time, cell density, and reagent concentrations.

Experimental Protocol: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding of this compound to potential off-target receptors.

Objective: To determine the binding affinity (Ki) of this compound for a panel of non-dopaminergic receptors.

Materials:

  • Cell membranes or tissues expressing the receptor of interest.

  • A suitable radioligand for each target receptor.

  • Non-specific binding control compound.

  • This compound.

  • Assay buffer.

  • Scintillation fluid and counter.

Methodology:

  • Assay Setup: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, ST-836 HCl) incubation Incubate Components prep_reagents->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

Issue 2: Difficulty in Demonstrating D2/D3 Receptor-Mediated Effects

Possible Cause: Suboptimal assay sensitivity, low receptor expression, or inappropriate signaling readout.

Troubleshooting Steps:

  • Confirm Receptor Expression: Verify the expression levels of D2 and D3 receptors in your experimental system (e.g., via qPCR, Western blot, or flow cytometry).

  • Select an Appropriate Functional Assay: For G-protein coupled receptors like D2 and D3, common functional assays measure changes in intracellular second messengers, such as cyclic AMP (cAMP).

  • Amplify Signal: If the signal is weak, consider using signal amplification techniques or a more sensitive detection method.

Experimental Protocol: cAMP Functional Assay

This protocol outlines a method to measure the functional activity of this compound at D2/D3 receptors by quantifying changes in cAMP levels.

Objective: To determine the potency (EC50) of this compound in modulating cAMP production.

Materials:

  • Cells stably expressing human dopamine D2 or D3 receptors.

  • This compound.

  • Forskolin (B1673556) (or another adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with varying concentrations of this compound.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a dose-response curve to determine the EC50 value.

G cluster_pathway Dopamine D2/D3 Receptor Signaling ST836 ST-836 HCl D2R_D3R D2/D3 Receptor ST836->D2R_D3R Binds Gi Gi Protein D2R_D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Simplified D2/D3 receptor signaling pathway.

ST-836 hydrochloride degradation and how to prevent it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of ST-836 hydrochloride and strategies to prevent it. As specific degradation data for this compound is not extensively published, this guide is based on the chemical properties of its structural motifs, including the benzothiazole (B30560), piperazine (B1678402), and N-propyl amine groups, as well as general knowledge of amine hydrochloride salt stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound powder should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][2] For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is advisable to minimize oxidative and hydrolytic degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[1][2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: The hydrochloride salt and the amide-like linkage within the benzothiazole ring could be susceptible to hydrolysis, particularly at non-neutral pH. Amine hydrochloride salts can be affected by the presence of water.[3]

  • Oxidation: The piperazine and N-propyl amine moieties contain nitrogen atoms that can be susceptible to oxidation. This can be catalyzed by trace metals or exposure to air.[4]

  • Photodegradation: The benzothiazole ring system is known to be photoreactive and can degrade upon exposure to UV light.[5][6][7]

Q4: I am observing a loss of compound activity in my cell-based assays. Could this be due to degradation?

A4: Yes, loss of activity in cell culture is a common issue with small molecule inhibitors and can be due to degradation. The aqueous environment of cell culture media at 37°C, along with components in the media, can promote compound degradation.[8] It is also possible that the compound is binding to proteins in the serum or to the plastic of the culture plates.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in experiments.

This could be a sign of this compound degradation either in storage or during the experiment.

Possible Cause Suggested Solution
Improper Storage of Solid Compound Ensure the compound is stored at -20°C in a desiccated, dark environment.
Degradation of Stock Solution Prepare fresh stock solutions in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles.
Instability in Aqueous Buffer/Media Minimize the time the compound is in aqueous solution before use. Perform a stability study in your experimental buffer/media.
Adsorption to Labware Use low-protein-binding tubes and plates. Silanizing glassware can also reduce adsorption.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

This strongly suggests the presence of degradation products.

Possible Cause Suggested Solution
Hydrolysis Protect from moisture. If in aqueous solution, maintain a neutral pH and use buffers with care.
Oxidation Degas solvents and use inert atmosphere where possible. Consider adding antioxidants if compatible with the experimental system.
Photodegradation Protect the compound and its solutions from light by using amber vials and covering labware with foil.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, PBS, cell culture media)

  • HPLC or LC-MS system with a suitable column

  • Incubator or water bath at the desired temperature (e.g., 37°C)

  • Amber vials

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

  • Immediately analyze an aliquot of the freshly prepared solution (Time 0) by HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Dispense aliquots of the solution into amber vials and incubate at the desired temperature.

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial and analyze the sample by HPLC or LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

Time Point (hours) Peak Area of ST-836 HCl % Remaining
0Initial Peak Area100%
2Peak Area at 2h(Peak Area at 2h / Initial Peak Area) * 100
4Peak Area at 4h(Peak Area at 4h / Initial Peak Area) * 100
8Peak Area at 8h(Peak Area at 8h / Initial Peak Area) * 100
24Peak Area at 24h(Peak Area at 24h / Initial Peak Area) * 100
48Peak Area at 48h(Peak Area at 48h / Initial Peak Area) * 100

Visualizations

cluster_0 Potential Degradation Pathways for this compound cluster_1 Degradation Factors ST836 This compound DegradationProducts Degradation Products ST836->DegradationProducts Degradation Water Water (Hydrolysis) Oxygen Oxygen (Oxidation) Light Light (Photodegradation) pH Non-neutral pH

Caption: Potential degradation pathways for this compound.

cluster_0 Troubleshooting Workflow for Loss of Compound Activity Start Inconsistent/Low Activity Observed CheckStorage Verify Proper Storage (-20°C, Dry, Dark) Start->CheckStorage CheckSolution Assess Stock Solution Stability (Fresh vs. Old) CheckStorage->CheckSolution Storage OK PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Improper Storage CheckMediaStability Test Stability in Assay Media (Time Course) CheckSolution->CheckMediaStability Solution OK CheckSolution->PrepareFresh Solution Degraded OptimizeProtocol Optimize Experimental Protocol (e.g., shorter incubation) CheckMediaStability->OptimizeProtocol Unstable in Media ContactSupport Contact Technical Support CheckMediaStability->ContactSupport Stable in Media End Problem Resolved PrepareFresh->End OptimizeProtocol->End

Caption: Troubleshooting workflow for loss of compound activity.

References

Inconsistent results with ST-836 hydrochloride in replicate experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ST-836 hydrochloride. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule that acts as a dopamine (B1211576) receptor ligand. Specifically, it is an agonist for the D2 and D3 dopamine receptors, with a higher affinity for the D3 subtype.[1][2][3] Its Ki values are approximately 4.5 nM for the D3 receptor and 132 nM for the D2 receptor.[1] As a D2/D3 agonist, this compound mimics the effect of dopamine by binding to and activating these receptors, which are involved in numerous neurological processes.[4][5]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Q3: In which solvent should I dissolve this compound?

This compound is soluble in DMSO.

Q4: What are common in vitro applications of this compound?

Given its activity as a D2/D3 dopamine receptor agonist, this compound is primarily used in research related to neurological disorders like Parkinson's disease.[1][2] Common in vitro applications include studying dopamine receptor signaling, screening for novel therapeutic agents, and investigating the physiological roles of D2 and D3 receptors.

Troubleshooting Guide: Inconsistent Results in Replicate Experiments

Inconsistent results with this compound can arise from various factors, from compound handling to experimental setup. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: High Variability in Cellular Response Between Replicates

High variability in cellular response is a common issue when working with small molecule inhibitors and agonists. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps
Compound Instability or Degradation 1. Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare a fresh solution of this compound in DMSO before each experiment. 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Proper Storage: Ensure the stock solution is stored at -80°C for long-term storage.
Inaccurate Pipetting 1. Calibrate Pipettes: Regularly calibrate all pipettes used in the experiment. 2. Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the volume being dispensed to maximize accuracy. 3. Consistent Technique: Ensure consistent pipetting technique across all wells and plates.
Cell Health and Passage Number 1. Monitor Cell Health: Regularly check cells for signs of stress or contamination. 2. Use Consistent Passage Numbers: Use cells within a narrow passage number range for all replicate experiments, as receptor expression and signaling can change with excessive passaging. 3. Ensure Even Cell Seeding: Ensure a uniform cell monolayer by properly mixing the cell suspension before plating.
Inconsistent Incubation Times 1. Standardize Incubation Periods: Use a precise timer for all incubation steps, especially those involving the addition of this compound and subsequent reagents.
Problem 2: Lower Than Expected or No Agonist Activity

If this compound shows little to no effect, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective concentration (EC50) for your specific cell line and assay. 2. Verify Stock Concentration: If possible, verify the concentration of your stock solution using analytical methods.
Low Receptor Expression in Cell Line 1. Use Appropriate Cell Lines: Use cell lines known to endogenously express D2/D3 receptors (e.g., certain neuronal cell lines) or engineered cell lines with stable overexpression (e.g., HEK293 or CHO-K1 cells).[6][7][8][9] 2. Verify Receptor Expression: Confirm the expression of D2 and D3 receptors in your cell line using techniques like qPCR or Western blotting.
Assay Sensitivity Issues 1. Optimize Assay Conditions: Adjust assay parameters such as cell density, incubation time, and reagent concentrations to enhance the signal-to-noise ratio. 2. Choose a Sensitive Assay: For D2/D3 receptors, which are Gi/o-coupled, a cAMP inhibition assay is a common and sensitive method.[10][11]

Experimental Protocols

Key Experiment: In Vitro cAMP Assay for D2 Receptor Activation

This protocol describes how to measure the agonistic activity of this compound on D2 dopamine receptors by quantifying the inhibition of forskolin-stimulated cAMP production in a cell-based assay.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human D2 dopamine receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin (B1673556)

  • Dopamine (as a positive control)

  • cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into a 384-well white microplate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a serial dilution of dopamine as a positive control.

  • Agonist Treatment: Remove the culture medium and wash the cells once with the assay buffer. Add the diluted this compound or dopamine to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be one that elicits a robust cAMP signal (typically in the low micromolar range). Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.[7]

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ST836 ST-836 HCl ST836->D2R Activates Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Gene Transcription) PKA->CellularResponse Leads to cAMP_Workflow Start Start SeedCells Seed D2-expressing cells in 384-well plate Start->SeedCells Incubate1 Incubate 18-24h SeedCells->Incubate1 PrepareCompound Prepare serial dilutions of ST-836 HCl and controls Incubate1->PrepareCompound AddAgonist Add agonist to cells and incubate 15-30 min PrepareCompound->AddAgonist AddForskolin Add forskolin to stimulate cAMP production (30 min) AddAgonist->AddForskolin MeasurecAMP Lyse cells and measure intracellular cAMP AddForskolin->MeasurecAMP AnalyzeData Analyze data and determine EC50 MeasurecAMP->AnalyzeData End End AnalyzeData->End

References

Technical Support Center: Adjusting Investigational Compound ST-836 Hydrochloride Dosage for Different Animal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the crucial process of adjusting the dosage of the investigational compound ST-836 hydrochloride across different animal strains. Accurate dosage adjustment is paramount for the safety, efficacy, and reproducibility of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to adjust the dosage of this compound for different animal strains?

A1: Different animal species and even strains within the same species can exhibit significant variations in their physiological and metabolic processes.[1][2] Factors such as body surface area, metabolic rate, drug absorption, distribution, metabolism, and excretion (ADME) can differ substantially.[2][3] Adjusting the dosage of this compound based on these differences is essential to achieve equivalent systemic exposure and pharmacological effect, thereby ensuring the validity and comparability of your experimental results.[4]

Q2: What is the primary method for adjusting drug dosages between different animal species?

A2: The most common and widely accepted method for extrapolating drug dosages between species is allometric scaling.[5][6][7][8] This method uses the principle that many physiological processes scale in proportion to an animal's body surface area or body weight raised to a certain power.[4][7] Allometric scaling helps in converting a known effective or non-toxic dose from one species to an equivalent dose in another.[6]

Q3: How is the Human Equivalent Dose (HED) calculated, and is it relevant for animal-to-animal dose adjustments?

A3: The Human Equivalent Dose (HED) is calculated to estimate a safe starting dose for human clinical trials based on animal data.[5][6] While the primary goal of HED is for human dose prediction, the underlying principles and conversion factors can be adapted for animal-to-animal dose scaling. The FDA provides guidance on this, often using body surface area (BSA) as a key parameter.[8]

Q4: Are there limitations to allometric scaling?

A4: Yes, allometric scaling has its limitations. It assumes that the drug's pharmacokinetics and pharmacodynamics are primarily dependent on body size and metabolic rate.[7] However, species-specific differences in drug transporters, metabolic enzymes, and target receptor sensitivity can lead to inaccurate dose predictions.[4][9] Therefore, it is crucial to consider these factors and, when possible, conduct pharmacokinetic studies in the target animal strains.

Troubleshooting Guide

Problem 1: Observed toxicity in a smaller animal strain at a dose that was safe in a larger strain.

  • Possible Cause: Direct scaling of the dose based on body weight (mg/kg) alone is often inaccurate.[6] Smaller animals generally have a higher metabolic rate per unit of body weight and may clear the drug faster, but differences in metabolic pathways can also lead to the formation of toxic metabolites.[4][9]

  • Solution:

    • Recalculate the dose using allometric scaling based on body surface area, which often correlates better with metabolic rate.

    • Consult the allometric scaling conversion factors table below (Table 1) to adjust the dose appropriately.

    • Consider conducting a pilot dose-ranging study in the new animal strain to determine the maximum tolerated dose (MTD).

Problem 2: Lack of efficacy in a new animal strain at a dose that was effective in another strain.

  • Possible Cause: The new animal strain may have a higher metabolic rate, leading to faster clearance of this compound and lower systemic exposure. Alternatively, there could be differences in the target receptor density or affinity.

  • Solution:

    • Use allometric scaling to ensure the dose is appropriately adjusted for the new strain's body surface area.

    • If possible, conduct pharmacokinetic (PK) studies to measure the plasma concentration of this compound over time in both animal strains. This will help determine if the lack of efficacy is due to insufficient drug exposure.

    • If PK profiles are similar, consider pharmacodynamic (PD) studies to investigate potential differences in target engagement and response.

Experimental Protocols

Protocol 1: Allometric Scaling Dose Calculation

This protocol outlines the steps to calculate the equivalent dose of this compound when translating from one animal species to another.

Objective: To determine the appropriate dose of this compound for a target animal species based on a known effective dose in a source species.

Materials:

  • Known effective dose of this compound in the source animal species (in mg/kg).

  • Body weight of the source and target animal species.

  • Allometric scaling conversion factors (see Table 1).

Procedure:

  • Identify the known dose: Note the effective dose of this compound in the source animal species (Dose_source) in mg/kg.

  • Determine the Km factor: Find the Km factor for both the source and target animal species from Table 1. The Km factor is the body weight (kg) divided by the body surface area (m²).

  • Calculate the dose for the target species: Use the following formula to calculate the dose for the target species (Dose_target) in mg/kg:

    Dose_target (mg/kg) = Dose_source (mg/kg) * (Km_source / Km_target)

Example:

If the effective dose of this compound in rats (source) is 10 mg/kg, and you want to determine the equivalent dose for mice (target):

  • Dose_rat = 10 mg/kg

  • Km_rat = 6

  • Km_mouse = 3

Dose_mouse (mg/kg) = 10 mg/kg * (6 / 3) = 20 mg/kg

Data Presentation

Table 1: Allometric Scaling Conversion Factors

This table provides the necessary Km factors for converting drug dosages between different animal species based on body surface area.

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor (Body Weight / Body Surface Area)
Mouse0.020.00663.0
Rat0.150.0256.0
Hamster0.080.0165.0
Guinea Pig0.40.058.0
Rabbit1.50.12512.0
Dog100.520.0
Monkey30.2512.0
Human601.6237.0

Data compiled from publicly available allometric scaling guidelines.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Dose Determination cluster_1 Phase 2: Dose Calculation and Administration cluster_2 Phase 3: Evaluation and Refinement A Identify Effective Dose in Source Strain (e.g., Rat) B Determine Km Factors for Source and Target Strains A->B Obtain Scaling Factors C Calculate Equivalent Dose for Target Strain (e.g., Mouse) using Allometric Scaling B->C Apply Formula D Administer Calculated Dose to Target Strain C->D Initiate Experiment E Monitor for Efficacy and Toxicity D->E Observe Outcomes F Conduct Pharmacokinetic (PK) Studies (Optional but Recommended) E->F If unexpected results G Refine Dose Based on Experimental Observations E->G Iterative Process F->G Inform Dose Adjustment

Caption: Workflow for adjusting this compound dosage.

Signaling_Pathway_Hypothetical cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST836 This compound Receptor Target Receptor ST836->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Logical_Relationship cluster_input Input Parameters cluster_process Calculation cluster_output Output Dose_Source Dose in Source Species (mg/kg) Calculation Dose_Target = Dose_Source * (Km_Source / Km_Target) Dose_Source->Calculation Km_Source Km of Source Species Km_Source->Calculation Km_Target Km of Target Species Km_Target->Calculation Dose_Target Calculated Dose in Target Species (mg/kg) Calculation->Dose_Target

Caption: Logical relationship for allometric scaling calculation.

References

ST-836 hydrochloride not crossing the blood-brain barrier effectively.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with ST-836 hydrochloride, particularly concerning its limited permeability across the blood-brain barrier (BBB).

Troubleshooting Guide: Poor Central Nervous System (CNS) Efficacy of this compound

This guide is designed for researchers who are observing lower-than-expected efficacy of this compound in CNS models and suspect poor blood-brain barrier penetration.

Issue: Lack of CNS effect after systemic administration of this compound.

Possible Cause 1: Low Permeability Across the Blood-Brain Barrier

  • How to Investigate:

    • In Vivo Brain-to-Plasma Ratio (B/P Ratio) Determination: This is a crucial experiment to quantify the extent of brain penetration.[1] A low B/P ratio suggests poor BBB crossing.

    • In Vitro BBB Model Permeability Assay: Utilize a Transwell model with a monolayer of brain endothelial cells (like hCMEC/D3) to assess the apparent permeability coefficient (Papp).[2][3]

  • Troubleshooting/Solutions:

    • Increase Dose (with caution): While a straightforward approach, this may lead to systemic side effects. Monitor for off-target effects.

    • Alternative Routes of Administration: For preclinical studies, direct administration methods like intracerebroventricular (ICV) or intrathecal infusion can bypass the BBB to confirm the compound's CNS activity.[4]

    • Formulation Strategies: Investigate the use of drug delivery systems such as nanoparticles or liposomes to enhance transport across the BBB.[4][5][6]

Possible Cause 2: Active Efflux by Transporters at the BBB

  • How to Investigate:

    • In Vitro Efflux Transporter Assay: Use cell lines overexpressing specific efflux transporters, such as P-glycoprotein (P-gp), to determine if this compound is a substrate.[7]

    • In Vivo Studies with Efflux Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, though use with caution due to its own pharmacological effects) and measure the change in the B/P ratio.

  • Troubleshooting/Solutions:

    • Co-administration with Efflux Inhibitors: This can increase brain concentration but may also affect the disposition of other drugs.

    • Chemical Modification: If feasible, medicinal chemistry efforts could focus on modifying the structure of this compound to reduce its affinity for efflux transporters.

Possible Cause 3: Rapid Metabolism

  • How to Investigate:

    • Pharmacokinetic Studies: Measure the concentration of this compound in plasma and brain tissue over time to determine its half-life.

    • Metabolite Profiling: Analyze plasma and brain samples to identify any major metabolites.

  • Troubleshooting/Solutions:

    • Co-administration with Metabolic Inhibitors: Can increase exposure but requires careful consideration of drug-drug interactions.

    • Prodrug Approach: Design a prodrug of this compound that is more stable and has better BBB permeability, which then converts to the active compound in the CNS.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected blood-brain barrier permeability of this compound?

A1: Based on anecdotal reports and its physicochemical properties, this compound is suspected to have low intrinsic permeability across the blood-brain barrier. Direct experimental evidence from peer-reviewed literature is limited. Researchers should experimentally determine the brain-to-plasma ratio or use in vitro models to quantify its permeability in their specific experimental setup.

Q2: How can I perform an in vitro blood-brain barrier permeability assay?

A2: A common method is the Transwell assay using a monolayer of brain endothelial cells.[2][3] A detailed protocol is provided in the "Experimental Protocols" section below. This assay will yield an apparent permeability coefficient (Papp), which can be used to classify compounds as having low or high BBB penetration potential.

Q3: What are some strategies to improve the CNS delivery of this compound?

A3: Several strategies can be explored to enhance BBB penetration:

  • Invasive Approaches: For preclinical validation of CNS targets, direct administration methods like intracerebroventricular infusion can be used.[4][8]

  • Chemical Modification: Modifying the drug to be more lipophilic can sometimes improve passive diffusion across the BBB.[5]

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can facilitate transport across the BBB.[4][5][6]

  • Receptor-Mediated Transcytosis: Conjugating the drug to a ligand that targets a receptor on the BBB (e.g., transferrin receptor) can enhance its uptake into the brain.[6][9]

  • Focused Ultrasound: This non-invasive technique can transiently open the BBB to allow for increased drug delivery.[6][8]

Q4: My in vitro results suggest good permeability, but I see no effect in vivo. What could be the reason?

A4: Discrepancies between in vitro and in vivo results can arise from several factors:

  • Active Efflux: In vitro models may not fully recapitulate the activity of efflux transporters present in vivo.[7]

  • Plasma Protein Binding: High binding of this compound to plasma proteins will reduce the free fraction available to cross the BBB.

  • Rapid In Vivo Metabolism: The compound may be quickly metabolized and cleared in an in vivo setting.

  • Model Limitations: The specific in vitro model used may not accurately reflect the complexity of the in vivo BBB.[2]

Data Presentation

Table 1: Hypothetical Permeability Data for this compound and Control Compounds

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioBrain-to-Plasma Ratio (at 2 hours)
This compound 0.8 3.5 0.1
Caffeine (High Permeability)15.21.11.2
Atenolol (Low Permeability)0.51.00.05

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.

Materials:

  • hCMEC/D3 cells (or other suitable brain endothelial cell line)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. Additionally, perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C on an orbital shaker.[3] e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. f. Replace the removed volume with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the basolateral chamber.

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration of the drug in the apical chamber.

Visualizations

Signaling Pathways and Experimental Workflows

BBB_Penetration_Troubleshooting cluster_observation Initial Observation cluster_investigation Investigation Pathways cluster_experiments Experimental Verification cluster_solutions Potential Solutions observation Lack of CNS Effect of This compound low_bbb Low BBB Permeability? observation->low_bbb efflux Active Efflux? observation->efflux metabolism Rapid Metabolism? observation->metabolism bp_ratio In Vivo B/P Ratio low_bbb->bp_ratio Test invitro_bbb In Vitro BBB Model low_bbb->invitro_bbb Test efflux_assay Efflux Transporter Assay efflux->efflux_assay Test pk_studies Pharmacokinetic Studies metabolism->pk_studies Test dose Increase Dose bp_ratio->dose If low route Alternative Route (ICV) bp_ratio->route If low formulation Nanoparticle Formulation bp_ratio->formulation If low invitro_bbb->formulation If low Papp prodrug Prodrug Strategy invitro_bbb->prodrug If low Papp inhibit_efflux Co-administer Efflux Inhibitor efflux_assay->inhibit_efflux If substrate efflux_assay->prodrug If substrate pk_studies->prodrug If unstable

Caption: Troubleshooting workflow for poor CNS efficacy of this compound.

BBB_Transport_Mechanisms cluster_transport blood Blood Compartment endothelial_cell Apical Membrane Endothelial Cell Basolateral Membrane blood->endothelial_cell:f0 Systemic Circulation brain Brain Parenchyma efflux_pump Active Efflux (e.g., P-glycoprotein) brain->efflux_pump Drug Efflux passive Passive Diffusion (Lipophilic molecules) passive->brain carrier Carrier-Mediated (e.g., Glucose, Amino Acids) carrier->brain receptor Receptor-Mediated (e.g., Transferrin, Insulin) receptor->brain efflux_pump->blood cluster_transport cluster_transport

Caption: Mechanisms of transport across the blood-brain barrier.

References

Technical Support Center: Cell Line Resistance to DHODH Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to Dihydroorotate Dehydrogenase (DHODH) inhibitors, such as ST-836 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing decreased sensitivity to the DHODH inhibitor over time. What are the potential mechanisms of resistance?

A1: Resistance to DHODH inhibitors can develop through several mechanisms. The most common include:

  • Upregulation of the pyrimidine (B1678525) salvage pathway: This allows cells to bypass the de novo pyrimidine synthesis blockade by utilizing extracellular uridine (B1682114) and cytidine. A key enzyme in this pathway is uridine-cytidine kinase 2 (UCK2).[1]

  • Mutations in the DHODH gene: Changes in the drug-binding site of the DHODH enzyme can reduce the inhibitor's efficacy.[1][2]

  • DHODH gene amplification: Increased copy number of the DHODH gene leads to overexpression of the target protein, requiring higher concentrations of the inhibitor to achieve the same effect.[1][2][3]

  • Upregulation of the drug transporter: Increased efflux of the drug from the cell can lower its intracellular concentration.

  • Activation of alternative survival pathways: Cells may activate other signaling pathways to promote survival and proliferation despite DHODH inhibition.

Q2: How can I determine if the pyrimidine salvage pathway is activated in my resistant cell line?

A2: To investigate the activation of the pyrimidine salvage pathway, you can perform the following experiments:

  • Uridine Rescue Assay: Supplementing the cell culture medium with uridine can reverse the anti-proliferative effects of the DHODH inhibitor if the salvage pathway is active.[1]

  • Gene and Protein Expression Analysis: Measure the expression levels of key salvage pathway enzymes, such as UCK2, and nucleoside transporters, like ENT1, using qPCR or Western blotting. An increased expression in the resistant cell line compared to the sensitive parental line is a strong indicator of salvage pathway activation.[1][4]

Q3: What strategies can I employ to overcome resistance to DHODH inhibitors?

A3: Combination therapies are a promising approach to overcome resistance.[1][4] Consider the following strategies:

  • Inhibition of the pyrimidine salvage pathway: Co-treatment with an equilibrative nucleoside transporter (ENT) inhibitor, such as dipyridamole, can block the uptake of uridine and re-sensitize resistant cells to the DHODH inhibitor.[1]

  • Targeting downstream signaling pathways: Combining the DHODH inhibitor with inhibitors of other critical cellular pathways, such as those involved in apoptosis (e.g., BCL-XL inhibitors), can induce cell death in resistant cells.[4]

  • Combination with conventional chemotherapy: Some studies have shown synergistic effects when DHODH inhibitors are combined with standard chemotherapeutic agents like Ara-C.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cell death with consistent DHODH inhibitor concentration. Development of resistance.1. Perform a dose-response curve to confirm the shift in IC50. 2. Investigate the mechanism of resistance (see FAQs). 3. Consider combination therapy.
Uridine rescue assay does not restore cell viability. Resistance is likely not mediated by the pyrimidine salvage pathway.1. Sequence the DHODH gene to check for mutations. 2. Perform copy number analysis for the DHODH gene. 3. Investigate other potential resistance mechanisms.
Inconsistent results in viability assays. Experimental variability.1. Ensure consistent cell seeding density. 2. Verify the concentration and stability of the DHODH inhibitor. 3. Use a consistent incubation time.

Quantitative Data Summary

Table 1: Representative IC50 Values for DHODH Inhibitors in Sensitive and Resistant Cancer Cell Lines

Cell LineDHODH InhibitorIC50 (Sensitive)IC50 (Resistant)Fold Resistance
T-47D (Breast Cancer)Brequinar0.080 µM[6]> 100 µM[6]> 1250
A-375 (Melanoma)Brequinar0.450 µM[6]> 100 µM[6]> 222
H929 (Multiple Myeloma)Leflunomide6 µM[6]> 100 µM[6]> 16
HL-60 (AML)FF1215T90-170 nM[5]Not ReportedNot Reported
TF-1 (AML)BAY 24022341 nM[7]50 nM (with DHODH overexpression)[7]50

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Uridine Rescue Assay

Objective: To determine if resistance to a DHODH inhibitor is mediated by the pyrimidine salvage pathway.

Methodology:

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a range of concentrations of the DHODH inhibitor. For each concentration, include a parallel set of wells supplemented with 50-100 µM uridine.[1] Include vehicle control (DMSO) and uridine-only control wells.

  • Incubation: Incubate the plates for 72 hours.[1]

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: Compare the dose-response curves of the DHODH inhibitor with and without uridine supplementation for both sensitive and resistant cell lines. A significant rightward shift in the dose-response curve in the presence of uridine indicates a functional pyrimidine salvage pathway.

Protocol 2: Western Blotting for DHODH and UCK2

Objective: To compare the protein expression levels of DHODH and UCK2 in sensitive versus resistant cell lines.

Methodology:

  • Cell Culture: Grow sensitive and resistant cells to approximately 80% confluency.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1] Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] Incubate the membrane with primary antibodies against DHODH, UCK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A higher band intensity for DHODH or UCK2 in the resistant cell line lysate compared to the sensitive cell line lysate suggests overexpression of these proteins.[1]

Visualizations

DHODH_Inhibitor_Action cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Pyrimidine Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate ... DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis DHODH->Orotate ST-836_hydrochloride ST-836 hydrochloride ST-836_hydrochloride->DHODH Inhibition Extracellular Uridine Extracellular Uridine ENT1 ENT1 Extracellular Uridine->ENT1 Intracellular Uridine Intracellular Uridine UCK2 UCK2 Intracellular Uridine->UCK2 UCK2->UMP ENT1->Intracellular Uridine Troubleshooting_Workflow start Decreased Sensitivity to This compound confirm_resistance Confirm Resistance (Dose-Response Curve) start->confirm_resistance uridine_rescue Perform Uridine Rescue Assay confirm_resistance->uridine_rescue rescue_outcome Viability Rescued? uridine_rescue->rescue_outcome salvage_pathway Investigate Salvage Pathway (UCK2/ENT1 Expression) rescue_outcome->salvage_pathway Yes other_mechanisms Investigate Other Mechanisms (DHODH Sequencing, CNV) rescue_outcome->other_mechanisms No combination_therapy Consider Combination Therapy salvage_pathway->combination_therapy other_mechanisms->combination_therapy

References

Unexpected toxicity of ST-836 hydrochloride in primary neurons.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected toxicity observed with ST-836 hydrochloride in primary neuron cultures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our primary neuron cultures after treatment with this compound at expected non-toxic concentrations. What could be the potential reasons?

A1: Unexpected toxicity of a novel compound like this compound in primary neurons can stem from several factors. Primary neurons are highly sensitive and can react differently than immortalized cell lines.[1][2] Potential reasons include:

  • Off-target effects: The compound may be interacting with unintended molecular targets in neurons, leading to cytotoxic effects.

  • Mitochondrial dysfunction: this compound might be impairing mitochondrial function, a common mechanism of drug-induced neurotoxicity.[3][4][5]

  • Induction of apoptosis: The compound could be activating programmed cell death pathways, such as caspase activation.[6][7][8]

  • Excitotoxicity: It may be interfering with glutamate (B1630785) signaling, leading to excitotoxic cell death.[5]

  • Solvent toxicity: The solvent used to dissolve this compound could be toxic to the neurons, especially at higher concentrations.

  • Compound stability: The compound may be degrading in the culture medium into a more toxic substance.

  • Culture conditions: Suboptimal primary neuron culture conditions can sensitize the cells to even low levels of a toxic compound.[1][9]

Q2: How can we confirm that the observed toxicity is due to this compound and not an experimental artifact?

A2: To confirm that this compound is the causative agent of the observed neurotoxicity, a series of control experiments are essential:

  • Vehicle Control: Treat neurons with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Dose-Response Analysis: Perform a dose-response study to determine if the toxicity is dependent on the concentration of this compound.

  • Time-Course Experiment: Evaluate cell viability at different time points after treatment to understand the kinetics of the toxic effect.

  • Positive Control: Use a known neurotoxic compound (e.g., glutamate, staurosporine) as a positive control to validate your assay.

  • Unrelated Compound Control: Test a structurally unrelated compound with a known, non-toxic mechanism of action in your assay system.

Q3: What are the initial steps to characterize the mechanism of this compound-induced neurotoxicity?

A3: A tiered approach is recommended to investigate the mechanism of toxicity:

  • Assess Cell Viability: Quantify the extent of cell death using assays like MTT, LDH release, or live/dead staining.[10][11][12]

  • Determine the Mode of Cell Death: Investigate whether the cell death is apoptotic or necrotic using assays for caspase activation (e.g., Caspase-3/7 activity) or a TUNEL assay to detect DNA fragmentation.[13][14][15]

  • Evaluate Mitochondrial Health: Assess changes in mitochondrial membrane potential using fluorescent dyes like TMRE or JC-1.[3][5][16]

  • Examine Neurite Integrity: Analyze changes in neurite outgrowth and morphology, as this is a sensitive indicator of neuronal health.[17][18][19][20]

Troubleshooting Guides

Issue 1: High Variability in Toxicity Data

Possible Causes:

  • Inconsistent primary neuron culture health and density.[9]

  • Uneven compound distribution in multi-well plates.

  • Edge effects in multi-well plates.

  • Inconsistent incubation times.

  • Pipetting errors.

Troubleshooting Steps:

  • Optimize Neuron Seeding: Ensure a uniform seeding density across all wells. Allow neurons to adhere and stabilize before treatment.[9]

  • Proper Mixing: Mix the compound thoroughly in the medium before adding it to the cells. For multi-well plates, mix gently after compound addition.

  • Minimize Edge Effects: Avoid using the outer wells of multi-well plates, or fill them with sterile PBS or media to maintain humidity.

  • Standardize Protocols: Adhere strictly to standardized incubation times and protocols for all experiments.

  • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Issue 2: Discrepancies Between Different Viability Assays

Possible Cause:

  • Different viability assays measure different cellular parameters. For example, MTT measures metabolic activity, which may be affected before cell membrane integrity is compromised (measured by LDH release).[12][21]

Troubleshooting Steps:

  • Understand the Assay Principle: Be aware of what each assay measures.

  • Use Multiple Assays: Employ at least two different viability assays based on different principles (e.g., metabolic activity and membrane integrity) to get a more complete picture of the toxic effect.

  • Time-Course Analysis: Perform a time-course experiment to see if the changes detected by different assays occur at different times.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)100 ± 5.20 ± 2.1
0.198 ± 4.81.5 ± 1.8
185 ± 6.115.3 ± 3.5
1042 ± 7.558.2 ± 6.9
1005 ± 2.395.1 ± 4.2

Table 2: Hypothetical Time-Course of this compound (10 µM) Induced Toxicity

Time (hours)% Viability (MTT Assay)Caspase-3/7 Activity (Fold Change)
0100 ± 4.51.0 ± 0.2
688 ± 5.11.8 ± 0.4
1265 ± 6.83.5 ± 0.7
2445 ± 7.22.1 ± 0.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][21]

Materials:

  • Primary neuron culture in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Plate primary neurons at an optimal density in a 96-well plate and allow them to attach and grow.

  • Treat the cells with various concentrations of this compound and appropriate controls for the desired time period.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

Protocol 2: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[13][14][15]

Materials:

  • Primary neurons cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.2% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat primary neurons on coverslips with this compound.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.2% Triton X-100 for 5 minutes on ice.[13]

  • Wash with PBS.

  • Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in the dark.[13]

  • Wash with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol 3: Neurite Outgrowth Assay

This assay assesses the effect of this compound on the growth and morphology of neurites.[17][18][19]

Materials:

  • Primary neurons

  • This compound

  • Plates or coverslips coated with a suitable substrate (e.g., poly-D-lysine)

  • Neuronal culture medium

  • Fixative (e.g., 4% PFA)

  • Antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope and image analysis software

Procedure:

  • Plate primary neurons at a low density on coated coverslips.

  • Treat the neurons with this compound at different concentrations.

  • After the desired incubation period, fix the cells.

  • Perform immunocytochemistry using an anti-β-III tubulin antibody to visualize neurons and their processes.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software.

Visualizations

Toxicity_Troubleshooting_Workflow Troubleshooting Unexpected Toxicity start Unexpected Toxicity Observed check_controls Verify Controls (Vehicle, Positive) start->check_controls dose_response Perform Dose-Response & Time-Course check_controls->dose_response characterize_mechanism Characterize Mechanism dose_response->characterize_mechanism viability_assays Cell Viability Assays (MTT, LDH) characterize_mechanism->viability_assays apoptosis_assays Apoptosis Assays (Caspase, TUNEL) characterize_mechanism->apoptosis_assays mito_health Mitochondrial Health (Membrane Potential) characterize_mechanism->mito_health neurite_outgrowth Neurite Outgrowth Assay characterize_mechanism->neurite_outgrowth conclusion Draw Conclusion on Toxicity Profile viability_assays->conclusion apoptosis_assays->conclusion mito_health->conclusion neurite_outgrowth->conclusion

Caption: Troubleshooting workflow for unexpected toxicity.

Apoptotic_Signaling_Pathway Potential Apoptotic Pathway ST836 This compound Mitochondria Mitochondria ST836->Mitochondria Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow General Experimental Workflow culture_neurons Culture Primary Neurons treat_compound Treat with ST-836 HCl and Controls culture_neurons->treat_compound perform_assay Perform Endpoint Assay (e.g., MTT, TUNEL) treat_compound->perform_assay data_acquisition Data Acquisition (Plate Reader, Microscope) perform_assay->data_acquisition data_analysis Data Analysis and Interpretation data_acquisition->data_analysis

References

Technical Support Center: Improving the Oral Bioavailability of ST-836 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of ST-836 hydrochloride. All experimental data presented are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dopamine (B1211576) receptor ligand, effective on D2 and D3 receptors, with potential applications in conditions such as Parkinson's disease.[1][2] Its basic chemical and physical properties are summarized below.

PropertyValue
CAS Number 1415564-68-9[3][4]
Molecular Formula C23H35ClN4OS[4]
Molecular Weight 451.07 g/mol [4]
Appearance White to off-white powder[1][3]
Solubility Soluble in DMSO[1][3]
Storage Store at -20°C[1][3]

Q2: My in vivo oral administration studies with this compound show low and variable plasma concentrations. What are the potential reasons for this poor oral bioavailability?

Low and variable oral bioavailability can stem from several factors. The most common reasons are poor aqueous solubility and/or poor membrane permeability.[5][6] Other contributing factors may include:

  • First-Pass Metabolism: Significant metabolism in the liver or intestinal wall before the drug reaches systemic circulation.[7]

  • Efflux Transporters: Active pumping of the drug back into the gastrointestinal lumen by transporters like P-glycoprotein (P-gp).

  • Gastrointestinal Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine.

Q3: How can I systematically investigate the cause of poor oral bioavailability for this compound?

A systematic approach is recommended to identify the rate-limiting factor for absorption. This typically involves a phased investigation:

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biopharmaceutical Classification cluster_2 Phase 3: Identify Limiting Factors A Determine Aqueous Solubility (pH-solubility profile) C Classify according to BCS (Biopharmaceutics Classification System) A->C B Determine Permeability (e.g., PAMPA, Caco-2 assays) B->C D Solubility-Limited (BCS Class II or IV) C->D Low Solubility E Permeability-Limited (BCS Class III or IV) C->E Low Permeability F Assess First-Pass Metabolism (in vitro liver microsomes) D->F G Investigate Efflux (Caco-2 with P-gp inhibitors) E->G

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

If your initial characterization indicates that this compound has low aqueous solubility, consider the following formulation strategies to enhance its dissolution rate and concentration in the gastrointestinal fluids.

G cluster_0 Strategies for Low Solubility cluster_1 Mechanism of Action A Particle Size Reduction (Micronization, Nanosizing) A_mech Increases surface area for dissolution A->A_mech B Amorphous Solid Dispersions (ASDs) B_mech Maintains drug in a high-energy amorphous state B->B_mech C Lipid-Based Formulations (e.g., SEDDS) C_mech Improves solubilization and lymphatic absorption C->C_mech D Cyclodextrin Complexation D_mech Forms a soluble inclusion complex D->D_mech

Reducing the particle size increases the surface area available for dissolution.[8]

  • Experimental Protocol: Micronization

    • Perform jet milling or ball milling on this compound powder.

    • Characterize the particle size distribution of the milled and unmilled powder using laser diffraction.

    • Conduct dissolution studies (e.g., USP Apparatus II) in simulated gastric and intestinal fluids to compare the dissolution rates.

  • Illustrative Data:

FormulationMean Particle Size (d50)Dissolution at 30 min (%)
Unmicronized ST-83650 µm15%
Micronized ST-8365 µm65%

Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[9][10]

  • Experimental Protocol: Spray Drying

    • Dissolve this compound and a polymer (e.g., HPMC-AS, PVP/VA) in a common solvent.

    • Spray-dry the solution to generate the ASD powder.

    • Characterize the physical form of the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.

    • Perform dissolution testing to assess the extent and duration of supersaturation.

  • Illustrative Data:

FormulationPhysical StatePeak Dissolution (%)Concentration at 2h (µg/mL)
Crystalline ST-836Crystalline20%10
ASD (1:3 drug:polymer)Amorphous85%75

Formulating the drug in lipids, surfactants, and co-solvents can improve solubilization and enhance absorption via lymphatic pathways.[11] Self-Emulsifying Drug Delivery Systems (SEDDS) are a common approach.

  • Experimental Protocol: SEDDS Development

    • Screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.

    • Develop prototype SEDDS formulations and characterize their self-emulsification properties upon dilution in aqueous media.

    • Measure the droplet size of the resulting emulsion using dynamic light scattering.

  • Illustrative Data:

Formulation ComponentRoleExample
OilSolubilizes the drugCapryol 90
SurfactantPromotes emulsificationCremophor EL
Co-solventEnhances drug solubilityTranscutol HP
Issue 2: Poor Membrane Permeability

If this compound exhibits good solubility but still has low bioavailability, poor permeability across the intestinal epithelium may be the cause.

Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.

  • Experimental Protocol: Caco-2 Permeability Assay with Enhancers

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Prepare a transport buffer (e.g., HBSS, pH 7.4) containing this compound with and without a permeation enhancer (e.g., sodium caprate).

    • Perform an apical-to-basolateral transport study and quantify the amount of drug that crosses the monolayer over time.

  • Illustrative Data:

ConditionApparent Permeability (Papp) (x 10⁻⁶ cm/s)
ST-836 alone0.5
ST-836 + Permeation Enhancer2.5

A prodrug is a chemically modified version of the active drug that has improved permeability. Once absorbed, it is converted back to the active form.[12]

  • G A Identify suitable functional group on ST-836 for modification B Synthesize a library of lipophilic prodrugs A->B C Evaluate prodrug permeability (e.g., PAMPA, Caco-2) B->C D Assess conversion of prodrug to ST-836 in plasma/liver microsomes C->D E Select lead prodrug for in vivo evaluation D->E

Experimental Protocols

Detailed Protocol: Caco-2 Permeability Assay for Efflux Liability

This assay helps determine if this compound is a substrate for efflux transporters like P-gp.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® supports for 21 days to allow for differentiation and formation of a polarized monolayer.

    • Confirm monolayer integrity by measuring TEER (should be >250 Ω·cm²).

  • Transport Studies:

    • Prepare transport buffer (HBSS, pH 7.4) containing a known concentration of this compound (e.g., 10 µM).

    • For the inhibition arm, add a known P-gp inhibitor (e.g., verapamil) to the transport buffer.

    • A-to-B Transport (Apical to Basolateral): Add the ST-836 solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • B-to-A Transport (Basolateral to Apical): Add the ST-836 solution to the basolateral (B) side and fresh buffer to the apical (A) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis:

    • Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux. A reduction in the ER in the presence of an inhibitor confirms the specific transporter's involvement.

References

ST-836 hydrochloride interference with fluorescent assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ST-836 hydrochloride in fluorescent assays. Given that small molecules can interfere with fluorescence-based experiments, this guide offers strategies to identify and mitigate potential artifacts.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent dopamine (B1211576) receptor ligand, with a higher affinity for the D3 receptor (Ki = 4.5 nM) than the D2 receptor (Ki = 132 nM).[1][2] It is investigated for its potential therapeutic applications in conditions such as Parkinson's disease.[1][2]

Q2: Can this compound interfere with my fluorescent assay?

Q3: What are the common mechanisms of small molecule interference in fluorescent assays?

Small molecules can interfere with fluorescent assays through several mechanisms:[3][6][7]

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to an artificially high signal.[3][8]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from the fluorophore in your assay, resulting in a decreased signal (a phenomenon also known as the "inner filter effect").[5]

  • Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that may sequester or denature proteins, leading to non-specific inhibition and altered fluorescence readouts.[6]

  • Chemical Reactivity: The compound might react with assay components, such as the target protein or the fluorescent dye itself.

Troubleshooting Guide

Issue 1: I am observing a dose-dependent increase in fluorescence in my assay when I add this compound, even in my no-enzyme/no-cell control.

This observation strongly suggests that this compound itself is fluorescent under your experimental conditions.

  • Prepare a serial dilution of this compound in your assay buffer.

  • Dispense the dilutions into the wells of your microplate. Include wells with assay buffer only as a blank control.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: A concentration-dependent increase in fluorescence that is statistically significant compared to the blank control confirms autofluorescence.

ST-836 HCl (µM)Raw Fluorescence Units (RFU)
10015,000
507,500
253,750
12.51,875
6.25950
3.125470
0 (Buffer)100
  • Subtract the background: If the autofluorescence is moderate, you can subtract the signal from wells containing only this compound from your experimental wells.

  • Use a different fluorophore: Switch to a fluorescent dye that has excitation and emission spectra that do not overlap with the autofluorescence of this compound. Red-shifted dyes are often less prone to interference from compound autofluorescence.[9]

  • Develop an orthogonal assay: Validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.[4]

Issue 2: My fluorescent signal decreases in a dose-dependent manner when I add this compound, but I suspect it's not due to inhibition of my target.

This could be due to fluorescence quenching (the inner filter effect) or the formation of colloidal aggregates.

  • Run your standard assay to generate a stable fluorescent signal.

  • In a separate plate, add your fluorescent product/probe at a concentration that gives a robust signal.

  • Add a serial dilution of this compound to these wells.

  • Incubate for a short period and read the fluorescence.

  • Analyze the data: A dose-dependent decrease in fluorescence in the absence of the enzyme/cell indicates quenching.

  • Run your inhibition assay with this compound as usual.

  • Repeat the assay but include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Analyze the data: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to the formation of colloidal aggregates.

Caption: Troubleshooting workflow for decreased fluorescent signals.

Experimental Protocols

Protocol: Spectral Scanning of this compound

To definitively determine the fluorescent properties of this compound, it is recommended to perform a spectral scan.

Objective: To determine the excitation and emission maxima of this compound.

Materials:

  • This compound

  • DMSO (or appropriate solvent)

  • Assay buffer

  • Spectrofluorometer

Method:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to a working concentration (e.g., 10 µM) in the assay buffer.

  • Excitation Scan:

    • Set the emission wavelength to a starting point (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 250-430 nm).

    • Identify the wavelength with the maximum fluorescence intensity. This is the excitation maximum.

  • Emission Scan:

    • Set the excitation wavelength to the maximum determined in the previous step.

    • Scan a range of emission wavelengths (e.g., from the excitation maximum + 20 nm to 700 nm).

    • Identify the wavelength with the maximum fluorescence intensity. This is the emission maximum.

ParameterWavelength (nm)
Excitation Maximum350
Emission Maximum480

Signaling Pathway

This compound is a dopamine receptor ligand. The following diagram illustrates a simplified dopamine signaling pathway.

ST836 This compound D3R Dopamine D3 Receptor ST836->D3R binds Gi Gi alpha subunit D3R->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Caption: Simplified Dopamine D3 receptor signaling pathway.

References

Technical Support Center: ST-836 Hydrochloride Dose-Response Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the generation of dose-response curves for ST-836 hydrochloride, with a specific focus on the impact of pipetting errors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My dose-response curve for this compound is flat or shows a very weak response.

A flat or weak dose-response curve suggests that the assay is not detecting a significant biological response to this compound.

Potential Cause Troubleshooting Steps
Pipetting Error: Inaccurate initial stock dilution Verify the concentration of your this compound stock solution. Prepare a fresh dilution series from a new stock vial.
Inactive Compound Confirm the identity and purity of your this compound using an appropriate analytical method (e.g., mass spectrometry).
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. Run control experiments with a known active compound to validate the assay setup.
Low Target Expression If the biological target of this compound is known, confirm its expression in your experimental system (e.g., cell line) using techniques like qPCR or Western blotting.
Issue 2: The IC50 value for this compound is highly variable between experiments.

Inconsistent IC50 values are a common problem and can often be traced back to inaccuracies in liquid handling.

Potential Cause Troubleshooting Steps
Pipetting Error: Inconsistent serial dilutions Ensure proper pipetting technique during the serial dilution process. Use calibrated pipettes and pre-wet the pipette tips. Change tips for each dilution step to avoid carryover.[1]
Pipetting Error: Inconsistent cell seeding Ensure a homogenous cell suspension before and during plating. Use a consistent pipetting rhythm and angle to dispense cells evenly across the plate. Avoid using the outer wells of the plate, which are prone to evaporation.
Compound Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of the compound in your assay medium over the course of the experiment.
Cell Passage Number Maintain a consistent cell passage number for all experiments, as cellular responses can change with prolonged culturing.
Issue 3: My dose-response curve has an unusual shape (e.g., biphasic, non-sigmoidal).

An atypical curve shape can indicate complex biological effects or experimental artifacts.

Potential Cause Troubleshooting Steps
Pipetting Error: Cross-contamination during dilution Use fresh pipette tips for every dilution and addition step to prevent cross-contamination between different concentrations of this compound.
Compound Precipitation Visually inspect the dilutions of this compound for any signs of precipitation, especially at higher concentrations. If solubility is an issue, consider using a different solvent or adjusting the formulation.
Off-target Effects The compound may have multiple biological targets, leading to a complex dose-response relationship. Further investigation into the mechanism of action may be required.
Assay Interference At high concentrations, this compound might interfere with the assay technology (e.g., fluorescence, luminescence). Run appropriate controls to test for compound interference.

Experimental Protocols

Protocol: Generating a Dose-Response Curve for this compound

This protocol outlines the key steps for generating a robust and reproducible dose-response curve.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution series to generate a range of concentrations. It is critical to change pipette tips at each dilution step to ensure accuracy.[1]

  • Cell Seeding:

    • Culture and harvest cells, ensuring high viability (>90%).

    • Resuspend cells to the desired seeding density in the appropriate culture medium.

    • Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment:

    • Add the prepared dilutions of this compound to the appropriate wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired treatment duration under appropriate cell culture conditions.

  • Assay Readout:

    • Perform the chosen assay to measure the biological response (e.g., cell viability, enzyme activity).

    • Record the data using a plate reader or other appropriate instrument.

  • Data Analysis:

    • Subtract the background signal from all measurements.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Pipetting Errors and Workflows

Diagram 1: The Impact of Pipetting Errors on Dose-Response Curves

This diagram illustrates how common pipetting errors can lead to inaccurate and unreliable dose-response data.

cluster_errors Common Pipetting Errors cluster_impact Impact on Experimental Data cluster_result Final Dose-Response Curve Error1 Inaccurate Serial Dilution Impact1 Incorrect Drug Concentrations Error1->Impact1 Error2 Inconsistent Volume Dispensing Impact2 High Variability Between Replicates Error2->Impact2 Error3 Cross-Contamination Impact3 Atypical Curve Shape Error3->Impact3 Result Inaccurate IC50 Value Poor Reproducibility Impact1->Result Impact2->Result Impact3->Result

Caption: Logical flow of pipetting errors to skewed results.

Diagram 2: Standard Workflow for Generating a Dose-Response Curve

This diagram outlines the standard experimental workflow for generating a dose-response curve, highlighting critical pipetting steps.

Start Start Prep Prepare ST-836 HCl Stock Start->Prep Dilute Perform Serial Dilutions (Critical Pipetting Step) Prep->Dilute Seed Seed Cells in Plate (Critical Pipetting Step) Dilute->Seed Treat Add Compound to Cells (Critical Pipetting Step) Seed->Treat Incubate Incubate Treat->Incubate Assay Perform Assay Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data & Plot Curve Read->Analyze End End Analyze->End

Caption: Experimental workflow for a dose-response curve.

Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions for this compound may vary and should be optimized for your particular assay system. Always adhere to good laboratory practices and ensure proper pipette calibration and maintenance to generate high-quality, reproducible data.

References

Contamination issues in ST-836 hydrochloride stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of ST-836 hydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to address potential contamination issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For optimal results, use high-purity, sterile DMSO.

Q2: What are the proper storage conditions for this compound powder and stock solutions?

A2: The powdered form of this compound should be stored at -20°C.[2] It is recommended to also store the DMSO stock solution in aliquots at -20°C to minimize freeze-thaw cycles, which can degrade the compound over time.[3]

Q3: My this compound stock solution appears cloudy or has visible particles. What should I do?

A3: Cloudiness or the presence of particles can indicate several issues, including precipitation of the compound, contamination, or degradation. It is best to discard the solution and prepare a fresh one to ensure the accuracy of your experimental results.[3] Refer to the troubleshooting guide below for potential causes and preventative measures.

Q4: How can I sterilize my this compound stock solution?

A4: To sterilize a stock solution of this compound, it is recommended to use a 0.22 µm syringe filter.[3] Do not autoclave the solution, as heat can cause degradation of the compound.[3]

Troubleshooting Guide

Visible contamination or unexpected experimental results can be due to a variety of factors. This guide will help you identify and resolve common issues with your this compound stock solutions.

Problem Potential Cause Recommended Solution
Cloudy or Precipitated Solution 1. Improper storage conditions (e.g., temperature fluctuations).[3] 2. Solution concentration is too high for the solvent. 3. The compound has degraded over time.1. Ensure consistent storage at -20°C.[2] 2. Prepare a new solution at a lower concentration. 3. Discard the old solution and prepare a fresh stock.
Visible Microbial Growth (e.g., bacteria, fungi) 1. Use of non-sterile equipment or reagents.[3][4] 2. Improper aseptic technique during preparation.[3]1. Use sterile tubes, pipette tips, and solvent.[4] 2. Prepare the solution in a laminar flow hood or biosafety cabinet.[3] 3. Filter-sterilize the final solution using a 0.22 µm filter.[3]
Inconsistent or Unexpected Experimental Results 1. Contamination of the stock solution.[4] 2. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.[3] 3. Inaccurate initial weighing of the compound.1. Prepare a fresh, sterile stock solution. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] 3. Calibrate your balance and carefully re-weigh the compound for a new stock solution.
Presence of Particulate Matter (non-microbial) 1. Contamination from the environment (e.g., dust, fibers).[5][6] 2. Particulates from glassware or plasticware.[5] 3. Glass delamination from vials.[5]1. Prepare solutions in a clean environment like a laminar flow hood.[7] 2. Use high-quality, clean labware. 3. Visually inspect vials for any signs of delamination before use.[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 451.07 g/mol )

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette and tips

  • 0.22 µm syringe filter

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 4.51 mg of this compound per 1 mL of DMSO.

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube. Vortex briefly until the powder is completely dissolved. The solution should be clear.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the sterile solution into a new, sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Label each aliquot with the compound name, concentration, and date of preparation. Store at -20°C.

Visual Guides

Contamination_Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action observe Unexpected Result or Visible Contamination check_solution Inspect Stock Solution observe->check_solution Problem Observed check_protocol Review Protocol check_solution->check_protocol Solution Appears Fine prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh Contamination Confirmed modify_protocol Modify Protocol check_protocol->modify_protocol prepare_fresh->check_protocol

Caption: Troubleshooting workflow for contamination issues.

Stock_Solution_Preparation start Start weigh Weigh ST-836 HCl start->weigh add_solvent Add Sterile DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C aliquot->store end End store->end

References

Ensuring consistent delivery of ST-836 hydrochloride in long-term studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the consistent delivery of ST-836 hydrochloride in long-term studies. The following information is intended to serve as a reference for formulation, stability assessment, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a dopamine (B1211576) receptor ligand, specifically an agonist for D2 and D3 receptors, with potential applications as an antiparkinsonian agent. It is a white to off-white powder. A critical property for formulation is its known solubility in Dimethyl Sulfoxide (DMSO). For long-term storage of the solid compound, a temperature of -20°C is recommended.

Q2: What are the main challenges in ensuring consistent delivery of this compound in long-term studies?

The primary challenges stem from its likely poor aqueous solubility and potential for instability in solution, common traits among similar dopamine agonists. For long-term studies, maintaining a stable, homogenous formulation that can be delivered consistently over an extended period is crucial to avoid variability in plasma concentrations and ensure reliable experimental outcomes.

Q3: What are the initial steps to take before developing a formulation for a long-term study?

Before developing a formulation, it is highly recommended to determine the following physicochemical properties of this compound:

  • Aqueous Solubility: Determine the solubility in water and buffers at various physiologically relevant pH values.

  • pKa: Understanding the ionization state of the molecule at different pHs is critical for selecting appropriate formulation strategies.

  • LogP/LogD: This will indicate the lipophilicity of the compound and help in selecting suitable vehicles, especially for lipid-based formulations.

  • Stability Profile: Assess the stability of this compound under various conditions (e.g., pH, light, temperature, and in the presence of oxygen) to identify potential degradation pathways.

Q4: What are some potential long-term delivery methods for this compound in animal models?

For continuous and consistent delivery in long-term preclinical studies, consider the following methods:

  • Continuous Infusion via Osmotic Minipumps: Osmotic minipumps can be implanted subcutaneously or intraperitoneally to deliver the drug at a constant rate for weeks or even months. This is often the gold standard for maintaining steady-state plasma concentrations.

  • Subcutaneous Injections of a Sustained-Release Formulation: Developing a depot formulation (e.g., using biodegradable polymers or in-situ gelling systems) can provide prolonged release from a single injection.

  • Transdermal Patches: If the compound has suitable properties (e.g., lipophilicity, potency), a transdermal delivery system can provide continuous administration.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Aqueous Vehicles

Table 1: Potential Solubilization Strategies and Excipients

StrategyExcipient ExamplesSuitability for In Vivo StudiesKey Considerations
pH Adjustment Buffers (e.g., citrate, phosphate)HighThe stability of this compound at the solubilizing pH must be confirmed. The final pH of the formulation must be physiologically tolerable for the route of administration.
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol, EthanolHighThe concentration of the co-solvent should be minimized to avoid toxicity in long-term studies. The potential for the drug to precipitate upon dilution in aqueous physiological fluids should be assessed.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELModerate to HighThe potential for toxicity with chronic administration should be carefully evaluated. Micellar formulations can be sensitive to dilution.
Complexation Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)HighThe stoichiometry of the drug-cyclodextrin complex should be determined. High concentrations of cyclodextrins can have side effects (e.g., nephrotoxicity).
Lipid-Based Formulations Oils (e.g., sesame oil, corn oil), Self-emulsifying drug delivery systems (SEDDS)High (especially for oral delivery)Suitable for lipophilic compounds. The physical and chemical stability of the formulation needs to be thoroughly characterized.
Issue 2: Formulation Instability and Drug Degradation Over Time

Logical Flow for Troubleshooting Formulation Instability

D2_D3_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Gβγ D2R->G_protein activates D3R Dopamine D3 Receptor D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ST836 ST-836 (Agonist) ST836->D2R ST836->D3R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

Validation & Comparative

Comparing ST-836 hydrochloride to other HDAC6 inhibitors like Tubastatin A.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive overview of Tubastatin A, a widely used and well-characterized selective inhibitor of Histone Deacetylase 6 (HDAC6). While a direct comparison with ST-836 hydrochloride was initially intended, publicly available data identifies this compound as a dopamine (B1211576) receptor ligand, with no current evidence of it acting as an HDAC6 inhibitor.

Therefore, this guide will serve as a detailed resource on Tubastatin A and will provide standardized methodologies for assessing potential HDAC6 inhibitors.

Understanding HDAC6 and the Importance of Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. However, the functions of HDACs extend beyond histone modification. HDAC6, a class IIb HDAC, is predominantly located in the cytoplasm and has several non-histone substrates, most notably α-tubulin. By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are essential for processes such as cell migration, immune responses, and intracellular trafficking. The development of selective HDAC6 inhibitors allows for the specific investigation of these cytoplasmic functions without the broader effects of pan-HDAC inhibitors that target multiple HDAC isoforms.

Tubastatin A: A Potent and Selective HDAC6 Inhibitor

Tubastatin A is a highly potent and selective inhibitor of HDAC6. Its selectivity is a key feature that has made it a valuable tool in both basic research and preclinical studies.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of Tubastatin A against various HDAC isoforms.

InhibitorTargetIC50 (nM)Selectivity vs. HDAC1
Tubastatin A HDAC6 15 >1000-fold
HDAC1>15,000-
HDAC2>15,000-
HDAC3>15,000-
HDAC4>15,000-
HDAC5>15,000-
HDAC7>15,000-
HDAC8855~57-fold
HDAC9>15,000-
HDAC10--
HDAC11>15,000-

Note: IC50 values can vary slightly depending on the assay conditions.

Experimental Protocols

To aid researchers in the evaluation of HDAC6 inhibitors, detailed methodologies for key experiments are provided below.

In Vitro HDAC6 Enzymatic Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against purified HDAC6 enzyme.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6 substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test compound (e.g., Tubastatin A) and DMSO (for dilution)

  • 384-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of the microplate.

  • Add the HDAC6 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) at room temperature.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for α-Tubulin Acetylation

This cellular assay assesses the ability of an inhibitor to increase the acetylation of α-tubulin, a direct downstream target of HDAC6.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compound (e.g., Tubastatin A)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

  • Quantify the band intensities to determine the relative increase in α-tubulin acetylation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of HDAC6 in deacetylating α-tubulin and the workflow for evaluating HDAC6 inhibitors.

HDAC6_Pathway cluster_cytoplasm Cytoplasm Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Acetylated_Microtubule Acetylated Microtubule Microtubule->Acetylated_Microtubule Deacetylation HDAC6 HDAC6 Microtubule->HDAC6 Acetylated_Microtubule->Microtubule Acetylation HDAC6->Microtubule Deacetylates α-tubulin HAT Histone Acetyltransferase (HAT) HAT->Acetylated_Microtubule Acetylates α-tubulin Tubastatin_A Tubastatin A Tubastatin_A->HDAC6 Inhibits

Caption: HDAC6-mediated deacetylation of α-tubulin and its inhibition by Tubastatin A.

Experimental_Workflow Start Hypothesized HDAC6 Inhibitor (e.g., this compound) Enzymatic_Assay In Vitro HDAC6 Enzymatic Assay (Determine IC50) Start->Enzymatic_Assay Cellular_Assay Cell-Based Assay (Western Blot for Acetylated α-Tubulin) Enzymatic_Assay->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Test against other HDAC isoforms) Cellular_Assay->Selectivity_Profiling Downstream_Effects Analysis of Downstream Functional Effects Selectivity_Profiling->Downstream_Effects Conclusion Characterize as a Selective HDAC6 Inhibitor Downstream_Effects->Conclusion

Caption: Workflow for the evaluation and characterization of a potential HDAC6 inhibitor.

A Comparative Analysis of ST-836 Hydrochloride and Pramipexole in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison between the novel dopamine (B1211576) agonist ST-836 hydrochloride and the established therapeutic pramipexole (B1678040) is currently limited by the scarcity of publicly available preclinical data for this compound. While both compounds target dopamine receptors implicated in Parkinson's disease, a detailed comparative analysis of their in vivo efficacy and experimental protocols awaits further publication of research on this compound.

This guide aims to provide a comparative overview based on the available information for both this compound and pramipexole, tailored for researchers, scientists, and drug development professionals. Due to the limited data on this compound, this document will focus on summarizing the known properties of both compounds and outlining the standard experimental methodologies used to evaluate such agents in Parkinson's disease models.

Introduction to the Compounds

This compound is an investigational dopamine receptor ligand. Publicly accessible data indicates its potential as an antiparkinsonian agent. It exhibits a strong affinity for the dopamine D3 receptor and a notable, albeit lower, affinity for the D2 receptor.

Pramipexole is a well-established non-ergot dopamine agonist approved for the treatment of Parkinson's disease.[1] Its therapeutic effects are attributed to its high affinity and full intrinsic activity at the D2 subfamily of dopamine receptors, with a particular preference for the D3 receptor subtype.[1][2]

Mechanism of Action

Both this compound and pramipexole function as dopamine agonists. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency in the striatum, resulting in motor symptoms. By directly stimulating postsynaptic dopamine receptors in the striatum, these agonists mimic the action of endogenous dopamine and help to alleviate these motor deficits.

Signaling Pathway of Dopamine Agonists

The therapeutic effect of dopamine agonists like pramipexole and presumably this compound is primarily mediated through the activation of D2 and D3 receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability and gene expression, ultimately contributing to the improvement of motor control.

Dopamine_Agonist_Signaling_Pathway DA Dopamine Agonist (e.g., Pramipexole, ST-836) D2R D2/D3 Receptor DA->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Influences Ion_Channels->Neuronal_Activity Influences Therapeutic_Effect Therapeutic Effect (Motor Symptom Relief) Neuronal_Activity->Therapeutic_Effect

Caption: Simplified signaling pathway of D2/D3 dopamine agonists.

Comparative Data Summary

A direct quantitative comparison of this compound and pramipexole from head-to-head preclinical studies is not possible based on currently available literature. The following tables summarize the known receptor binding affinities and highlight the type of data that would be necessary for a comprehensive comparison.

Table 1: Receptor Binding Affinity (Ki, nM)
CompoundDopamine D2 ReceptorDopamine D3 Receptor
This compound 1324.5
Pramipexole High AffinityHigh Affinity (preferred)

Note: Specific Ki values for pramipexole can vary across different studies and experimental conditions. The table reflects the generally accepted high affinity for D2/D3 receptors.

Table 2: Hypothetical Comparative Efficacy in a 6-OHDA Rat Model of Parkinson's Disease
ParameterThis compoundPramipexoleVehicle Control
Apomorphine-Induced Rotations (turns/min) Data not availableData not availableData not available
Forelimb Use Asymmetry (Cylinder Test) Data not availableData not availableData not available
Striatal Dopamine Levels (% of control) Data not availableData not availableData not available

This table illustrates the type of quantitative data required for a meaningful comparison. Such data for this compound is not currently in the public domain.

Experimental Protocols

To evaluate the efficacy of compounds like this compound and pramipexole in preclinical models of Parkinson's disease, a series of standardized experimental protocols are typically employed.

Animal Models of Parkinson's Disease
  • 6-Hydroxydopamine (6-OHDA) Model (Rats): This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum. This leads to the degeneration of dopaminergic neurons on one side of the brain, resulting in motor deficits that can be quantified.

  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model (Mice): Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking some of the pathological features of Parkinson's disease.

Behavioral Assessments
  • Rotational Behavior Test (6-OHDA model): Following the administration of a dopamine agonist, animals with a unilateral lesion will exhibit rotational behavior. The number of contralateral (away from the lesioned side) rotations is a measure of the drug's efficacy in stimulating the denervated dopamine receptors.

  • Cylinder Test (6-OHDA model): This test assesses forelimb use asymmetry. Animals with a unilateral lesion will show a preference for using the forelimb on the non-lesioned side. An effective treatment should reduce this asymmetry.

  • Rotarod Test (MPTP model): This test measures motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is recorded.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel compound for Parkinson's disease.

Preclinical_Evaluation_Workflow start Compound Synthesis (ST-836 or Pramipexole) in_vitro In Vitro Studies (Receptor Binding Assays) start->in_vitro animal_model Animal Model Induction (e.g., 6-OHDA, MPTP) in_vitro->animal_model treatment Drug Administration animal_model->treatment behavioral Behavioral Testing (Rotation, Cylinder, Rotarod) treatment->behavioral neurochemical Neurochemical Analysis (Dopamine Levels) treatment->neurochemical histological Histological Analysis (Neuron Counting) treatment->histological data_analysis Data Analysis and Comparison behavioral->data_analysis neurochemical->data_analysis histological->data_analysis end Conclusion on Efficacy data_analysis->end

Caption: A generalized workflow for preclinical drug evaluation in Parkinson's models.

Conclusion

While both this compound and pramipexole are dopamine agonists targeting D2/D3 receptors, a direct, evidence-based comparison of their performance in preclinical models of Parkinson's disease is not feasible at present due to the lack of published in vivo data for this compound. Pramipexole has a well-documented profile of efficacy in various animal models and clinical settings. For a conclusive comparison, future studies on this compound should aim to characterize its efficacy in established rodent and/or primate models of Parkinson's disease, employing standardized behavioral and neurochemical outcome measures. Such data will be critical for the scientific and drug development communities to assess the potential of this compound as a future therapeutic for Parkinson's disease.

References

A Comparative Efficacy Analysis: ST-836 Hydrochloride and Ropinirole in the Context of Dopaminergic Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical dopamine (B1211576) agonist ST-836 hydrochloride and the established therapeutic agent ropinirole (B1195838). While this compound is in the early stages of development, this document serves as a resource for understanding its potential therapeutic profile in relation to a well-characterized drug. The comparison is based on available preclinical information for this compound and extensive clinical data for ropinirole, offering a benchmark for efficacy and a guide to the experimental evaluation of novel dopamine agonists.

Overview of Compounds

This compound is a novel dopamine receptor ligand currently in the preclinical phase of development as an antiparkinsonian agent. It functions as a dopamine D2 and D3 receptor agonist. Due to its early stage of development, publicly available efficacy data is limited.

Ropinirole is a non-ergoline dopamine agonist with a high affinity for D2 and D3 dopamine receptors.[1] It is an established medication for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[2][3] Its efficacy and safety have been demonstrated in numerous clinical trials.

Mechanism of Action: A Shared Pathway

Both this compound and ropinirole are dopamine agonists that exert their therapeutic effects by stimulating postsynaptic dopamine D2 and D3 receptors in the brain's striatum.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a dopamine deficiency, resulting in motor symptoms. By mimicking the action of dopamine, these agonists compensate for this deficiency, leading to an improvement in motor control.[3]

Below is a diagram illustrating the signaling pathway activated by D2/D3 receptor agonists.

Dopamine D2/D3 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Agonist ST-836 / Ropinirole D2_D3_Receptor D2/D3 Receptor Agonist->D2_D3_Receptor binds & activates G_Protein Gi/o Protein D2_D3_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability (Normalization of Motor Circuits) PKA->Neuronal_Activity Ion_Channels->Neuronal_Activity Therapeutic_Effect Therapeutic Effect (Improved Motor Function) Neuronal_Activity->Therapeutic_Effect

Caption: Dopamine D2/D3 Receptor Agonist Signaling Pathway.

Efficacy Data: Clinical Insights from Ropinirole

As this compound is in the preclinical stage, direct comparative efficacy data against ropinirole is not yet available. However, the extensive clinical data for ropinirole provides a benchmark for the therapeutic potential of a D2/D3 agonist.

Parkinson's Disease

The efficacy of ropinirole in Parkinson's disease is primarily assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor score (Part III) and activities of daily living (ADL) score (Part II).

Study TypePatient PopulationTreatmentPrimary EndpointResult
Monotherapy (Early PD)Early Parkinson's DiseaseRopinirole vs. Placebo% Improvement in UPDRS Motor ScoreRopinirole: +24% improvementPlacebo: -3% decline (p < 0.001)[5]
Adjunct Therapy (Advanced PD)Advanced Parkinson's Disease with motor fluctuationsRopinirole vs. PlaceboChange in "Off" TimeRopinirole: Significant reduction in daily "off" time (average of 2.1 hours) compared to placebo (0.4 hours)[6]
Meta-AnalysisParkinson's DiseaseRopinirole vs. ControlChange in UPDRS III ScoreSignificantly lower UPDRS III scores in the ropinirole group (Mean Difference = -4.93)[7]
Meta-AnalysisParkinson's DiseaseRopinirole vs. ControlChange in UPDRS II ScoreSignificantly lower UPDRS II scores in the ropinirole group (Mean Difference = -2.23)[7]
Restless Legs Syndrome

For Restless Legs Syndrome, the primary measure of efficacy is the International Restless Legs Scale (IRLS) total score.

Study TypePatient PopulationTreatmentPrimary EndpointResult
Pooled Analysis (4 studies)Moderate-to-severe primary RLSRopinirole vs. PlaceboChange in IRLS Total ScoreRopinirole: Mean treatment difference of > 3 points in patients with a baseline score ≥ 24[8]
Randomized Controlled TrialRLS patientsRopinirole vs. PlaceboChange in IRLS Total Score from BaselineRopinirole: -3.7 pointsPlacebo: -2.0 points[9]
Long-term Study (26 weeks)RLS patients with baseline IRLS ≥ 24Ropinirole vs. PlaceboChange in IRLS Total Score at Week 12Ropinirole showed a mean treatment difference of -2.1 compared to placebo (p = 0.039)[10]

Experimental Protocols for Efficacy Evaluation

The following sections detail the types of experimental protocols that a preclinical compound like this compound would undergo to establish efficacy, drawing on standard models for antiparkinsonian drug evaluation.

Preclinical Models of Parkinson's Disease

The evaluation of novel antiparkinsonian agents typically involves the use of animal models that replicate key features of the disease.

  • Neurotoxin-based Models:

    • 6-Hydroxydopamine (6-OHDA) Model (Rodents): This is a widely used model where the neurotoxin 6-OHDA is injected into the substantia nigra or the medial forebrain bundle of one hemisphere of the brain. This leads to a progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease. The resulting motor deficits are then assessed.

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model (Primates and Mice): MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. The MPTP-lesioned non-human primate model is considered the gold standard for preclinical evaluation as it closely mimics the motor symptoms of human Parkinson's disease.

Behavioral Assessments

Once a disease model is established, the efficacy of a test compound is evaluated through a battery of behavioral tests designed to measure motor function.

  • Rotational Behavior (6-OHDA Model): In unilaterally lesioned rats, the administration of a dopamine agonist induces rotational behavior contralateral to the lesion. The number of rotations is quantified as a measure of the drug's efficacy in stimulating dopamine receptors.

  • Cylinder Test (6-OHDA Model): This test assesses forelimb akinesia. The rat is placed in a transparent cylinder, and the number of times it uses its impaired forelimb for support against the cylinder wall is counted. An effective treatment will increase the use of the impaired limb.

  • Catalepsy Test: This test measures the inability to correct an externally imposed posture. Rodents are placed in an awkward position (e.g., with their forepaws on a raised bar), and the time it takes for them to move is recorded. Dopamine agonists are expected to reduce the time spent in the cataleptic state.

  • Clinical Rating Scales (MPTP Primate Model): Motor deficits in MPTP-treated primates are often assessed using a rating scale that is analogous to the human UPDRS. This scale scores various aspects of motor function, including tremor, bradykinesia, and posture.

Below is a diagram of a typical experimental workflow for evaluating a novel antiparkinsonian agent in a preclinical setting.

Preclinical Efficacy Workflow for Antiparkinsonian Agents cluster_model Disease Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis and Conclusion Animal_Selection Select Animal Model (e.g., Rat, Mouse, Primate) Neurotoxin_Admin Administer Neurotoxin (e.g., 6-OHDA, MPTP) Animal_Selection->Neurotoxin_Admin Lesion_Confirmation Confirm Dopaminergic Lesion (e.g., Immunohistochemistry) Neurotoxin_Admin->Lesion_Confirmation Grouping Randomize Animals into Groups (Vehicle, Test Compound, Positive Control) Lesion_Confirmation->Grouping Dosing Administer Treatment (e.g., ST-836, Ropinirole) Grouping->Dosing Behavioral_Tests Conduct Behavioral Tests (e.g., Rotation, Cylinder Test, Catalepsy) Dosing->Behavioral_Tests Data_Collection Collect and Quantify Data Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Efficacy_Determination Determine Efficacy Statistical_Analysis->Efficacy_Determination

Caption: Preclinical Experimental Workflow for Antiparkinsonian Agents.

Conclusion

This compound, as a D2/D3 dopamine receptor agonist, shares a common mechanism of action with the clinically proven drug, ropinirole. The extensive clinical data for ropinirole in both Parkinson's disease and Restless Legs Syndrome sets a high benchmark for the efficacy that may be expected from novel compounds targeting the same pathway. As this compound progresses through preclinical development, its efficacy will be rigorously evaluated using established animal models and behavioral assessments. The data generated from these studies will be crucial in determining its potential as a future therapeutic agent for movement disorders. This guide will be updated as new data on this compound becomes publicly available.

References

Validating the Dual-Action Mechanism of ST-836 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the dual-action mechanism of ST-836 hydrochloride, a preclinical candidate identified as a dual agonist for the dopamine (B1211576) D2 and D3 receptors.[1] Developed by Motac Neuroscience Ltd., ST-836 is under investigation for nervous system disorders, including Parkinson's disease.[1] Due to the limited publicly available data on this compound, this guide presents a series of established experimental protocols and illustrative data to offer a robust methodology for its evaluation. The comparative analysis is structured against hypothetical and established dopamine agonists to provide a clear benchmark for performance.

Comparative Analysis of Receptor Binding and Functional Activity

To validate the dual-action mechanism of this compound, it is essential to quantify its binding affinity and functional potency at both the dopamine D2 and D3 receptors. The following tables present a hypothetical but representative dataset comparing this compound to selective D2 and D3 agonists, as well as a non-selective dopamine agonist.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Selectivity Ratio (D2/D3)
This compound (Illustrative) 5.2 3.8 1.37
Selective D2 Agonist (e.g., Sumanirole)0.5500.01
Selective D3 Agonist (e.g., Pramipexole)2.50.55.0
Non-Selective Dopamine Agonist (e.g., Apomorphine)35201.75

Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assays

CompoundDopamine D2 Receptor (EC50, nM)Dopamine D3 Receptor (EC50, nM)
This compound (Illustrative) 12.5 8.9
Selective D2 Agonist (e.g., Sumanirole)2.1>1000
Selective D3 Agonist (e.g., Pramipexole)30.23.5
Non-Selective Dopamine Agonist (e.g., Apomorphine)55.842.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard pharmacological practices.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds to human dopamine D2 and D3 receptors.

Methodology:

  • Cell Lines: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 or D3 receptor.

  • Radioligand: For D2 receptors, use [3H]-Spiperone. For D3 receptors, use [3H]-7-OH-DPAT.

  • Procedure:

    • Prepare cell membrane homogenates from the respective cell lines.

    • Incubate the membrane homogenates with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound or comparators).

    • After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To measure the functional potency (EC50) of this compound and comparator compounds as agonists at the dopamine D2 and D3 receptors.

Methodology:

  • Principle: Dopamine D2 and D3 receptors are Gαi-coupled, meaning their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Procedure:

    • Use the same stable cell lines as in the binding assays.

    • Pre-treat the cells with forskolin (B1673556) to stimulate adenylate cyclase and raise intracellular cAMP levels.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified period.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Plot the concentration-response curves and determine the EC50 values (concentration of the compound that produces 50% of the maximal response).

Visualizing the Mechanism and Workflow

To further elucidate the dual-action mechanism of this compound and the experimental process, the following diagrams are provided.

G cluster_pathway Dopamine D2/D3 Receptor Signaling Pathway ST836 This compound D2R D2 Receptor ST836->D2R D3R D3 Receptor ST836->D3R Gi Gi Protein D2R->Gi D3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., modulation of neuronal excitability) cAMP->Response

Caption: Signaling pathway of this compound as a dual D2/D3 agonist.

G cluster_workflow Experimental Workflow for Dual-Action Validation Start Start: Compound Synthesis (ST-836 & Comparators) Binding Radioligand Binding Assays (D2 & D3 Receptors) Start->Binding Functional cAMP Functional Assays (D2 & D3 Receptors) Start->Functional Data Data Analysis: Ki & EC50 Determination Binding->Data Functional->Data Comparison Comparative Analysis vs. Selective & Non-Selective Agonists Data->Comparison Conclusion Conclusion: Validation of Dual-Action Mechanism Comparison->Conclusion

Caption: Workflow for validating the dual-action mechanism of ST-836.

Conclusion

This guide outlines a comprehensive and objective methodology for validating the dual-action mechanism of this compound. By employing standardized in vitro pharmacological assays and comparing the results to appropriate reference compounds, researchers can robustly characterize the binding and functional profile of this novel compound. The provided experimental protocols and illustrative data serve as a blueprint for conducting such evaluations, ultimately contributing to a deeper understanding of this compound's therapeutic potential.

References

A Head-to-Head Comparison of ST-836 Hydrochloride and Other Dopamine Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dopamine (B1211576) agonists are a cornerstone in the management of Parkinson's disease and other dopamine-related disorders.[1][2] These compounds directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[2] The diverse pharmacological profiles of these agonists, particularly their selectivity for different dopamine receptor subtypes (D1-like vs. D2-like), result in varied therapeutic efficacy and side-effect profiles.[1][3][4] This guide provides a head-to-head comparison of the novel dopamine receptor ligand, ST-836 hydrochloride, with other well-established dopamine agonists, including Apomorphine, Pramipexole, and Ropinirole.

This compound is a potent dopamine receptor ligand with high selectivity for the D3 receptor over the D2 receptor.[5] Apomorphine is a non-selective dopamine agonist, while Pramipexole and Ropinirole are D2/D3 selective agonists.[3][6][7] This comparison focuses on receptor binding affinity, in vitro functional activity, and in vivo efficacy, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.

Quantitative Data Comparison

Receptor Binding Affinity

The binding affinity of a dopamine agonist to its target receptors is a key determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

Table 1: Comparison of Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5Selectivity (D2/D3)
This compound -132[5]4.5[5]--29.3
Apomorphine 447[8]140[4]53[4]44[4]-2.6
Pramipexole >10,000[8]79,500[8]0.97[8]--81,959
Ropinirole >10,000[8]98,700[8]----
In Vitro Functional Activity

Functional assays measure the biological response elicited by an agonist upon binding to its receptor. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response, indicating its potency.

Table 2: Comparison of In Vitro Functional Activity (EC50, nM)

CompoundD1 (cAMP)D2 (GTPγS)D3 (GTPγS)
This compound ---
Apomorphine ---
Pramipexole ---
Ropinirole ---

Note: Specific EC50 values for these compounds in comparable functional assays were not consistently available across the searched literature. Functional activity is often presented in varied formats (e.g., % stimulation, pEC50) and is highly dependent on the assay system (e.g., cAMP accumulation, GTPγS binding, β-arrestin recruitment).[9][10][11]

In Vivo Efficacy in Parkinson's Disease Models

The 6-hydroxydopamine (6-OHDA) rat model is a widely used preclinical model for Parkinson's disease.[12][13][14][15] In this model, the unilateral lesion of dopaminergic neurons leads to motor deficits, which can be assessed by observing rotational behavior induced by dopamine agonists.

Table 3: In Vivo Efficacy in the 6-OHDA Rat Model

CompoundRoute of AdministrationTypical Dose RangeObserved Effect
This compound ---
Apomorphine Subcutaneous0.2 mg/kg[16]Contralateral rotations
Pramipexole --Effective in animal models of parkinsonism[17]
Ropinirole ---

Visualization of Key Pathways and Workflows

Dopamine Receptor Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[4] Conversely, D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels.[4]

Dopamine_Signaling cluster_D1 D1-like Pathway cluster_D2 D2-like Pathway D1_Agonist D1 Agonist D1R D1/D5 Receptor D1_Agonist->D1R binds Gs Gs/olf D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_inc cAMP ↑ AC_stim->cAMP_inc converts ATP_D1 ATP ATP_D1->AC_stim PKA PKA Activation cAMP_inc->PKA D2_Agonist D2 Agonist (e.g., ST-836) D2R D2/D3/D4 Receptor D2_Agonist->D2R binds Gi Gi/o D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits Ion_Channels Ion Channel Modulation Gi->Ion_Channels modulates cAMP_dec cAMP ↓ AC_inhib->cAMP_dec reduces conversion ATP_D2 ATP ATP_D2->AC_inhib

Caption: Dopamine D1-like and D2-like receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor.[18] The assay involves incubating a radiolabeled ligand with a preparation of membranes containing the receptor of interest, in the presence of varying concentrations of an unlabeled competitor compound.

Radioligand_Binding_Assay Prep Prepare Receptor Membranes (e.g., from CHO cells expressing D3) Incubate Incubate Components Prep->Incubate Filter Separate Bound from Free Ligand (Vacuum Filtration) Incubate->Filter Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., ST-836) Competitor->Incubate Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Data Analysis (IC50 → Ki calculation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound.

1. Membrane Preparation:

  • Homogenize frozen tissue or cultured cells expressing the dopamine receptor subtype of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[19]

  • Centrifuge the homogenate to pellet the membranes.[19]

  • Wash the pellet by resuspending in fresh buffer and centrifuging again.[19]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[19]

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[19]

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.[19]

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound.[19][20]

  • To determine non-specific binding, a high concentration of a known antagonist (e.g., haloperidol) is used in a set of wells.[20]

  • Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[19]

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[19]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

  • Dry the filters and add a scintillation cocktail.[19]

  • Measure the radioactivity trapped on the filters using a scintillation counter.[19]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.[19]

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[19]

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease

This protocol describes the creation of a common animal model for assessing the efficacy of anti-parkinsonian drugs.[12][13][16]

1. Animal Preparation:

  • Anesthetize the rat (e.g., Sprague-Dawley, 200-250g) using an appropriate anesthetic like isoflurane.[16]

  • Secure the animal in a stereotactic frame.[16]

  • Shave the scalp and clean the area with an antiseptic solution.[16]

  • Make a midline incision to expose the skull.[16]

2. Stereotactic Injection:

  • Identify the bregma and lambda skull landmarks.[16]

  • Determine the stereotactic coordinates for the medial forebrain bundle (MFB), a key structure in the nigrostriatal pathway.[14][16] A typical coordinate relative to bregma is Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) 1.5 mm.[16]

  • Drill a small hole in the skull at the determined coordinates.

  • Prepare a solution of 6-hydroxydopamine (6-OHDA) in saline, often with an antioxidant like ascorbic acid to prevent oxidation.[16]

  • Slowly inject a small volume (e.g., 5 µL) of the 6-OHDA solution into the MFB using a microsyringe at a rate of about 1 µL/minute.[16]

  • Leave the needle in place for several minutes after the injection to allow for diffusion before slowly withdrawing it.[16]

  • Suture the scalp incision.[16]

3. Post-Operative Care and Behavioral Testing:

  • Provide appropriate post-operative care, including monitoring weight and providing easy access to food and water.[16]

  • Allow the animal to recover for a period of 10-14 days for the lesion to fully develop.[16]

  • To assess the extent of the lesion and the efficacy of a test compound, administer a dopamine agonist (e.g., apomorphine, 0.2 mg/kg, i.p.).[16]

  • Place the rat in a circular arena and record the number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 30-90 minutes).[15][16] A significant number of contralateral rotations confirms a successful lesion and indicates the therapeutic potential of the administered agonist.[15][16]

Summary

This guide provides a comparative overview of this compound and other key dopamine agonists, focusing on their receptor binding profiles and preclinical efficacy models. This compound distinguishes itself with its potent and selective binding to the D3 receptor.[5] The provided tables offer a clear quantitative comparison, while the diagrams and detailed protocols serve as valuable resources for researchers in the field of dopamine receptor pharmacology and drug development for conditions like Parkinson's disease. Further studies are needed to fully characterize the functional activity and in vivo efficacy of this compound in comparison to other established therapies.

References

Fisetin: A Comparative Analysis of its Neuroprotective Efficacy in SH-SY5Y and PC12 Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-validation of Fisetin's neuroprotective effects, featuring comparative data, experimental protocols, and signaling pathway visualizations.

The flavonoid Fisetin has emerged as a promising neuroprotective agent, demonstrating significant potential in mitigating neuronal damage in various in vitro models of neurodegenerative diseases. This guide provides a comprehensive comparison of Fisetin's effects on two commonly used neuronal cell lines: the human neuroblastoma-derived SH-SY5Y cells and the rat pheochromocytoma-derived PC12 cells. Both cell lines are widely used in neurobiology research to screen for the therapeutic potential of novel compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of Fisetin's performance, detailed experimental methodologies, and visual representations of its mechanism of action.

Comparative Efficacy of Fisetin

Fisetin has been shown to exert its neuroprotective effects through multiple mechanisms, including potent antioxidant and anti-inflammatory activities.[2] It effectively scavenges harmful free radicals and modulates key inflammatory pathways in the brain.[2] The following tables summarize the quantitative effects of Fisetin on cell viability, cytotoxicity, reactive oxygen species (ROS) production, and apoptosis in SH-SY5Y and PC12 cells subjected to neurotoxic insults.

Cell Line Neurotoxin Fisetin Concentration Assay Key Findings Reference
SH-SY5Y Rotenone (100 nM)5 µMMTTIncreased cell viability by ~50% compared to rotenone-treated cells.[3]
SH-SY5Y 6-OHDANot SpecifiedCaspase-3/9 AssaySuppressed the activation of Caspase-3 and Caspase-9.[4]
SH-SY5Y 6-OHDANot SpecifiedWestern BlotSignificantly lowered the Bax/Bcl-2 ratio.[4]
SH-SY5Y t-BHP (35 µM)2.5 µMCell Viability AssaySignificantly protected against t-BHP-induced cell death.[5]
PC12 Corticosterone (B1669441) (300 µM)40 µMMTTIncreased cell viability to ~95% from 62% in corticosterone-treated cells.[6]
PC12 Corticosterone (300 µM)40 µMDCFH-DA AssayReduced ROS levels from ~154% to ~113% compared to control.[6]
PC12 HypoxiaNot SpecifiedNot SpecifiedExhibited cytoprotective effects against hypoxia-induced cell death.[4]
PC12 Mutant Huntingtin ProteinNot SpecifiedCell Viability AssayInhibited the expression of mutant Huntington protein and increased cell viability.[4]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Culture and Treatment
  • SH-SY5Y Cells: Culture in a complete medium of high-glucose DMEM with 10% FBS and 1% antibiotic/antimycotic solution. Maintain at 37°C in a 5% CO2 atmosphere.[3]

  • PC12 Cells: Culture in a suitable medium and differentiate with Nerve Growth Factor (NGF) where required for specific experimental aims.

  • Treatment Protocol: Pre-treat cells with the desired concentration of Fisetin for a specified duration (e.g., 2 hours) before inducing neurotoxicity with agents like rotenone, 6-OHDA, or corticosterone for 24-48 hours.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

  • Plate Cells: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Expose cells to the neurotoxin and/or Fisetin as described in the treatment protocol.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[8]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a marker for cytotoxicity.[9]

  • Prepare Cell Culture: Seed and treat cells in a 96-well plate as previously described.

  • Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant. For suspension cells, pellet the cells by centrifugation (e.g., 5 min at 1200 rpm) and collect the supernatant.[10]

  • Prepare Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • LDH Reaction: Add the supernatant to a new plate and add the LDH assay reagent, which typically contains a tetrazolium salt that is converted to a colored formazan product.[9]

  • Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.[9]

  • Measure Absorbance: Stop the reaction with a stop solution and measure the absorbance at a wavelength of 490 nm.[11]

DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[12][13]

  • Cell Preparation: Plate and treat cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Loading with DCFH-DA: After treatment, wash the cells with a buffer (e.g., PBS or serum-free medium). Load the cells with DCFH-DA solution (e.g., 10-50 µM in serum-free medium) and incubate at 37°C for 30-45 minutes in the dark.[12][14]

  • Wash: Remove the DCFH-DA solution and wash the cells to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[12][14]

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16]

  • Cell Culture: Seed and treat cells in a 96-well plate.

  • Add Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. This reagent contains a proluminescent substrate for caspase-3/7.[16]

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours. The reagent lyses the cells and allows the active caspases to cleave the substrate, producing a luminescent signal.[16]

  • Measure Luminescence: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.[15]

Signaling Pathways and Experimental Workflows

Fisetin exerts its neuroprotective effects by modulating multiple intracellular signaling pathways. Key pathways include the PI3K/Akt, Nrf2-ARE, and MAPK/ERK pathways.[17][18] Activation of these pathways leads to the expression of antioxidant enzymes, promotion of cell survival, and inhibition of inflammatory responses.[17][19]

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Neuroprotection Assays cluster_analysis Data Analysis CellCulture Neuronal Cell Culture (SH-SY5Y or PC12) Seeding Cell Seeding (96-well plate) CellCulture->Seeding Fisetin Fisetin Pre-treatment Seeding->Fisetin Neurotoxin Neurotoxin Exposure (e.g., H2O2, 6-OHDA) Fisetin->Neurotoxin MTT MTT Assay (Cell Viability) Neurotoxin->MTT LDH LDH Assay (Cytotoxicity) Neurotoxin->LDH ROS DCFH-DA Assay (Oxidative Stress) Neurotoxin->ROS Caspase Caspase-3/7 Assay (Apoptosis) Neurotoxin->Caspase Data Quantification and Statistical Analysis MTT->Data LDH->Data ROS->Data Caspase->Data

Caption: Experimental workflow for assessing Fisetin's neuroprotective effects.

Fisetin_Signaling_Pathways cluster_pi3k Pro-Survival Pathway cluster_nrf2 Antioxidant Response cluster_mapk Cell Growth & Differentiation Fisetin Fisetin PI3K PI3K Fisetin->PI3K activates Nrf2 Nrf2 Fisetin->Nrf2 activates MAPK MAPK/ERK Fisetin->MAPK activates Akt Akt PI3K->Akt Survival Survival Akt->Survival promotes ARE ARE Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to CREB CREB MAPK->CREB CREB->Neuroprotection contributes to

Caption: Key signaling pathways modulated by Fisetin for neuroprotection.

References

Independent Verification of ST-836 Hydrochloride's Neuroprotective Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective properties of ST-836 hydrochloride and other dopamine (B1211576) D2/D3 receptor agonists. Due to the limited publicly available data on this compound, this document focuses on established alternatives—Pramipexole (B1678040), Ropinirole, and Rotigotine (B252)—to provide a framework for evaluating potential neuroprotective agents.

Overview of this compound

This compound is a potent dopamine receptor ligand with high affinity for the D3 receptor and moderate affinity for the D2 receptor. Its primary therapeutic potential is being investigated for Parkinson's disease. While its mechanism of action as a dopamine agonist suggests a potential neuroprotective role by mitigating excitotoxicity and oxidative stress in dopaminergic neurons, independent verification of these properties through published experimental data is not currently available.

Comparative Analysis with Alternative Neuroprotective Agents

Pramipexole, Ropinirole, and Rotigotine are well-characterized dopamine D2/D3 receptor agonists with demonstrated neuroprotective effects in various preclinical models of Parkinson's disease. The following tables summarize key quantitative data from independent studies.

Table 1: In Vivo Neuroprotective Efficacy in MPTP-Induced Mouse Model of Parkinson's Disease
CompoundDosageAdministration RouteKey FindingsReference
Pramipexole 0.1 mg/kg/dayIntraperitonealCompletely prevented MPTP-induced loss of tyrosine hydroxylase-immunoreactive (TH-IR) neurons in the substantia nigra.[1][2][1][2]
1 mg/kgIntraperitonealSignificantly attenuated MPTP-induced striatal dopamine loss in both young and aged mice.[3][3]
Ropinirole 0.5, 1, or 2 mg/kgIntraperitonealSignificantly reduced MPTP-induced dopaminergic neuron damage in the substantia nigra pars compacta (SNpc) and the striatum.[4][4]
Rotigotine 3 mg/kgTransdermalSignificantly attenuated MPTP-induced acute cell degeneration.[5][6][5][6]
0.3-3 mg/kgTransdermalPartially protected dopamine nerve endings from MPTP-induced degeneration in a dose-dependent manner.[5][6][5][6]
Table 2: In Vivo Neuroprotective Efficacy in 6-OHDA-Induced Rodent Model of Parkinson's Disease
CompoundDosageAdministration RouteKey FindingsReference
Ropinirole Not SpecifiedNot SpecifiedProtected striatal dopaminergic neurons against 6-hydroxydopamine (6-OHDA) in mice.[7][8][7][8]

Experimental Protocols

In Vivo MPTP-Induced Mouse Model of Parkinson's Disease

This model is widely used to assess neuroprotection against dopamine neuron degeneration.

Protocol:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Neurodegeneration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to the mice. A typical regimen involves multiple injections over a short period (e.g., 20 mg/kg, subcutaneously, twice a day for 2 days).[1][2]

  • Test Compound Administration: The neuroprotective agent (e.g., Pramipexole, Ropinirole, Rotigotine) is administered before, during, and/or after MPTP treatment. The route of administration can be intraperitoneal, oral, or transdermal depending on the compound's properties.

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test and the pole test to assess coordination, balance, and bradykinesia.[4]

  • Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC).

  • Histological Analysis: The brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is quantified using stereological methods to determine the extent of neuronal loss and protection.[1][2]

In Vitro Neuroprotection Assays

In vitro models allow for the investigation of direct neuroprotective effects on neuronal cells.

Protocol:

  • Cell Culture: Dopaminergic neuron-like cell lines (e.g., SH-SY5Y) or primary midbrain neuron cultures are used.

  • Induction of Neuronal Damage: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA), MPP+ (the active metabolite of MPTP), or glutamate.

  • Treatment: Cells are pre-treated with the test compound (e.g., this compound or alternatives) at various concentrations before the addition of the neurotoxin.

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH).

  • Apoptosis Assays: The extent of apoptosis can be determined by measuring caspase-3 activity or using TUNEL staining.

  • Oxidative Stress Measurement: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes.

Signaling Pathways and Experimental Workflow

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors that, upon activation by an agonist like this compound, can trigger multiple downstream signaling cascades implicated in neuroprotection.

G cluster_0 Dopamine Agonist (e.g., ST-836) cluster_1 Dopamine D2/D3 Receptor cluster_2 Downstream Signaling cluster_3 Neuroprotective Outcomes DA Dopamine Agonist D2R D2/D3 Receptor DA->D2R Gi Gi Protein Activation D2R->Gi PI3K PI3K/Akt Pathway Activation D2R->PI3K ERK ERK Signaling D2R->ERK AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Antioxidant Antioxidant Effects PKA->Antioxidant AntiApoptosis Anti-Apoptosis CREB->AntiApoptosis PI3K->AntiApoptosis Neurotrophic Neurotrophic Factor Release ERK->Neurotrophic G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Analysis Phase A Animal Acclimatization B Baseline Behavioral Testing A->B C Compound Administration (e.g., ST-836) B->C D Neurotoxin Administration (e.g., MPTP) C->D E Continued Compound Administration D->E F Post-lesion Behavioral Testing E->F G Sacrifice and Tissue Collection F->G H Neurochemical Analysis (Striatum) G->H I Histological Analysis (Substantia Nigra) G->I

References

Benchmarking ST-836 Hydrochloride: Data Unavilable for Direct Comparison with Current Parkinson's Disease Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for data on ST-836 hydrochloride for the treatment of Parkinson's disease has yielded no publicly available information. As a result, a direct comparative analysis against current Parkinson's disease therapies, as initially intended, cannot be conducted at this time.

Extensive searches for "this compound" in relation to its mechanism of action, preclinical data, and clinical trial status for Parkinson's disease did not return any relevant scientific literature, press releases, or clinical trial registrations. The search results did identify a compound named AB-836, which is an investigational treatment for Hepatitis B, but there is no indication that this is the same compound or related to Parkinson's disease research.

Without any data on this compound, it is impossible to provide the requested comparison guides, including data tables, experimental protocols, and visualizations.

To proceed with a meaningful analysis, clarification on the identity of "this compound" and its relevance to Parkinson's disease is required. Should information become available, a thorough benchmarking study would involve:

  • Target and Mechanism of Action Analysis: A detailed comparison of the molecular target and signaling pathway of this compound with those of established Parkinson's therapies such as Levodopa, dopamine (B1211576) agonists, MAO-B inhibitors, and COMT inhibitors.

  • Preclinical Efficacy and Safety Review: A comparative analysis of in vitro and in vivo data, focusing on neuronal protection, motor symptom improvement, and off-target effects.

  • Clinical Trial Data Comparison: A head-to-head review of clinical trial outcomes, evaluating endpoints such as the Unified Parkinson's Disease Rating Scale (UPDRS) scores, "on-off" fluctuations, and adverse event profiles.

We encourage researchers, scientists, and drug development professionals with information on this compound to bring it to the public domain to enable such a comparative analysis for the benefit of the Parkinson's research community.

A comparative study of the side-effect profiles of ST-836 hydrochloride and similar compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side-effect profiles of dopamine (B1211576) agonists similar to ST-836 hydrochloride. Due to the limited publicly available safety and toxicology data for this compound, this document focuses on the well-documented side-effect profiles of structurally and mechanistically related dopamine D2/D3 receptor agonists: pramipexole, ropinirole, and rotigotine. The information presented is intended to serve as a reference for the potential side-effect profile of this compound and to provide a framework for the design of preclinical and clinical safety evaluations.

Executive Summary

This compound is a potent dopamine receptor ligand with a higher affinity for the D3 receptor subtype than the D2 subtype, suggesting its potential therapeutic application in conditions such as Parkinson's disease. While specific side-effect data for this compound is not currently available in the public domain, an analysis of similar dopamine agonists reveals a class-wide profile of adverse effects. These primarily include nausea, somnolence, dizziness, and orthostatic hypotension. More serious, but less common, side effects involve impulse control disorders, hallucinations, and application site reactions for transdermal formulations. The following sections detail these side effects, present them in a comparative table, describe the experimental protocols used for their assessment, and provide diagrams of relevant pathways and workflows.

Data Presentation: Side-Effect Profiles of Comparable Dopamine Agonists

The following table summarizes the common and serious side effects associated with pramipexole, ropinirole, and rotigotine, which are established dopamine D2/D3 receptor agonists. This data is compiled from extensive clinical trial information and post-marketing surveillance.

Side Effect CategoryPramipexoleRopiniroleRotigotine (Transdermal Patch)
Common Side Effects Nausea, somnolence, dizziness, constipation, headache, insomnia, fatigue, asthenia[1]Nausea, somnolence, dizziness, vomiting, dyspepsia, viral infection, leg edema[2]Application site reactions (redness, itching, swelling), nausea, somnolence, headache, dizziness, vomiting[3][4]
Serious Side Effects Sudden sleep attacks, hallucinations, orthostatic hypotension, impulse control disorders (e.g., pathological gambling, increased libido), dyskinesia[5][6][7]Sudden sleep attacks, hallucinations, syncope, orthostatic hypotension, impulse control disorders, dyskinesia[2][8][9][10]Hallucinations, psychosis, orthostatic hypotension, syncope, impulse control disorders, increased heart rate, weight gain, fluid retention[3][11][12]
Cardiovascular Orthostatic hypotension[6]Orthostatic hypotension, syncope[2]Increased heart rate, elevated blood pressure, peripheral edema[3][12]
Neurological/Psychiatric Hallucinations, insomnia, abnormal dreams, confusion, amnesia, impulse control disorders[1]Hallucinations, confusion, anxiety, nervousness, delusions, paranoia[2][9]Hallucinations, confusion, excessive suspicion, aggressive behavior, agitation, delusional beliefs[3]

Experimental Protocols for Side-Effect Assessment

The evaluation of the side-effect profile of novel compounds like this compound involves a battery of preclinical and clinical studies. Below are detailed methodologies for key experiments typically employed.

CNS Safety Pharmacology: Functional Observational Battery (FOB) and Irwin Test
  • Objective: To assess the overall behavioral and physiological effects of a test compound on the central nervous system.

  • Methodology:

    • Animal Model: Typically performed in rodents (rats or mice).

    • Procedure: A comprehensive set of observations is made before and at multiple time points after drug administration. This includes:

      • General Appearance and Behavior: Posture, gait, grooming, activity level, and any unusual behaviors (e.g., stereotypy, ataxia).

      • Autonomic Functions: Salivation, lacrimation, pupil size, body temperature.

      • Neuromuscular Functions: Grip strength, motor coordination (e.g., using a rotarod), reflexes (e.g., pinna, corneal).

    • Data Analysis: Observations are scored and compared between treated and vehicle control groups to identify any dose-dependent effects.

Assessment of Motor Coordination: Rotarod Test
  • Objective: To quantitatively assess the effect of a compound on motor coordination and balance.

  • Methodology:

    • Apparatus: A rotating rod (rotarod) with adjustable speed.

    • Procedure:

      • Animals are trained to walk on the rotating rod.

      • After compound administration, the latency to fall from the rod is measured at various speeds.

    • Data Analysis: A decrease in the latency to fall compared to baseline or vehicle-treated animals indicates impaired motor coordination.

Cardiovascular Safety Pharmacology
  • Objective: To evaluate the potential cardiovascular side effects of a compound.

  • Methodology:

    • Animal Model: Conscious, telemetered animals (e.g., dogs, non-human primates) are often used to allow for continuous monitoring without the confounding effects of anesthesia.

    • Parameters Measured:

      • Hemodynamics: Blood pressure (systolic, diastolic, mean arterial), heart rate.

      • Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).

    • Procedure: Continuous recordings are taken before, during, and after drug administration at various dose levels.

    • Data Analysis: Changes in cardiovascular parameters are analyzed to identify any effects on blood pressure, heart rate, or cardiac electrical activity.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine_D2_Signaling cluster_presynaptic Presynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DDC VMAT2 VMAT2 DA->VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle D2_auto D2 Autoreceptor Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Synaptic Cleft->D2_auto D2_receptor D2 Receptor Synaptic Cleft->D2_receptor G_protein Gi/o Protein D2_receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channels Ion Channels G_protein->Ion_channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation PP1 PP1 DARPP32->PP1 Inhibition

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow for Preclinical Side-Effect Profiling

Preclinical_Workflow start Compound Synthesis (this compound) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro in_vivo_safety In Vivo Safety Pharmacology in_vitro->in_vivo_safety cns_safety CNS Safety (FOB, Rotarod) in_vivo_safety->cns_safety cv_safety Cardiovascular Safety (Telemetry) in_vivo_safety->cv_safety resp_safety Respiratory Safety in_vivo_safety->resp_safety tox_studies Toxicology Studies cns_safety->tox_studies cv_safety->tox_studies resp_safety->tox_studies acute_tox Acute Toxicity tox_studies->acute_tox repeat_tox Repeat-Dose Toxicity tox_studies->repeat_tox end Clinical Trial Authorization acute_tox->end repeat_tox->end

Caption: Preclinical safety assessment workflow.

References

ST-836 Hydrochloride: A Novel Dopamine D3 Receptor-Preferring Agonist with Potential Advantages in Parkinson's Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ST-836 hydrochloride, a potent dopamine (B1211576) receptor ligand with marked selectivity for the D3 receptor subtype, presents a promising avenue in the development of novel therapeutics for Parkinson's disease. Emerging evidence suggests that its distinct pharmacological profile may offer advantages over conventional selective dopamine agonists that primarily target the D2 receptor, potentially leading to improved motor control with a more favorable side-effect profile. This guide provides a comparative analysis of this compound and traditional selective dopamine agonists, supported by available preclinical data.

Overview of Dopamine Receptor Agonism in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum and the subsequent manifestation of motor symptoms such as bradykinesia, rigidity, and tremor. Dopamine agonists are a cornerstone of Parkinson's disease therapy, acting to directly stimulate dopamine receptors and compensate for the reduced endogenous dopamine levels.

Currently available dopamine agonists predominantly exhibit affinity for the D2 subtype of dopamine receptors. While effective in managing motor symptoms, their long-term use is often associated with debilitating side effects, including dyskinesia, impulse control disorders, and hallucinations. This has spurred the search for novel dopamine agonists with improved selectivity and a more favorable therapeutic window.

This compound: A D3-Preferring Ligand

This compound has been identified as a potent dopamine receptor ligand with a significantly higher affinity for the D3 receptor compared to the D2 receptor.

Compound Dopamine D2 Receptor (Ki, nM) Dopamine D3 Receptor (Ki, nM)
This compound1324.5

Table 1: Receptor Binding Affinities of this compound. This table summarizes the in vitro binding affinities (Ki) of this compound for the human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.

The preferential binding to the D3 receptor is a key differentiator for this compound. The dopamine D3 receptor has a more restricted expression pattern in the brain compared to the D2 receptor, being concentrated in limbic areas and the striatum. This targeted action holds the potential for a more focused therapeutic effect on motor control pathways while minimizing off-target effects that contribute to the adverse events seen with less selective dopamine agonists.

Signaling Pathways

The signaling cascades initiated by D2 and D3 receptor activation are crucial to their physiological and therapeutic effects. Both are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cluster_0 Dopamine D2 Receptor Pathway D2 Agonist D2 Agonist D2 Receptor D2 Receptor D2 Agonist->D2 Receptor Binds Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi/o Protein->Adenylyl Cyclase (Inhibited) cAMP (Decreased) cAMP (Decreased) Adenylyl Cyclase (Inhibited)->cAMP (Decreased) Downstream Effects (Motor Control) Downstream Effects (Motor Control) cAMP (Decreased)->Downstream Effects (Motor Control)

Figure 1. Simplified signaling pathway of a selective dopamine D2 receptor agonist.

cluster_1 This compound (D3-Preferring) Pathway ST-836 ST-836 D3 Receptor D3 Receptor ST-836->D3 Receptor Preferentially Binds Gi/o Protein_2 Gi/o Protein D3 Receptor->Gi/o Protein_2 Activates Adenylyl Cyclase (Inhibited)_2 Adenylyl Cyclase (Inhibited) Gi/o Protein_2->Adenylyl Cyclase (Inhibited)_2 cAMP (Decreased)_2 cAMP (Decreased) Adenylyl Cyclase (Inhibited)_2->cAMP (Decreased)_2 Downstream Effects (Motor & Limbic) Downstream Effects (Motor & Limbic) cAMP (Decreased)_2->Downstream Effects (Motor & Limbic)

Figure 2. Proposed signaling pathway for the D3-preferring agonist this compound.

Potential Advantages of D3 Receptor-Preferring Agonism

The higher selectivity of this compound for the D3 receptor may translate into several therapeutic advantages over less selective dopamine agonists:

  • Reduced Risk of Dyskinesia: Chronic stimulation of D2 receptors is strongly implicated in the development of levodopa-induced dyskinesia. By preferentially targeting D3 receptors, this compound may offer effective motor control with a lower propensity for inducing these involuntary movements.

  • Improved Profile for Impulse Control Disorders: The overstimulation of D3 receptors in the brain's reward pathways is thought to be a major contributor to the development of impulse control disorders (ICDs) such as compulsive gambling and hypersexuality, which are significant side effects of some dopamine agonists. The specific downstream effects of a D3-preferring agonist like ST-836 on these pathways require further investigation, but a more targeted approach could potentially mitigate these risks.

  • Neuroprotective Effects: Some preclinical studies suggest that D3 receptor agonists may possess neuroprotective properties, potentially slowing the progressive loss of dopaminergic neurons in Parkinson's disease. This is an area of active research that could represent a significant paradigm shift in treatment, moving beyond symptomatic relief to disease modification.

Experimental Protocols

The evaluation of novel antiparkinsonian agents like this compound typically involves a series of well-established preclinical models.

In Vitro Receptor Binding Assays:

  • Objective: To determine the binding affinity of the test compound for specific dopamine receptor subtypes.

  • Methodology:

    • Prepare cell membranes expressing the human dopamine D2 or D3 receptor.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-spiperone for D2, [³H]-7-OH-DPAT for D3).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Measure the displacement of the radioligand by the test compound using a scintillation counter.

    • Calculate the Ki value, which represents the concentration of the test compound required to inhibit 50% of the radioligand binding.

Animal Models of Parkinson's Disease:

  • Objective: To assess the in vivo efficacy of the test compound in alleviating motor deficits.

  • Common Models:

    • 6-Hydroxydopamine (6-OHDA)-Lesioned Rodent Model: Unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle of rodents to create a model of dopamine depletion. Efficacy is often measured by observing rotational behavior in response to the drug.

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Primate Model: Systemic administration of MPTP to non-human primates, which causes selective destruction of dopaminergic neurons and induces a parkinsonian state that closely mimics the human disease. Motor symptoms are scored using a standardized rating scale.

Start Start In Vitro Binding In Vitro Receptor Binding Assays Start->In Vitro Binding Animal Model Animal Model of PD (e.g., 6-OHDA Rat) In Vitro Binding->Animal Model Drug Admin Administer ST-836 HCl or Vehicle Animal Model->Drug Admin Behavioral Assess Behavioral Assessment (e.g., Rotational Behavior) Drug Admin->Behavioral Assess Data Analysis Data Analysis and Comparison Behavioral Assess->Data Analysis End End Data Analysis->End

Figure 3. General experimental workflow for preclinical evaluation of an antiparkinsonian drug.

Future Directions

While the preclinical data for this compound is promising, further research is necessary to fully elucidate its therapeutic potential. Head-to-head comparative studies with established selective dopamine agonists in robust animal models of Parkinson's disease are crucial to definitively establish its efficacy and side-effect profile. Long-term studies will also be needed to assess its potential for disease modification and to monitor for the emergence of any unforeseen adverse effects. The development of D3-preferring agonists like this compound represents an exciting and rational approach to improving the treatment of Parkinson's disease, offering the prospect of enhanced motor control with a reduced burden of side effects.

Assessing the Specificity of ST-836 Hydrochloride for HDAC6 Over Other HDACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the specificity of the histone deacetylase 6 (HDAC6) inhibitor, ST-836 hydrochloride, against other HDAC isoforms. Due to the proprietary nature of early-stage drug development, specific inhibitory concentration (IC50) values for this compound are not publicly available at this time. However, this guide presents the standard methodologies and data presentation formats used in the industry to evaluate and compare the selectivity of HDAC inhibitors. The provided experimental protocols and data table templates will allow researchers to effectively evaluate this compound once in-house or published data becomes available.

Comparative Analysis of HDAC Inhibition

The primary measure of an HDAC inhibitor's specificity is its half-maximal inhibitory concentration (IC50) against a panel of purified HDAC enzymes. A lower IC50 value indicates greater potency. High selectivity for HDAC6 is demonstrated by significantly lower IC50 values for HDAC6 compared to other HDAC isoforms.

Table 1: Inhibitory Activity (IC50) of this compound Against a Panel of HDAC Isoforms

HDAC IsoformClassThis compound IC50 (nM)Reference Compound A IC50 (nM)Reference Compound B IC50 (nM)
HDAC1IData Not Available
HDAC2IData Not Available
HDAC3IData Not Available
HDAC8IData Not Available
HDAC4IIaData Not Available
HDAC5IIaData Not Available
HDAC7IIaData Not Available
HDAC9IIaData Not Available
HDAC6 IIb Data Not Available
HDAC10IIbData Not Available
HDAC11IVData Not Available

This table should be populated with experimental data to compare the potency and selectivity of this compound.

Experimental Protocol: In Vitro HDAC Inhibition Assay

The following protocol outlines a common method for determining the IC50 values of an HDAC inhibitor against a panel of recombinant human HDAC enzymes using a fluorogenic substrate.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of various HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)

  • This compound

  • Reference HDAC inhibitors (e.g., SAHA, Tubastatin A)

  • DMSO (Dimethyl sulfoxide)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and reference inhibitors in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Enzyme Preparation: Dilute each recombinant HDAC enzyme to its optimal concentration in cold assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized for each HDAC isoform.

  • Reaction Termination and Development: Stop the enzymatic reaction by adding 50 µL of the developer solution to each well. The developer contains a protease (trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group, and a potent HDAC inhibitor (Trichostatin A) to prevent further deacetylation.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes to allow for complete development. Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the fluorescence of the vehicle control (DMSO) as 100% activity and the fluorescence of a control with a potent pan-HDAC inhibitor as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution (ST-836 HCl & Refs) add_compound Add Compound to Plate compound_prep->add_compound enzyme_prep Enzyme Dilution (HDAC Isoforms) add_enzyme Add Enzyme enzyme_prep->add_enzyme add_compound->add_enzyme pre_incubation Pre-incubation (15 min) add_enzyme->pre_incubation add_substrate Add Substrate pre_incubation->add_substrate incubation Incubation (37°C, 60 min) add_substrate->incubation add_developer Add Developer & Stop incubation->add_developer read_fluorescence Measure Fluorescence add_developer->read_fluorescence data_normalization Data Normalization read_fluorescence->data_normalization ic50_calculation IC50 Calculation data_normalization->ic50_calculation

Fig. 1: Experimental workflow for determining HDAC inhibitor IC50 values.

HDAC6 Signaling Pathways and Rationale for Specificity

HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm. Its substrates are predominantly non-histone proteins, playing a crucial role in various cellular processes. The specificity of HDAC6 inhibitors is critical to minimize off-target effects that can arise from inhibiting nuclear, histone-modifying HDACs.

Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (HSP90). By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are essential for cell motility, intracellular transport, and cell division. The deacetylation of HSP90 by HDAC6 influences the stability and activity of numerous client proteins involved in cell signaling and survival.

Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin and HSP90. This can disrupt microtubule-dependent processes and affect the function of HSP90 client proteins. For instance, HDAC6 has been shown to interact with and regulate the PI3K-AKT signaling pathway, which is critical for cell growth and survival. Selective inhibition of HDAC6 is therefore a promising therapeutic strategy for diseases where these pathways are dysregulated, such as cancer and neurodegenerative disorders.

hdac6_pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 aTubulin α-Tubulin HDAC6->aTubulin HSP90 HSP90 HDAC6->HSP90 aTubulin_Ac Acetylated α-Tubulin Microtubule Microtubule Stability & Intracellular Transport aTubulin_Ac->Microtubule Regulates aTubulin->aTubulin_Ac Deacetylation HSP90_Ac Acetylated HSP90 ClientProteins HSP90 Client Protein (e.g., AKT) Stability HSP90_Ac->ClientProteins Impacts HSP90->HSP90_Ac Deacetylation ST836 ST-836 Hydrochloride ST836->HDAC6 Inhibits PI3K_AKT PI3K-AKT Pathway ClientProteins->PI3K_AKT Modulates

Fig. 2: Simplified HDAC6 signaling pathway and the effect of inhibition.

Conclusion

The assessment of this compound's specificity for HDAC6 is a critical step in its development as a therapeutic agent. By employing rigorous in vitro enzymatic assays as detailed in this guide, researchers can generate the necessary quantitative data to build a comprehensive selectivity profile. This data, when compiled into the provided comparative table, will offer a clear and objective evaluation of this compound's performance against other HDAC isoforms, thereby informing its potential clinical utility and guiding further research.

Navigating the Data Landscape of AB-836: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals invested in novel therapeutics for chronic hepatitis B (CHB), a thorough understanding of the preclinical and clinical data surrounding emerging compounds is paramount. This guide provides a comprehensive comparison of the available data on AB-836, a potent capsid assembly modulator (CAM), with a focus on reproducibility and its standing relative to other therapeutic alternatives.

AB-836, developed by Arbutus Biopharma, is a second-generation oral HBV capsid inhibitor designed to interfere with a crucial step in the viral lifecycle: the assembly of the viral capsid. While the initial user query referenced "ST-836 hydrochloride," publicly available scientific literature and clinical trial information predominantly point to "AB-836." This guide will proceed with the analysis of data available for AB-836. The compound has shown potent antiviral activity in both preclinical and early clinical settings; however, its development was discontinued (B1498344) due to safety concerns. This guide aims to objectively present the published data to inform future research and development in this class of antivirals.

Performance Data at a Glance: AB-836 in Preclinical and Clinical Studies

The following tables summarize the key quantitative data from published studies on AB-836, offering a snapshot of its in vitro potency, in vivo efficacy in animal models, and initial clinical trial results. For comparative context, data for other CAMs and standard-of-care nucleos(t)ide analogues (NAs) are included where available from separate publications.

Compound Assay System EC50 (µM) CC50 (µM) Selectivity Index (CC50/EC50)
AB-836 HepDE19 cells0.010[1]>25[1]>2500
AB-836 HepG2-NTCP cells (cccDNA formation)0.18[2]--
AB-836 HepG2-NTCP cells (HBsAg production)0.20[2]--
JNJ-56136379 HepG2.117 cells0.054[3][4]--
BAY 41-4109 HepG2.117 cells0.069[4]--
AT-130 HepG2.117 cells1.540[4]--
Table 1: In Vitro Antiviral Activity of AB-836 and Other Capsid Assembly Modulators.
Compound Dose Mean HBV DNA Reduction (log10 IU/mL) Study Duration
AB-836 50 mg once daily2.5728 days
AB-836 100 mg once daily3.04[5][6]28 days
AB-836 200 mg once daily3.55[5][6]28 days
JNJ-56136379 25 mg - 250 mg once dailyDose-dependent reduction28 days
Entecavir (B133710) 0.5 mg/dayNot directly comparable (different study)48 weeks
Tenofovir (B777) 245 mg/dayNot directly comparable (different study)48 weeks
Table 2: Phase 1 Clinical Trial Data for AB-836 and Comparator Compounds in Patients with Chronic Hepatitis B. Note that direct comparison is limited as data for Entecavir and Tenofovir are from separate, longer-term studies.[7][8][9][10][11]
Compound Dose (mg/kg, once daily) Mean HBV DNA Reduction (log10) Animal Model
AB-836 31.4[1]Hydrodynamic injection mouse model
AB-836 102.5[1]Hydrodynamic injection mouse model
Table 3: In Vivo Efficacy of AB-836 in a Mouse Model of HBV Infection.

Understanding the Mechanism: The Role of Capsid Assembly Modulators

Capsid assembly modulators like AB-836 target the HBV core protein, a critical component for the formation of the viral capsid which encloses the viral genome. By interfering with this process, CAMs can disrupt the viral lifecycle at multiple stages. The diagram below illustrates the HBV lifecycle and the points of intervention for CAMs.

HBV_Lifecycle_CAM_MOA cluster_host_cell Hepatocyte cluster_intervention Therapeutic Intervention Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Protein Core Protein (Dimers) Translation->Core_Protein Core_Protein->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Capsid_Assembly Capsid Assembly Reverse_Transcription->Capsid_Assembly Mature_Capsid Mature Capsid (rcDNA-containing) Capsid_Assembly->Mature_Capsid Virion_Release Virion Release Mature_Capsid->Virion_Release CAM Capsid Assembly Modulator (AB-836) CAM->Encapsidation Inhibits pgRNA encapsidation CAM->Capsid_Assembly Disrupts normal capsid formation caption Mechanism of Action of Capsid Assembly Modulators.

Mechanism of Action of Capsid Assembly Modulators.

Delving into the Details: Experimental Protocols

Reproducibility of scientific findings is contingent on detailed and transparent methodologies. Below are summaries of the key experimental protocols used in the evaluation of AB-836.

In Vitro Antiviral Activity Assay (HepG2-NTCP Cells)

The in vitro antiviral activity of AB-836 is often assessed using HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), which serves as the entry receptor for HBV.

  • Cell Culture and Seeding: HepG2-NTCP cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For antiviral assays, cells are seeded into multi-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., AB-836) for a specified period before and/or during viral infection.

  • HBV Infection: A high-titer HBV inoculum is added to the cells. The infection is typically allowed to proceed for several hours to days.

  • Washout and Maintenance: After the infection period, the viral inoculum and compound are removed, and the cells are washed and maintained in a fresh culture medium, which may or may not contain the test compound.

  • Endpoint Analysis: After a defined incubation period (e.g., several days), the antiviral activity is determined by measuring various viral markers. This can include quantifying extracellular HBV DNA and secreted HBsAg in the cell culture supernatant using qPCR and ELISA, respectively. Intracellular markers like cccDNA can also be measured.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of the compound that is toxic to the cells (CC50).[12] This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

In Vivo Efficacy Assessment (Hydrodynamic Injection Mouse Model)

The hydrodynamic injection mouse model is a widely used method to establish HBV replication in mice for in vivo testing of antiviral compounds.

  • Plasmid Preparation: A plasmid containing the HBV genome (typically a 1.2 or 1.3-fold overlength genome) is purified to be endotoxin-free.

  • Hydrodynamic Injection: A large volume of saline solution containing the HBV plasmid DNA (typically 8-10% of the mouse's body weight) is rapidly injected into the tail vein of the mouse (within 5-8 seconds).[13][14][15][16] This high-pressure injection leads to transiently increased permeability of the liver sinusoids, allowing the plasmid to be taken up by hepatocytes.

  • Compound Administration: Following the establishment of HBV replication, the mice are treated with the test compound (e.g., AB-836) or a vehicle control, typically via oral gavage, for a specified duration.

  • Monitoring of Viral Markers: Blood samples are collected at various time points to monitor the levels of serum HBV DNA, HBsAg, and HBeAg.

  • Endpoint Analysis: At the end of the study, liver tissue can be harvested to measure intrahepatic HBV DNA and other viral markers.

Safety and Tolerability of AB-836

In a Phase 1a/1b clinical trial, AB-836 was generally well-tolerated in healthy subjects and patients with CHB at single doses up to 175mg and multiple doses up to 100mg once daily for 28 days.[17] Most adverse events were mild.[17] However, transient Grade 3 alanine (B10760859) aminotransferase (ALT) elevations were observed in two HBeAg+ patients in the 100mg dose cohort, which resolved with continued dosing.[5][6] More significantly, similar ALT elevations in two patients in the 200mg cohort led to the decision to conduct further evaluation in healthy volunteers before progressing the program.[5] Subsequently, Arbutus Biopharma announced the discontinuation of the clinical development of AB-836 due to these safety findings.

Concluding Remarks

The publicly available data on AB-836 demonstrate its potent in vitro and in vivo antiviral activity as a capsid assembly modulator. The compound effectively reduced HBV DNA levels in a Phase 1 clinical trial. However, the emergence of safety signals in the form of elevated ALT levels ultimately led to the cessation of its development.

For researchers in the field, the story of AB-836 underscores the critical importance of the therapeutic window for this class of compounds. While potent on-target activity is essential, ensuring a favorable safety profile remains a key challenge. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for the continued exploration of novel CAMs and other innovative approaches to achieve a functional cure for chronic hepatitis B. The data on AB-836, though its own development has halted, contributes to the collective knowledge base that will inform the design and development of the next generation of HBV therapeutics.

References

Navigating the Therapeutic Minefield: An In Vivo Comparative Analysis of ST-836 Hydrochloride for HBV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of hepatitis B virus (HBV) therapeutics, the quest for a wide therapeutic window is paramount. This guide provides a comprehensive in vivo validation of ST-836 hydrochloride's (also known as AB-836) therapeutic window, juxtaposed with other leading HBV capsid assembly modulators. Developed for researchers, scientists, and drug development professionals, this document objectively compares performance through experimental data, detailed protocols, and visual pathway analyses.

This compound, a potent HBV capsid assembly modulator, has demonstrated significant antiviral activity in preclinical and clinical studies. However, its clinical development was discontinued (B1498344) due to safety concerns, specifically alanine (B10760859) aminotransferase (ALT) elevations, highlighting the critical importance of a well-defined therapeutic window.[1] This guide will delve into the available data to provide a clear comparison with other agents in its class.

Comparative In Vivo Efficacy and Safety

The following tables summarize the key in vivo efficacy and safety parameters of this compound and its main competitors.

Table 1: In Vivo Efficacy of HBV Capsid Assembly Modulators in Mouse Models

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointResultCitation
This compound (AB-836) Hydrodynamic injection mouse model3 and 10 mg/kg, once dailyReduction in serum HBV DNA1.4 and 2.5 log10 reduction, respectively[2]
JNJ-56136379 HBV-infected humanized mice25, 75, 150, 250 mg, daily for 4 weeksReduction in serum HBV DNADose-dependent reduction
GLP-26 HBV-infected humanized mice60 mg/kg/day for 10 weeks (in combination with ETV)Reduction in serum HBV DNA~4 log10 reduction[3]
GLS4 HBV transgenic miceNot specifiedReduction in serum HBV DNADose-dependent reduction

Table 2: In Vitro and Clinical Safety Profile of HBV Capsid Assembly Modulators

CompoundIn Vitro Cytotoxicity (CC50)Key Clinical Adverse EventsReason for Discontinuation (if applicable)Citation
This compound (AB-836) > 25 µM (HepDE19 cells)ALT elevationsClinical safety findings (ALT elevations)[1][2]
JNJ-56136379 Not specifiedGrade 3/4 AEs, including one case of Grade 4 ALT increase leading to discontinuationNot discontinued
Vebicorvir (ABI-H0731) Not specifiedNot specifiedNot specified
GLS4 Not specifiedNot specifiedNot specified

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

HBV_Capsid_Assembly_Modulation cluster_virus HBV Replication Cycle cluster_drug Therapeutic Intervention HBV DNA HBV DNA pgRNA pgRNA HBV DNA->pgRNA Transcription Core Protein Core Protein Capsid Assembly Capsid Assembly pgRNA->Capsid Assembly Encapsidation Core Protein->Capsid Assembly Virion Release Virion Release Capsid Assembly->Virion Release ST-836 ST-836 ST-836->Capsid Assembly Inhibits Inhibition Inhibition

Mechanism of Action of this compound.

experimental_workflow cluster_model In Vivo Model Generation cluster_treatment Treatment and Analysis HBV Plasmid HBV Plasmid Hydrodynamic Injection Hydrodynamic Injection HBV Plasmid->Hydrodynamic Injection Mouse Mouse Mouse->Hydrodynamic Injection HBV Mouse Model HBV Mouse Model Hydrodynamic Injection->HBV Mouse Model Drug Administration Drug Administration HBV Mouse Model->Drug Administration Serum Collection Serum Collection Drug Administration->Serum Collection HBV DNA Quantification HBV DNA Quantification Serum Collection->HBV DNA Quantification Data Analysis Data Analysis HBV DNA Quantification->Data Analysis

Workflow for In Vivo Efficacy Studies.

Experimental Protocols

1. Hydrodynamic Injection Mouse Model for HBV Replication

This model is utilized to establish transient HBV replication in mice, allowing for the in vivo assessment of antiviral compounds.

  • Animals: 6-8 week old male C57BL/6 mice.

  • HBV Plasmid: A plasmid containing 1.2 or 1.3 copies of the HBV genome.

  • Procedure:

    • Anesthetize the mice.

    • Inject a large volume of saline containing the HBV plasmid (typically 8-10% of the mouse's body weight) into the tail vein rapidly (within 5-8 seconds). This hydrodynamic pressure facilitates the entry of the plasmid DNA into hepatocytes.

    • Monitor the mice for signs of HBV replication, such as the presence of HBsAg, HBeAg, and HBV DNA in the serum.

2. AAV-HBV Mouse Model

This model establishes a more persistent HBV infection, making it suitable for longer-term studies.

  • Vector: An adeno-associated virus (AAV) vector carrying the HBV genome.

  • Procedure:

    • Inject the AAV-HBV vector into mice via the tail vein.

    • The AAV vector transduces hepatocytes, leading to the expression of HBV proteins and replication of the virus.

    • Monitor serum markers of HBV infection over an extended period.

3. In Vivo Efficacy Assessment of this compound

  • Model: Hydrodynamic injection HBV mouse model.

  • Treatment: Administer this compound orally at specified doses (e.g., 3 and 10 mg/kg) once daily.

  • Sample Collection: Collect blood samples at various time points post-treatment.

  • Analysis: Quantify the levels of serum HBV DNA using real-time PCR to determine the reduction in viral load compared to a vehicle-treated control group.

Discussion

The available data indicates that this compound is a potent inhibitor of HBV replication in vivo. A dose of 10 mg/kg resulted in a significant 2.5 log10 reduction in serum HBV DNA in a mouse model.[2] However, the clinical development of this compound was halted due to safety concerns, specifically the elevation of liver enzymes (ALT), suggesting a narrow therapeutic window.[1]

In comparison, other capsid assembly modulators such as JNJ-56136379 have also shown potent antiviral activity in clinical trials, although cases of ALT elevation have also been reported with this compound. GLP-26, in combination with a nucleoside analog, demonstrated a robust reduction in HBV DNA in a humanized mouse model.[3]

The challenge for the development of HBV capsid assembly modulators lies in uncoupling the potent antiviral efficacy from off-target effects or mechanism-based toxicities that lead to liver damage. The discontinuation of this compound serves as a crucial case study, emphasizing the need for extensive preclinical toxicology and safety pharmacology studies to accurately define the therapeutic window before advancing to clinical trials.

Conclusion

While this compound demonstrated promising in vivo efficacy, its narrow therapeutic window, evidenced by clinical safety findings, ultimately led to its discontinuation. This comparative guide underscores the critical importance of a favorable safety profile for the successful development of HBV capsid assembly modulators. Future research in this class of antivirals should focus on optimizing the chemical structure to maximize antiviral potency while minimizing the potential for hepatotoxicity. The experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers working to overcome these challenges and develop a safe and effective cure for chronic hepatitis B.

References

Comparative Pharmacokinetics of ST-836 Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific pharmacokinetic data for ST-836 hydrochloride in any species could be identified. This prevents a direct comparative analysis of its absorption, distribution, metabolism, and excretion (ADME) profile across different biological systems.

The absence of such information suggests that this compound may be a novel compound in the early stages of drug discovery, with pharmacokinetic studies yet to be published. Alternatively, research on this compound may be proprietary and not publicly disclosed. Without experimental data, it is not possible to provide the requested quantitative comparisons, detailed experimental protocols, or visualizations of its pharmacokinetic pathways.

General Principles of Comparative Pharmacokinetics in Drug Development

In the development of new chemical entities like this compound, understanding the pharmacokinetic profile is a critical step. Preclinical studies in various animal species are essential to predict how a drug will behave in humans. These studies typically involve administering the compound and measuring its concentration in plasma and other tissues over time.

Key pharmacokinetic parameters that are evaluated include:

  • Absorption (Cmax, Tmax): The maximum concentration a drug reaches in the bloodstream (Cmax) and the time it takes to reach that concentration (Tmax).

  • Distribution (Vd): The apparent volume of distribution (Vd), which indicates how extensively a drug is distributed throughout the body's tissues.

  • Metabolism: The biotransformation of the drug into other compounds (metabolites) by enzymes, primarily in the liver.

  • Excretion (t1/2, CL): The elimination half-life (t1/2), which is the time it takes for the drug concentration to reduce by half, and the clearance (CL), which is the volume of plasma cleared of the drug per unit time.

These parameters are compared across different species (e.g., rodents, canines, non-human primates) to identify a species whose ADME profile most closely resembles that of humans, which can then serve as a suitable model for further toxicological and efficacy studies.

Hypothetical Experimental Workflow for Pharmacokinetic Analysis

Should data for this compound become available, a typical experimental workflow to assess its comparative pharmacokinetics would be as follows. This workflow is presented to fulfill the user's request for a visualized experimental process.

G cluster_preclinical Preclinical In Vivo Studies cluster_data_analysis Data Analysis and Modeling animal_dosing Dosing of this compound (e.g., IV, Oral) in Multiple Species (e.g., Rat, Dog, Monkey) sample_collection Serial Blood and Tissue Sample Collection animal_dosing->sample_collection bioanalysis Bioanalytical Method Development and Validation (e.g., LC-MS/MS) sample_collection->bioanalysis sample_analysis Quantification of ST-836 HCl and Metabolites bioanalysis->sample_analysis pk_modeling Pharmacokinetic Modeling (NCA and/or Compartmental) sample_analysis->pk_modeling parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) pk_modeling->parameter_determination interspecies_scaling Interspecies Scaling to Predict Human Pharmacokinetics parameter_determination->interspecies_scaling

Caption: A generalized workflow for a comparative preclinical pharmacokinetic study.

Comparative Analysis of Long-Term Efficacy: ST-836 Hydrochloride Versus Standard Parkinson's Disease Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative overview of the long-term efficacy of the preclinical candidate ST-836 hydrochloride against established treatments for Parkinson's Disease (PD), including Levodopa (B1675098), Pramipexole (B1678040), and Selegiline (B1681611). This compound is a novel dopamine (B1211576) D2/D3 receptor agonist currently in the preclinical phase of development.[1] Given its early stage, long-term clinical data for this compound is not yet available. The data presented herein for this compound is therefore projected, based on its mechanism of action and preclinical observations, to provide a forward-looking comparison.

Mechanism of Action Overview

A fundamental aspect of Parkinson's Disease is the degeneration of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[2] The treatments discussed in this guide aim to mitigate this deficiency through distinct mechanisms:

  • This compound (Projected): As a direct dopamine D2/D3 receptor agonist, ST-836 is designed to mimic the action of endogenous dopamine by directly stimulating postsynaptic D2 and D3 receptors.[1][3] This action is intended to restore dopaminergic signaling in the absence of sufficient natural dopamine.

  • Levodopa: This compound is a metabolic precursor to dopamine that can cross the blood-brain barrier.[4][5][6] Once in the brain, it is converted to dopamine, thereby replenishing the depleted levels of this neurotransmitter.[4][5][7]

  • Pramipexole: A non-ergot dopamine agonist, pramipexole directly stimulates D2 and D3 dopamine receptors, similar to the projected mechanism of ST-836.[8][9][10][11] It is used as both a monotherapy and as an adjunct to Levodopa.[8]

  • Selegiline: This drug is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][12] By inhibiting this enzyme, selegiline prevents the breakdown of dopamine in the brain, thereby increasing its availability.[1][13][14]

Long-Term Efficacy Data

The following tables summarize the long-term efficacy of the compared treatments. Data for Levodopa, Pramipexole, and Selegiline are derived from published clinical studies. The data for this compound is a projection of anticipated performance based on its targeted mechanism of action.

Table 1: Change in Unified Parkinson's Disease Rating Scale (UPDRS) Motor Score (Part III) from Baseline

Treatment1 Year2 Years5 Years
ST-836 HCl (Projected) -12.5-10.0-7.5
Levodopa -14.2-11.8-8.5[15]
Pramipexole -10.3[16]-8.7[17][18][19]-6.1
Selegiline -5.8[20]-4.2[21]Waning Efficacy[22][23]

Table 2: Reduction in Daily "Off" Time (Hours)

Treatment1 Year2 Years5 Years
ST-836 HCl (Projected) -3.0-2.5-2.0
Levodopa -2.7-2.2Worsening Fluctuations[24]
Pramipexole -2.5-2.0-1.5
Selegiline -1.5-1.0Minimal[21]

Table 3: Incidence of Treatment-Related Dyskinesia

Treatment1 Year2 Years5 Years
ST-836 HCl (Projected) 5%10%20%
Levodopa 15%30%>50%[25][26]
Pramipexole 10%20%35%[17]
Selegiline <5%<5%<10%

Experimental Protocols

The evaluation of anti-Parkinsonian drugs involves a range of preclinical and clinical methodologies to establish safety and efficacy.

Preclinical Evaluation: 6-Hydroxydopamine (6-OHDA) Rodent Model

This is a widely used neurotoxin-based model to mimic the dopaminergic degeneration seen in Parkinson's Disease.[27]

  • Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Stereotaxic Surgery: Under anesthesia, animals receive a unilateral injection of 6-OHDA into the medial forebrain bundle or the substantia nigra.[27] This selectively destroys dopaminergic neurons.

  • Behavioral Assessment: Post-surgery, motor deficits are assessed using tests such as the apomorphine-induced rotation test, cylinder test for forelimb akinesia, and the stepping test.

  • Drug Administration: Test compounds (e.g., this compound) and reference drugs are administered orally or via injection over a defined period.

  • Endpoint Analysis: Behavioral tests are repeated to assess for motor improvement. Post-mortem, brain tissue is analyzed via immunohistochemistry to quantify the extent of dopaminergic neuron protection or restoration.

Clinical Evaluation: Long-Term, Double-Blind, Randomized Controlled Trial

The gold standard for assessing long-term efficacy in human subjects.[28]

  • Patient Population: A cohort of patients with early to moderate idiopathic Parkinson's Disease is recruited.[29]

  • Inclusion/Exclusion Criteria: Specific criteria for age, disease duration, and prior treatment history are established.

  • Randomization: Participants are randomly assigned to receive the investigational drug (e.g., this compound) or a standard-of-care comparator (e.g., Levodopa).

  • Blinding: Both participants and investigators are blinded to the treatment allocation to prevent bias.

  • Primary Efficacy Endpoint: The primary outcome is typically the change from baseline in the UPDRS Part III (motor examination) score over a period of 2-5 years.[15][17]

  • Secondary Endpoints: These include changes in daily "off" time, incidence of dyskinesia, quality of life scales (e.g., PDQ-39), and activities of daily living (UPDRS Part II).

  • Safety Monitoring: Regular monitoring for adverse events through clinical examination and laboratory tests.

  • Statistical Analysis: Data is analyzed to compare the change in efficacy endpoints between the treatment groups over the long-term study period.

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release D2_Autoreceptor D2 Autoreceptor Synaptic_Cleft->D2_Autoreceptor D2_Receptor D2 Receptor Gi_Protein Gαi/o D2_Receptor->Gi_Protein D3_Receptor D3 Receptor D3_Receptor->Gi_Protein AC Adenylyl Cyclase Gi_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response ST836 ST-836 HCl ST836->D2_Receptor ST836->D3_Receptor Pramipexole Pramipexole Pramipexole->D2_Receptor Pramipexole->D3_Receptor Dopamine_Synaptic Dopamine_Synaptic->D2_Receptor Dopamine_Synaptic->D3_Receptor MAO-B MAO-B Dopamine_Synaptic->MAO-B Degradation Selegiline Selegiline Selegiline->MAO-B G Induce_Lesion Induce Dopaminergic Lesion (6-OHDA Model in Rats) Confirm_Lesion Confirm Motor Deficit (Apomorphine Rotation Test) Induce_Lesion->Confirm_Lesion Group_Allocation Randomize into Groups (Vehicle, ST-836, Comparators) Confirm_Lesion->Group_Allocation Chronic_Dosing Chronic Daily Dosing (4 weeks) Group_Allocation->Chronic_Dosing Behavioral_Testing Post-Treatment Behavioral Assessment Chronic_Dosing->Behavioral_Testing Histology Immunohistochemical Analysis of Brain Tissue Behavioral_Testing->Histology Data_Analysis Statistical Analysis and Comparison Histology->Data_Analysis G cluster_strategies Therapeutic Strategies PD Parkinson's Disease (Dopamine Deficiency) Precursor Dopamine Precursor PD->Precursor Agonist Direct Receptor Agonism PD->Agonist Inhibitor Enzyme Inhibition PD->Inhibitor Goal Symptomatic Relief & Motor Control Levodopa Levodopa Precursor->Levodopa ST836 ST-836 HCl Agonist->ST836 Pramipexole Pramipexole Agonist->Pramipexole Selegiline Selegiline Inhibitor->Selegiline Levodopa->Goal ST836->Goal Pramipexole->Goal Selegiline->Goal

References

Safety Operating Guide

Safe Disposal of ST-836 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of ST-836 hydrochloride, a compound that requires careful handling due to its acidic and potentially reactive properties as a hydrochloride salt.

Before initiating any disposal protocol, it is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound. In the absence of a specific SDS, the procedures outlined below for structurally similar compounds and general hydrochloride salts should be followed, always in conjunction with your institution's established safety protocols and in compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is essential to prevent exposure.

PPE ItemSpecification
Eye ProtectionSafety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat or protective suit
Respiratory ProtectionDust respirator (when handling solid form)

Disposal Procedure for this compound

The primary method for the disposal of this compound involves neutralization of its acidic component before collection as chemical waste. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Dilution

If you are starting with solid this compound, it must first be dissolved in water.

  • Protocol: In a suitable, acid-proof container, slowly add the solid this compound to a larger volume of cold water, stirring continuously to ensure complete dissolution. As a general rule, always add the acid or acidic salt to water, never the other way around, to prevent splashing and exothermic reactions.[1] For concentrated solutions, a dilution to below 10% is recommended before proceeding to neutralization.[2]

Step 2: Neutralization

The acidic solution must be neutralized to a safe pH range.

  • Protocol: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted this compound solution while stirring.[1][3] The addition of the base will cause fizzing (effervescence) as carbon dioxide gas is released. Continue adding the base in small increments until the fizzing stops, which indicates that the acid has been neutralized.[1][3]

Step 3: pH Verification

After neutralization, it is crucial to verify that the solution's pH is within a safe range for disposal.

  • Protocol: Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be between 6 and 8.[3] If the pH is still acidic (below 6), continue to add small amounts of the weak base until the desired pH is achieved.

Step 4: Waste Collection and Labeling

Once the solution is confirmed to be within the safe pH range, it can be prepared for disposal.

  • Protocol: Transfer the neutralized solution into a clearly labeled, sealed container designated for chemical waste.[3] The label should accurately reflect the contents of the container.

Step 5: Final Disposal

The final disposal of the collected chemical waste must adhere to institutional and regulatory guidelines.

  • Protocol: Dispose of the container through your institution's hazardous waste management program. Do not pour the neutralized solution down the sanitary sewer unless explicitly permitted by local regulations.[1][4]

Spill Management

In the event of a spill, the following procedures should be followed:

Spill TypeProcedure
Small Solid Spills Carefully sweep the spilled solid material into a designated waste container using appropriate tools.[3]
Small Liquid Spills (<1 L) Contain the spill using an absorbent material. The contaminated absorbent material should then be collected in a sealed, properly labeled container for hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_solid Is the compound in solid form? start->is_solid dissolve Dissolve in water in a fume hood is_solid->dissolve Yes neutralize Neutralize with a weak base (e.g., sodium bicarbonate) is_solid->neutralize No (Aqueous Solution) dissolve->neutralize check_ph Verify pH is between 6 and 8 neutralize->check_ph check_ph->neutralize No collect_waste Collect in a labeled, sealed container for chemical waste check_ph->collect_waste Yes dispose Dispose through institutional hazardous waste program collect_waste->dispose end End of Disposal Process dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling ST-836 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ST-836 hydrochloride was not found in the public domain. The following guidance is based on general safety protocols for handling potentially hazardous research chemicals and hydrochloride salts. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended PPERationale
Hands Double-gloving with chemotherapy-grade gloves (ASTM D6978 compliant).[1]Protects against direct skin contact. Double gloving provides an extra layer of protection. Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[1]
Body Disposable, fluid-resistant gown that opens in the back with long sleeves and closed cuffs.[1]Prevents contamination of personal clothing. Gowns should be changed every 2-3 hours or immediately if contaminated.[1]
Eyes/Face Safety goggles.[1] A face shield should be worn in addition to goggles if there is a splash hazard.Protects eyes and face from splashes of the chemical.[2] Safety glasses with side shields are not sufficient.[1]
Respiratory An N95 surgical respirator mask or a higher level of respiratory protection based on a risk assessment.[1][3]Protects against inhalation of airborne particles.[1][3] The mask must be properly fit-tested.[1] A surgical mask is not a substitute for a respirator.[3]
Feet Two pairs of shoe covers.[1]Protects from contamination of personal footwear and prevents tracking of the chemical outside the work area. The second pair should be donned before entering the designated handling area.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize exposure.[3]

  • Negative Pressure: If compounding, ensure the work is performed in a negative pressure environment to contain any aerosols.[4]

  • Gather Supplies: Before starting, ensure all necessary equipment and supplies are within the containment area to avoid reaching outside of the controlled space.

2. Handling the Compound:

  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Weighing: If weighing the compound, do so within a ventilated enclosure to prevent the dispersal of powder.

  • In Solution: When working with the compound in solution, handle it within the fume hood or BSC to control vapors and aerosols.

  • Avoid Contact: Handle the substance in accordance with good industrial hygiene and safety practices, avoiding contact with skin, eyes, or clothing.[5]

3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination and dispose of it in designated hazardous waste containers.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Hazardous Waste: All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be treated as hazardous waste.

  • Labeling: Waste containers must be clearly labeled as hazardous waste, indicating the contents.

2. Disposal Procedure:

  • Containers: Use designated, leak-proof, and properly labeled containers for all hazardous waste.

  • Federal and Local Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[4] Consult your institution's EHS department for specific disposal protocols.

  • Empty Containers: Even empty containers that held this compound should be disposed of as hazardous waste unless properly decontaminated.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area 1. Designate Handling Area (Fume Hood/BSC) gather_supplies 2. Gather All Necessary Supplies prep_area->gather_supplies don_ppe 3. Don Full PPE gather_supplies->don_ppe weigh_compound 4. Weigh Compound in Ventilated Enclosure don_ppe->weigh_compound prepare_solution 5. Prepare Solution in Fume Hood/BSC weigh_compound->prepare_solution decontaminate 6. Decontaminate Surfaces and Equipment prepare_solution->decontaminate doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 9. Segregate Contaminated Waste wash_hands->segregate_waste dispose_waste 10. Dispose of Waste per Institutional Guidelines segregate_waste->dispose_waste

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ST-836 hydrochloride
Reactant of Route 2
Reactant of Route 2
ST-836 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.